Product packaging for 3,5-Diamino-2-hydroxybenzoic acid(Cat. No.:CAS No. 112725-89-0)

3,5-Diamino-2-hydroxybenzoic acid

Cat. No.: B056507
CAS No.: 112725-89-0
M. Wt: 168.15 g/mol
InChI Key: HQURVGSRQBOZEX-UHFFFAOYSA-N
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Description

3,5-Diamino-2-hydroxybenzoic acid is a multifunctional aromatic compound of significant interest in chemical and pharmaceutical research. Its structure incorporates both electron-donating amino and hydroxyl groups alongside a carboxylic acid moiety, making it a versatile synthon and a key intermediate in organic synthesis. This compound serves as a critical precursor in the synthesis of complex heterocyclic systems, including phenoxazinone and quinoxaline derivatives, which are core structures in many dyes, fluorescent probes, and pharmacologically active molecules. Its research value is further highlighted by its role as a key intermediate in the synthesis of P-Dimethylaminocinnamaldehyde (DMACA) precursors, used in analytical chemistry. The ortho-hydroxybenzoic acid (salicylic acid) scaffold is known for its metal-chelating properties, suggesting potential applications in developing novel chelating agents or studying metal-ion interactions. Researchers utilize this compound to explore enzyme inhibition, particularly against enzymes like catechol-O-methyltransferase (COMT), due to its structural resemblance to catechol substrates. This compound is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B056507 3,5-Diamino-2-hydroxybenzoic acid CAS No. 112725-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diamino-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,8-9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQURVGSRQBOZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578304
Record name 3,5-Diamino-2-hydroxybenzoic acid
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Molecular Weight

168.15 g/mol
Source PubChem
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CAS No.

112725-89-0
Record name 3,5-Diamino-2-hydroxybenzoic acid
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Record name 3,5-Diamino-2-hydroxybenzoic acid
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Record name 3,5-Diamino-2-hydroxybenzoic acid
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Record name Benzoic acid, 3,5-diamino-2-hydroxy
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Record name 3,5-DIAMINO-2-HYDROXYBENZOIC ACID
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Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Diamino-2-hydroxybenzoic Acid (CAS No. 112725-89-0)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of 3,5-Diamino-2-hydroxybenzoic acid (CAS No. 112725-89-0), a versatile aromatic compound with significant potential in research and development. This document consolidates critical information on its chemical identity, physicochemical properties, synthesis, analytical methods, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction

This compound, also known by its synonym 3,5-Diaminosalicylic acid, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a salicylic acid backbone with two amino groups, makes it a valuable intermediate in organic synthesis. The presence of multiple reactive sites—a carboxylic acid, a hydroxyl group, and two primary amines—allows for a wide range of chemical modifications, positioning it as a key building block for more complex molecules.[2] This guide aims to provide a comprehensive resource for professionals working with this compound, detailing its synthesis, characterization, and potential applications.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted, as experimentally determined data for this specific compound are not widely available.

PropertyValueSource
CAS Number 112725-89-0--INVALID-LINK--
Molecular Formula C₇H₈N₂O₃--INVALID-LINK--
Molecular Weight 168.15 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Synonyms 3,5-Diaminosalicylic acid, Benzoic acid, 3,5-diamino-2-hydroxy---INVALID-LINK--
Appearance White to grey or dark-grey powder/solid--INVALID-LINK--, --INVALID-LINK--
Boiling Point (Predicted) 455.8 ± 45.0 °C at 760 mmHg--INVALID-LINK--, --INVALID-LINK--
Density (Predicted) 1.602 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 0.96 ± 0.14--INVALID-LINK--
Solubility Slightly soluble in methanol and water--INVALID-LINK--
Storage Temperature 2-8°C, protect from light--INVALID-LINK--, --INVALID-LINK--

Synthesis of this compound

The primary route for synthesizing this compound is through the catalytic hydrogenation of its dinitro precursor, 3,5-Dinitro-2-hydroxybenzoic acid. This method is favored for its high efficiency and cleaner reaction profile.

Synthesis_Pathway Precursor 3,5-Dinitro-2-hydroxybenzoic acid Product This compound Precursor->Product Catalytic Hydrogenation Reagents H₂, Catalyst (e.g., Pd/C, Ni-Al) Reagents->Product Solvent Solvent (e.g., Water, Ethanol) Solvent->Product

Synthesis of this compound.
Detailed Experimental Protocol

The following protocol is adapted from a documented procedure for the synthesis of the closely related compound, 3,5-diaminobenzoic acid, and is expected to be effective for the synthesis of this compound.[3]

Materials:

  • 3,5-Dinitro-2-hydroxybenzoic acid

  • Catalyst (e.g., 10% Palladium on Carbon (Pd/C) or a Ni-Al catalyst)

  • Solvent (e.g., Deionized water or Ethanol)

  • Pressurized hydrogenation reactor

  • Filtration apparatus

  • pH meter and acid/base for pH adjustment

Procedure:

  • Reactor Setup: In a high-pressure reactor, add 3,5-Dinitro-2-hydroxybenzoic acid and the chosen solvent (e.g., water).

  • Catalyst Addition: Carefully add the hydrogenation catalyst. The catalyst loading is typically 0.5-5% of the starting material's weight.

  • Inerting the Reactor: Seal the reactor and purge it with an inert gas, such as nitrogen, to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to a pressure of 0.1-2 MPa. The reaction is typically carried out at a temperature between 25-80°C.

  • Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Catalyst Removal: Once the reaction is complete, depressurize the reactor and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Product Isolation: The product can be isolated by adjusting the pH of the filtrate to its isoelectric point, causing it to precipitate.

  • Purification: The precipitated product can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for determining the purity of this compound and for separating it from its isomers and related impurities.[2][4][5] A mixed-mode chromatography approach is often effective for separating isomers of aminosalicylic acids.

Recommended HPLC Protocol:

  • Column: A mixed-mode column with reversed-phase and cation-exchange properties (e.g., Primesep 100 or Amaze RP SA).[2][4]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) at a slightly acidic pH (e.g., pH 3.0).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 256 nm.[4]

  • Injection Volume: 5 µL.

This method can be adapted and optimized depending on the specific impurities and the HPLC system used.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H, N-H, C=O, and C=C bonds.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Research and Drug Development

This compound is a versatile building block with several applications in research and development.

Applications Main This compound App1 Synthesis of Heterocycles (Dyes, Fluorescent Probes) Main->App1 App2 Pharmaceutical Intermediates Main->App2 App3 Enzyme Inhibition Studies (e.g., COMT) Main->App3 App4 Chelating Agents Main->App4

Key application areas of this compound.
Intermediate in Organic Synthesis

The multiple functional groups on this compound make it an excellent starting material for the synthesis of complex organic molecules, including heterocyclic compounds like phenoxazinones and quinoxalines, which are scaffolds for many dyes and pharmacologically active molecules.[2]

Potential in Drug Discovery
  • Enzyme Inhibition: Due to its structural similarity to catechols, this compound is a candidate for studies on the inhibition of enzymes like Catechol-O-methyltransferase (COMT), which is a target in the treatment of Parkinson's disease.[6][7][8][9]

  • Antimicrobial and Antioxidant Properties: While specific data for this compound is limited, related aminosalicylic acid derivatives have shown antioxidant and antimicrobial activities.[10][11][12] Further investigation into these properties for this compound is warranted.

Other Applications
  • Analytical Chemistry: It serves as a precursor in the synthesis of reagents like p-Dimethylaminocinnamaldehyde (DMACA) precursors, which are used in analytical assays.[2]

  • Chelating Agents: The ortho-hydroxybenzoic acid (salicylic acid) scaffold is known for its ability to chelate metal ions, suggesting potential applications in the development of novel chelating agents.[2]

Safety and Handling

Hazard Identification:

  • Causes skin irritation.[14]

  • Causes serious eye irritation.[14]

  • May cause respiratory irritation.[14]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[13][14]

  • Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[14] Keep away from strong acids and bases.

First Aid:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13][14]

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[13][14]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[13]

References

An In-depth Technical Guide to the Chemical Properties of 3,5-Diamino-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diamino-2-hydroxybenzoic acid, also known as 3,5-diaminosalicylic acid, is a multifaceted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a salicylic acid core substituted with two amino groups, imparts a rich chemical reactivity and a diverse pharmacological potential. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized as a precursor for the construction of complex heterocyclic systems.[1] Its multifunctional nature, arising from the presence of carboxylic acid, hydroxyl, and two amino groups, allows for a wide range of chemical transformations, making it a valuable synthon for creating diverse molecular scaffolds.[1] In the realm of medicinal chemistry, the structural resemblance of its core to catechol substrates has led to investigations into its potential as an enzyme inhibitor, particularly for enzymes like catechol-O-methyltransferase (COMT).[1] Furthermore, the presence of electron-donating amino and hydroxyl groups on the aromatic ring suggests inherent antioxidant and potential antimicrobial properties.[1] This guide aims to provide a detailed technical resource for researchers and professionals working with or considering the use of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[PubChem]
Synonyms 3,5-Diaminosalicylic acid, Mesalazine impurity J[PubChem]
CAS Number 112725-89-0[1]
Molecular Formula C₇H₈N₂O₃[PubChem]
Molecular Weight 168.15 g/mol [1]
Appearance Grey to dark grey solid[ChemicalBook]
Melting Point Not experimentally determinedN/A
Boiling Point 455.8 ± 45.0 °C (Predicted)[Chemenu]
Solubility Soluble in water; Slightly soluble in methanol (with heating)[CymitQuimica, ChemicalBook]
pKa 0.96 ± 0.14 (Predicted)[ChemicalBook]

Note: The predicted pKa value likely corresponds to the most acidic proton, the carboxylic acid. The pKa values of the amino and hydroxyl groups are not specified.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted in DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)MultiplicityNotes
H-4, H-6 (Aromatic)~6.0 - 7.0dChemical shifts are influenced by the electron-donating amino and hydroxyl groups.
-NH₂ (at C-3 & C-5)~4.5 - 5.5br sBroad singlet, D₂O exchangeable.
-OH (at C-2)~9.0 - 10.0br sBroad singlet, D₂O exchangeable.
-COOH~12.0 - 13.0br sBroad singlet, D₂O exchangeable.

¹³C NMR (Predicted):

The ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal. The chemical shifts of the aromatic carbons will be significantly influenced by the positions of the amino and hydroxyl substituents.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Based on the analysis of related aminobenzoic acids, the following peaks can be anticipated:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (amines): Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

  • C=O stretch (carboxylic acid): A strong absorption band around 1650-1700 cm⁻¹.

  • C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N stretch (amines): Bands in the 1250-1350 cm⁻¹ region.

  • O-H bend (hydroxyl): A peak around 1330-1440 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at m/z 168. The fragmentation pattern will be influenced by the presence of the multiple functional groups. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the carboxyl group (•COOH, M-45). The presence of the amino and hydroxyl groups will also lead to characteristic fragmentation patterns.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its dinitro precursor, 3,5-dinitro-2-hydroxybenzoic acid.[1]

Synthesis 3,5-Dinitro-2-hydroxybenzoic_acid 3,5-Dinitro-2-hydroxybenzoic acid 3,5-Diamino-2-hydroxybenzoic_acid This compound 3,5-Dinitro-2-hydroxybenzoic_acid->3,5-Diamino-2-hydroxybenzoic_acid Catalytic Hydrogenation H2_Catalyst H₂ (e.g., Pd/C, Ni-Al)

Synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation

The following is a general protocol for the synthesis of 3,5-diaminobenzoic acid, which can be adapted for the synthesis of this compound from its corresponding dinitro derivative.

Materials:

  • 3,5-Dinitrobenzoic acid

  • Methanol or Ethanol

  • Catalyst (e.g., 10% Pd/C or Raney Nickel)

  • Hydrogen gas source

  • Pressurized reaction vessel (autoclave)

Procedure:

  • In a suitable stainless steel autoclave, dissolve 3,5-dinitrobenzoic acid in methanol or ethanol.

  • Add the catalyst to the solution. The catalyst loading is typically between 0.5% and 10% by weight of the starting material.

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically ranging from 0.1 MPa to 5 MPa).

  • Heat the reaction mixture to the desired temperature (ranging from 20 °C to 150 °C) with stirring.

  • Monitor the reaction progress by monitoring the hydrogen uptake or by analytical techniques such as TLC or HPLC. The reaction time can vary from 2 to 10 hours.

  • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • The crude 3,5-diaminobenzoic acid can be further purified by recrystallization.

Note: This is a general procedure and the specific conditions (catalyst, solvent, temperature, pressure, and reaction time) may need to be optimized for the synthesis of this compound.

Reactivity and Applications in Synthesis

The presence of multiple functional groups with different reactivities makes this compound a valuable and versatile building block in organic synthesis.

Reactivity DAHBA 3,5-Diamino- 2-hydroxybenzoic acid Carboxylic_Acid Carboxylic Acid (-COOH) (Esterification, Amide formation) DAHBA->Carboxylic_Acid Reacts as an acid Amino_Groups Amino Groups (-NH₂) (Diazotization, Acylation, Alkylation, Heterocycle formation) DAHBA->Amino_Groups Reacts as nucleophiles/bases Hydroxyl_Group Hydroxyl Group (-OH) (Etherification, Esterification) DAHBA->Hydroxyl_Group Reacts as a nucleophile/acid Aromatic_Ring Aromatic Ring (Electrophilic Substitution) DAHBA->Aromatic_Ring Activated for substitution

Reactivity of this compound.

The differential reactivity of these groups allows for selective transformations, enabling the synthesis of complex molecules. For instance, the amino groups are more nucleophilic than the hydroxyl group and can be selectively acylated or alkylated under appropriate conditions. The carboxylic acid group can be converted to esters or amides. The electron-rich aromatic ring is activated towards electrophilic substitution reactions. This versatility has been exploited in the synthesis of various heterocyclic compounds, including phenoxazinones and quinoxalines, which are important scaffolds in dyes, fluorescent probes, and pharmacologically active molecules.[1]

Potential Applications in Drug Development

The structural features of this compound make it an interesting candidate for drug discovery and development.

Enzyme Inhibition

The salicylic acid scaffold is known to interact with various enzymes. The structural similarity of this compound to catechol-containing natural substrates suggests its potential as an inhibitor of catechol-O-methyltransferase (COMT).[1] COMT is a key enzyme in the metabolism of catecholamine neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease. While specific inhibitory constants (IC₅₀ or Kᵢ) for this compound against COMT are not yet reported, its structural motif warrants further investigation in this area.

Antioxidant Activity

The presence of electron-donating amino and hydroxyl groups on the aromatic ring suggests that this compound may possess antioxidant properties by acting as a radical scavenger.[1] This potential has been explored for related compounds, and derivatives have shown significant activity in antioxidant assays.

Antimicrobial Properties

Derivatives of aminobenzoic acids have been investigated for their antimicrobial activities. 3,5-Diaminosalicylic acid has been described as a potent antibacterial agent that inhibits bacterial cell wall synthesis. [Biosynth] This suggests that this compound and its derivatives could be promising leads for the development of new antimicrobial agents.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is intended for research use only.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. General recommendations include:

  • Working in a well-ventilated area or under a chemical fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemically rich and versatile molecule with significant potential in both synthetic and medicinal chemistry. Its readily available functional groups provide a platform for the creation of diverse and complex molecular architectures. While further research is needed to fully elucidate its pharmacological profile, particularly in terms of quantitative measures of its biological activities, the existing data suggests that it is a promising scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its chemical properties to aid researchers and drug development professionals in harnessing the potential of this valuable compound.

References

3,5-Diamino-2-hydroxybenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Diamino-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 112725-89-0), a multifunctional aromatic compound of significant interest in chemical and pharmaceutical research. We will delve into its core physicochemical properties, outline a detailed synthesis protocol via catalytic hydrogenation, discuss modern analytical techniques for its characterization, and explore its current and potential applications as a versatile synthon in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for professionals engaged in drug discovery, organic synthesis, and advanced materials development, emphasizing practical methodologies and safety considerations.

Introduction: A Versatile Scaffolding Molecule

This compound is a unique small molecule built upon a salicylic acid framework. Its structure is distinguished by the presence of three key functional groups: a carboxylic acid, a hydroxyl group, and two primary amines positioned at the 3 and 5 locations of the benzene ring.[1] This strategic arrangement of electron-donating and electron-withdrawing groups makes it a highly valuable and reactive intermediate in organic synthesis.[1]

The molecule's inherent features position it as a compound of significant interest in medicinal chemistry and drug development.[1] The salicylic acid core is a well-known pharmacophore with metal-chelating properties, while the amino groups provide reactive sites for building more complex molecular architectures.[1] Consequently, it serves as a critical precursor in the synthesis of diverse heterocyclic systems, such as phenoxazinones and quinoxalines, which form the core of many dyes, fluorescent probes, and pharmacologically active agents.[1]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. This compound is a solid, typically appearing as a grey to dark grey powder.[2] Its key identifiers and computed properties are summarized in the table below.

PropertyValueSource
Molecular Weight 168.15 g/mol [1][2][3]
Molecular Formula C₇H₈N₂O₃[1][2][3]
CAS Number 112725-89-0[1][3]
IUPAC Name This compound[3]
Synonyms 3,5-Diaminosalicylic acid, Mesalazine impurity J[2][3]
Predicted Boiling Point 455.8 ± 45.0 °C at 760 mmHg[2][4]
Predicted Density 1.602 ± 0.06 g/cm³[2]
Hydrogen Bond Donors 4[3]
Hydrogen Bond Acceptors 5[3]
InChI Key HQURVGSRQBOZEX-UHFFFAOYSA-N[1][3]

Synthesis and Purification Workflow

The most common and efficient industrial method for producing this compound is through the catalytic hydrogenation of its nitro-precursor, 3,5-Dinitro-2-hydroxybenzoic acid. This method is favored over older reduction techniques for its high efficiency, selectivity, and cleaner reaction profiles.[1] The overall synthetic pathway often starts from benzoic acid, which is first dinitrated before the final reduction step.

Synthesis Pathway Diagram

The following diagram illustrates the two-step conversion from benzoic acid to the target compound.

G cluster_0 Step 1: Dinitration cluster_1 Step 2: Catalytic Hydrogenation Benzoic_Acid Benzoic Acid Dinitro_Acid 3,5-Dinitro-2-hydroxybenzoic acid Benzoic_Acid->Dinitro_Acid Fuming HNO₃ Conc. H₂SO₄ Final_Product This compound Dinitro_Acid->Final_Product H₂ Gas Pd/C Catalyst Solvent (e.g., Ethanol)

Caption: Synthesis pathway of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3,5-Dinitro-2-hydroxybenzoic acid. The choice of catalyst and reaction conditions is critical for the complete reduction of both nitro groups while avoiding side reactions.[1]

Materials and Equipment:

  • 3,5-Dinitro-2-hydroxybenzoic acid (1 equivalent)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)

  • Solvent: Ethanol or Methanol

  • Hydrogenation reactor (e.g., Parr hydrogenator) equipped with a gas inlet, pressure gauge, and stirrer

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled. Purge the vessel with an inert gas (e.g., Nitrogen or Argon) to remove any residual oxygen.

  • Charging the Reactor: Carefully add the 3,5-Dinitro-2-hydroxybenzoic acid to the reactor vessel. Add the solvent (e.g., Ethanol) to dissolve or suspend the starting material.

  • Catalyst Addition: Under the inert atmosphere, add the Pd/C catalyst. Causality Note: The catalyst is added last under inert conditions to prevent ignition, as Pd/C can be pyrophoric.

  • Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas to replace the inert atmosphere. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but this must be optimized).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 25-50°C). Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of fresh solvent to recover any adsorbed product. Trustworthiness Note: Complete removal of the catalyst is crucial to prevent contamination of the final product.

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid is the crude this compound.

  • Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water or an alcohol/water mixture) to achieve high purity.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods is employed.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the key functional groups present in the molecule, such as O-H (hydroxyl and carboxylic acid), N-H (amine), and C=O (carbonyl) stretches.[1]

  • Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its elemental composition.[1] High-resolution mass spectrometry (HRMS) can provide a molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., methanol/water with formic acid) can effectively separate the product from impurities.[5]

Applications in Research and Development

The unique structure of this compound makes it a valuable building block in several areas:

  • Medicinal Chemistry: Its scaffold is ideal for creating libraries of novel compounds for drug discovery. The amino groups can be readily modified to introduce diverse functionalities, and the salicylic acid core can interact with biological targets. It is explored for developing enzyme inhibitors, particularly for enzymes like catechol-O-methyltransferase (COMT), due to its structural similarity to catechol substrates.[1]

  • Heterocyclic Synthesis: It is a key precursor for synthesizing complex heterocyclic systems that are foundational to many dyes and pharmacologically active molecules.[1]

  • Analytical Chemistry: The molecule serves as an intermediate in the synthesis of reagents used in analytical chemistry, such as precursors to p-Dimethylaminocinnamaldehyde (DMACA).[1]

  • Antioxidant Research: The presence of both hydroxyl and amino groups on the benzene ring suggests a theoretical potential for radical scavenging and antioxidant activity, making it and its derivatives subjects of study in this field.[1]

Safety, Handling, and Storage

While toxicological properties for this specific compound have not been thoroughly investigated, data from closely related structures (e.g., 3,5-Dinitro-2-hydroxybenzoic acid) indicate potential hazards.[6]

  • Hazard Classification: Expected to be harmful if swallowed and to cause serious eye damage.[6] May cause skin and respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7][8]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.[2][4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform molecule with significant potential across multiple scientific disciplines. Its unique combination of functional groups enables the synthesis of complex and high-value molecules for pharmaceuticals, diagnostics, and advanced materials. Understanding its synthesis, characterization, and safe handling is paramount for researchers looking to unlock its full potential in their development pipelines.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 3,5-Diaminosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Diaminosalicylic acid (3,5-DASA) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical industries. Its structure, featuring two amino groups, a hydroxyl group, and a carboxylic acid moiety on a benzene ring, makes it an exceptionally versatile building block for the synthesis of complex molecules and Active Pharmaceutical Ingredients (APIs).[1] The strategic placement of these functional groups allows for a diverse range of chemical modifications, positioning 3,5-DASA as a critical intermediate in modern drug development and organic synthesis.[1]

This technical guide provides an in-depth exploration of the synthesis and characterization of 3,5-Diaminosalicylic acid. As a self-validating system, this document is designed for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles and causality behind each step. From the initial nitration of salicylic acid to the final reduction and rigorous analytical characterization, this paper serves as an authoritative resource for producing and validating high-purity 3,5-DASA.

Chemical and Physical Profile

A summary of the key identifiers and properties of 3,5-Diaminosalicylic acid is provided below. Proper storage is critical; the compound is hygroscopic and should be stored under refrigeration (0-8°C).[2][3][4]

PropertyValueReference(s)
IUPAC Name 3,5-diamino-2-hydroxybenzoic acid[5]
Synonyms 3,5-Diaminosalicylic acid[5][6]
CAS Number 112725-89-0[2][3]
Molecular Formula C₇H₈N₂O₃[2][5][7]
Molecular Weight 168.15 g/mol [2][5][7]
Appearance Dark-gray powder
Purity (Typical) >95% (HPLC)[4]
Storage Conditions 0-8°C, protect from moisture[2][4]

Strategic Synthesis of 3,5-Diaminosalicylic Acid

The most common and logical synthetic route to 3,5-Diaminosalicylic acid is a two-step process commencing from readily available salicylic acid. The strategy involves:

  • Electrophilic Aromatic Substitution: Dinitration of the salicylic acid aromatic ring to install nitro groups at the 3- and 5-positions, yielding the key intermediate, 3,5-Dinitrosalicylic acid (DNSA).

  • Chemoselective Reduction: Reduction of the two nitro groups on the DNSA intermediate to the corresponding primary amines, affording the final product, 3,5-DASA.

Synthesis_Pathway Salicylic_Acid Salicylic Acid DNSA 3,5-Dinitrosalicylic Acid (DNSA) Salicylic_Acid->DNSA Step 1: Nitration (HNO₃, H₂SO₄) DASA 3,5-Diaminosalicylic Acid (3,5-DASA) DNSA->DASA Step 2: Reduction (e.g., H₂, Pd/C)

Caption: Overall synthetic pathway for 3,5-Diaminosalicylic acid.

Part 1: Synthesis of 3,5-Dinitrosalicylic Acid (DNSA) Intermediate

Causality and Mechanistic Insight: The synthesis of DNSA is achieved through the electrophilic nitration of salicylic acid.[8] A potent nitrating mixture, composed of concentrated nitric and sulfuric acids, is employed. The role of sulfuric acid is crucial; it protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[9]

The directing effects of the substituents on the salicylic acid ring (hydroxyl and carboxylic acid) guide the position of nitration. While both are typically ortho-, para-directing, the strongly acidic reaction medium alters their influence. The carboxylic acid group acts as a meta-director. Temperature control is the most critical parameter in this reaction. The nitration is highly exothermic, and temperatures exceeding 15°C can lead to the formation of undesired side products and potential runaway reactions.[9]

Experimental Protocol:

  • Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, carefully add 21 mL of concentrated nitric acid. Once the acid has cooled to 5°C, slowly add 42 mL of concentrated sulfuric acid in two portions, ensuring the temperature of the mixture is controlled.[9] This mixture must be prepared with extreme caution due to its highly corrosive and exothermic nature.

  • Nitration Reaction: While vigorously stirring the cooled nitrating mixture, add 15 g of salicylic acid in small portions. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 15°C.[9] The mixture will become increasingly viscous.

  • Reaction Quenching and Precipitation: After the addition is complete, allow the mixture to stir for an additional 5-10 minutes.[9] Prepare a separate beaker with 500 mL of an ice-water slurry. Slowly and carefully pour the reaction mixture into the ice water with stirring. The DNSA product, along with some side products, will precipitate out as a yellow solid.[9]

  • Isolation and Purification: Collect the crude solid by vacuum filtration and wash it with cold distilled water to remove residual acid.[9] The primary purification is achieved through recrystallization. Dissolve the crude solid in a minimum amount of boiling distilled water. The less soluble side products may form oily droplets that can be separated.[9] Upon cooling the aqueous solution, pure, needle-shaped crystals of 3,5-Dinitrosalicylic acid will form. Collect the crystals by filtration and dry them thoroughly. A yield of approximately 27% has been reported for this procedure.[9]

Part 2: Reduction of DNSA to 3,5-Diaminosalicylic Acid

Causality and Mechanistic Insight: The conversion of DNSA to 3,5-DASA involves the reduction of two aromatic nitro groups to primary amines. Catalytic hydrogenation is the preferred method in a pharmaceutical context due to its high efficiency, clean reaction profile, and the ease of removing the catalyst by filtration. A palladium-on-carbon (Pd/C) catalyst is commonly used for this transformation.[10] Hydrogen gas is adsorbed onto the surface of the palladium catalyst, where the reduction of the nitro groups occurs.

Experimental Protocol:

  • Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the purified 3,5-Dinitrosalicylic acid in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) to the solution. Typically, this is 1-5 mol% relative to the DNSA substrate.

  • Hydrogenation: Seal the vessel, purge it with an inert gas (like nitrogen or argon), and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction Monitoring: Heat the mixture gently (e.g., to 40-50°C) and agitate it to ensure efficient mixing of the substrate, catalyst, and hydrogen. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC by observing the disappearance of the DNSA spot.

  • Work-up and Isolation: Once the reaction is complete, cool the vessel, vent the hydrogen gas, and purge again with an inert gas. Remove the Pd/C catalyst by filtration through a pad of Celite. The Celite pad should be washed with a small amount of the reaction solvent to recover any adsorbed product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 3,5-Diaminosalicylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) to afford the final product as a dark-gray powder.

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and quality of the synthesized 3,5-Diaminosalicylic acid. A multi-technique approach ensures a comprehensive analysis.

Analytical_Workflow cluster_0 Identity Confirmation cluster_1 Purity & Quality Assessment FTIR FTIR Spectroscopy NMR NMR (¹H & ¹³C) MS Mass Spectrometry HPLC HPLC Analysis MP Melting Point Synthesized_Product Synthesized 3,5-DASA Synthesized_Product->FTIR Structural Elucidation Synthesized_Product->NMR Structural Elucidation Synthesized_Product->MS Structural Elucidation Synthesized_Product->HPLC Purity Check Synthesized_Product->MP Purity Check

Caption: A standard analytical workflow for the characterization of 3,5-DASA.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for successfully synthesized 3,5-Diaminosalicylic acid.

TechniqueExpected Result / ObservationRationale
FTIR Broad peak ~3400-2500 cm⁻¹ (O-H); Two sharp peaks ~3450-3250 cm⁻¹ (N-H stretch); Strong peak ~1680-1650 cm⁻¹ (C=O); Peaks ~1600-1450 cm⁻¹ (Aromatic C=C)Confirms the presence of carboxylic acid, primary amine, and phenolic hydroxyl functional groups. Absence of strong N-O stretching bands (~1530 and 1350 cm⁻¹) indicates complete reduction of the nitro groups.
¹H NMR Two singlets in the aromatic region (~6.0-7.0 ppm); Broad signals for -NH₂, -OH, and -COOH protons (exchangeable with D₂O)The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in distinct singlets.
¹³C NMR Expect ~5 distinct signals in the aromatic region and one for the carboxyl carbon (>170 ppm).Confirms the carbon skeleton and the presence of the carboxyl group.
Mass Spec (ESI) [M+H]⁺ at m/z ≈ 169.06; [M-H]⁻ at m/z ≈ 167.05Corresponds to the calculated molecular weight of 168.15 g/mol , confirming the molecular formula C₇H₈N₂O₃.[5]
HPLC A single major peak with purity >95%Quantifies the purity of the final compound and detects any remaining starting material or byproducts.

Safety, Handling, and Storage

Hazard Profile: 3,5-Diaminosalicylic acid is classified as an irritant. The following GHS hazard statements apply:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The precursor, 3,5-Dinitrosalicylic acid, is harmful if swallowed (H302) and is incompatible with strong oxidizing agents and bases.[11][12][13]

Safe Handling Protocol:

  • Always handle the compound within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Avoid generating dust. Use appropriate weighing techniques to minimize aerosolization.[14]

  • Ensure eyewash stations and safety showers are readily accessible.[12]

  • In case of accidental contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[12]

Storage and Stability:

  • Storage: Store in a tightly sealed container in a refrigerator at 0-8°C.[2]

  • Stability: The compound is hygroscopic and should be protected from moisture.[3] Store under an inert atmosphere for long-term stability.

References

A Technical Guide to the Solubility of 3,5-Diamino-2-hydroxybenzoic Acid in Methanol: Theoretical Principles and Experimental Determination

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Diamino-2-hydroxybenzoic acid, also known as 3,5-diaminosalicylic acid, is a multifaceted aromatic compound with significant potential in pharmaceutical and chemical research.[1] Its structure, which incorporates electron-donating amino and hydroxyl groups along with a carboxylic acid moiety, makes it a valuable precursor in the synthesis of various complex molecules.[1] For researchers, scientists, and drug development professionals, understanding the solubility of this compound in common organic solvents like methanol is a critical first step in reaction optimization, purification, and formulation development.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent.[1] this compound possesses a unique combination of functional groups that influence its interaction with methanol.

Key Molecular Features:

  • Aromatic Ring: The core benzene ring is largely nonpolar.

  • Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor (from the hydroxyl part) and a hydrogen bond acceptor (at the carbonyl oxygen). It also imparts acidic properties.

  • Hydroxyl Group (-OH): Located ortho to the carboxylic acid, this group is also polar and a hydrogen bond donor.

  • Amino Groups (-NH2): Positioned at the 3 and 5 locations, these groups are polar, basic, and can act as hydrogen bond donors.

Methanol (CH₃OH) is a polar, protic solvent capable of both donating and accepting hydrogen bonds. The principle of "like dissolves like" suggests that the polar functional groups of this compound will facilitate its dissolution in methanol through the formation of hydrogen bonds. However, the nonpolar aromatic ring can slightly counteract this.

Based on available qualitative data, this compound is described as "slightly" soluble in methanol, with its solubility increasing upon heating.[2] This suggests that while there is an affinity between the solute and solvent, the interactions are not strong enough to lead to high solubility at room temperature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₈N₂O₃[3]
Molecular Weight168.15 g/mol [3]
Hydrogen Bond Donor Count4[3]
Hydrogen Bond Acceptor Count5[3]
Predicted pKa0.96 ± 0.14[2]
Physical FormSolid, Grey to Dark Grey[2]

Factors Influencing Solubility in Methanol

Several factors can significantly impact the solubility of this compound in methanol:

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.[4] As noted, heating is known to improve the solubility of this compound in methanol.[2]

  • pH: The presence of both an acidic carboxylic acid group and basic amino groups means that the ionization state of the molecule is pH-dependent. While pH is a concept more commonly applied to aqueous solutions, the addition of acidic or basic modifiers to the methanolic solution can alter the charge state of the solute and potentially increase its solubility.

  • Purity of Solute and Solvent: Impurities in either the this compound or the methanol can affect the measured solubility.

  • Polymorphism: The crystalline form of the solid can influence its solubility. Different polymorphs can have different lattice energies, leading to variations in how readily they dissolve.

Experimental Determination of Solubility

Given the lack of published quantitative data, an experimental approach is necessary. The isothermal saturation method is a reliable and commonly used technique for determining the solubility of a solid in a liquid. This method involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in that solution.

Workflow for Solubility Determination

The overall process involves preparing a saturated solution, separating the undissolved solid, and then quantifying the dissolved solute in the supernatant.

G cluster_prep Saturated Solution Preparation cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to methanol in a sealed vial B Equilibrate at constant temperature with agitation (e.g., 24-48 hours) A->B C Allow solid to settle B->C D Filter supernatant through a syringe filter (e.g., 0.22 µm) to remove undissolved solid C->D E Prepare a series of dilutions of the clear supernatant D->E F Measure absorbance using UV-Vis spectrophotometry E->F G Calculate concentration using a pre-established calibration curve F->G

Caption: Experimental workflow for determining the solubility of this compound in methanol.

Detailed Experimental Protocol: Isothermal Saturation and UV-Vis Spectroscopy

This protocol provides a self-validating system for accurately determining the solubility. The use of a calibration curve ensures the accuracy of the concentration measurement.

Part 1: Preparation of Calibration Curve

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume of methanol (e.g., 100 mL) to create a stock solution of known concentration (e.g., 0.1 mg/mL).

  • Create Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with methanol. A typical series might include concentrations of 0.05, 0.025, 0.01, 0.005, and 0.001 mg/mL.

  • UV-Vis Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for this compound in methanol by scanning the absorbance of one of the standard solutions across a range of wavelengths (e.g., 200-400 nm).

    • Measure the absorbance of each standard solution at the determined λ_max. Use methanol as the blank.

  • Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear relationship.

Part 2: Solubility Determination

  • Prepare Saturated Solution: Add an excess amount of this compound (enough to ensure undissolved solid remains) to a known volume of methanol in a sealed, temperature-controlled vessel (e.g., a shaker bath set to 25 °C).

  • Equilibration: Agitate the mixture for a sufficient period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by taking measurements at different time points (e.g., 12, 24, 36, and 48 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a fine-pore syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any suspended solid particles.

    • Accurately dilute the filtered supernatant with methanol to a concentration that falls within the range of your calibration curve. The dilution factor must be recorded.

  • Quantification: Measure the absorbance of the diluted sample at the previously determined λ_max.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in methanol at the specified temperature.

Table 2: Example Data for Solubility Calculation

ParameterExample Value
Temperature25.0 °C
Calibration Curve EquationAbsorbance = 15.45 * Concentration (mg/mL) + 0.01
R² of Calibration Curve0.9995
Dilution Factor100
Absorbance of Diluted Sample0.78
Calculated Concentration of Diluted Sample0.0498 mg/mL
Calculated Solubility 4.98 mg/mL (or 4.98 g/L)
Gravimetric Analysis as an Alternative Method

For a confirmatory method, gravimetric analysis can be employed.

  • Prepare a saturated solution as described above.

  • Carefully withdraw a known volume of the filtered supernatant into a pre-weighed container.

  • Evaporate the methanol under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature.

  • Once the solvent is completely removed, weigh the container with the solid residue.

  • The mass of the dissolved solid can be calculated by subtracting the initial weight of the container.

  • The solubility is then expressed as the mass of the solute per volume of the solvent.

Conclusion

While a definitive, published value for the solubility of this compound in methanol is elusive, this guide provides the necessary theoretical framework and practical, detailed protocols for its determination. By understanding the physicochemical properties of the molecule and the factors that influence its solubility, researchers can effectively design and execute experiments to obtain this crucial data. The provided isothermal saturation method, coupled with UV-Vis spectroscopic or gravimetric analysis, offers a robust and reliable approach for generating accurate and reproducible solubility data, thereby empowering further research and development in the fields of chemistry and drug discovery.

References

A Comprehensive Technical Guide to the Solubility of 3,5-Diamino-2-hydroxybenzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3,5-Diamino-2-hydroxybenzoic acid in Dimethyl Sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical physicochemical data, outlines field-proven protocols for dissolution and handling, and explores the underlying principles governing solubility. By integrating experimental best practices with safety considerations, this guide serves as an essential resource for the effective utilization of this compound in a laboratory setting.

Introduction: The Scientific Utility of this compound

This compound, also known as 3,5-Diaminosalicylic acid, is a multifunctional aromatic compound of considerable interest in chemical and pharmaceutical research.[1][2][3] Its molecular architecture, featuring a salicylic acid scaffold with two primary amino groups, provides multiple sites for chemical modification and interaction with biological systems.[1] This versatile structure makes it a valuable precursor in the synthesis of complex heterocyclic systems, dyes, and pharmacologically active molecules.[1] Furthermore, its structural resemblance to catechol substrates has led to its use in enzyme inhibition studies.[1]

Given its broad applications, understanding its behavior in common laboratory solvents is paramount. Dimethyl Sulfoxide (DMSO) is a universal, polar aprotic solvent renowned for its exceptional ability to dissolve a wide array of compounds, making it indispensable in drug discovery and life science research.[4] This guide focuses specifically on the principles and practices for achieving successful and reproducible dissolution of this compound in DMSO.

Physicochemical Profile

A thorough understanding of the compound's properties is the foundation for predicting and manipulating its solubility.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Synonyms 3,5-Diaminosalicylic acid, Mesalazine impurity JPubChem[2]
CAS Number 112725-89-0Benchchem, ChemicalBook[1][5]
Molecular Formula C₇H₈N₂O₃PubChem[2]
Molecular Weight 168.15 g/mol Benchchem, PubChem[1][2]
Appearance Grey to Dark Grey SolidChemicalBook[5]
pKa (Predicted) 0.96 ± 0.14ChemicalBook[5]
Hydrogen Bond Donors 4PubChem[2]
Hydrogen Bond Acceptors 5PubChem[2]

Core Principles of Solubility in DMSO

While specific quantitative data for the solubility of this compound in DMSO is not extensively published, its structural characteristics provide a strong theoretical basis for its dissolution behavior. The molecule possesses multiple polar functional groups: a carboxylic acid (-COOH), a hydroxyl group (-OH), and two amino groups (-NH₂).[1][3] These groups can readily form hydrogen bonds, which is a key factor in its solubility in polar solvents.

DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting capability. This allows it to effectively solvate the hydrogen bond donor sites on the this compound molecule, disrupting the crystal lattice of the solid and facilitating its dissolution. However, some sources describe its solubility as slight or sparing, indicating that while dissolution is possible, it may require specific conditions to achieve higher concentrations.[5]

Key Factors Influencing Dissolution

Several environmental and procedural factors can be manipulated to optimize the dissolution process:

  • Temperature: Gentle warming is a common technique to increase the solubility of many compounds.[4] Applying heat (e.g., in a 37°C water bath) can provide the necessary energy to overcome the intermolecular forces within the solid compound, enhancing its dissolution in DMSO.[4] Caution is advised, as excessive heat may degrade thermally sensitive compounds.[4]

  • Sonication: The use of an ultrasonic bath can significantly aid dissolution.[4] Sonication creates micro-agitations that help break apart solid aggregates, increasing the surface area available for interaction with the solvent.[4]

  • Purity of Materials: The purity of both the solute (this compound) and the solvent (DMSO) is critical. Impurities can interfere with the solvation process. It is recommended to use high-purity, analytical grade DMSO.[6]

  • Mechanical Agitation: Consistent mixing, such as through gentle vortexing, ensures that the compound is evenly dispersed throughout the solvent, preventing localized saturation and promoting complete dissolution.[4]

Experimental Protocols

Adherence to standardized protocols is crucial for ensuring reproducibility and maintaining the integrity of experimental results.[4]

Protocol for Preparing a Concentrated Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in 100% DMSO.

Workflow: Preparing a DMSO Stock Solution

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass (MW = 168.15 g/mol) weigh 2. Weigh Compound (Use calibrated balance) calc->weigh transfer 3. Transfer to Sterile Tube weigh->transfer add_dmso 4. Add Sterile DMSO transfer->add_dmso mix 5. Mix Thoroughly (Vortex) add_dmso->mix assist 6. Assist Dissolution (if needed) (Sonicate / Gentle Warming) mix->assist aliquot 7. Aliquot into Single-Use Tubes assist->aliquot store 8. Store at -20°C or -80°C aliquot->store

Caption: Step-by-step workflow for preparing a stock solution in DMSO.

Methodology:

  • Calculation: Determine the mass of this compound required. For a 10 mM solution in 1 mL of DMSO:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = (0.010 mol/L) × (0.001 L) × (168.15 g/mol ) = 0.0016815 g = 1.68 mg

  • Weighing: Using a calibrated analytical balance, accurately weigh the calculated mass of the compound.

  • Dissolution: Transfer the weighed compound into a sterile microcentrifuge tube. Add the desired volume of high-purity, sterile DMSO.[4]

  • Mixing: Cap the tube securely and vortex gently until the solid is fully dissolved. Avoid vigorous mixing that could introduce air bubbles.[4]

  • Assisted Dissolution (If Necessary): If the compound does not dissolve completely with vortexing, sonicate the tube in a water bath for several minutes.[4] Alternatively, warm the solution gently in a 37°C water bath.[4]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][7] Store the aliquots at -20°C or -80°C for long-term stability.[7]

Protocol for Serial Dilution in Aqueous Media

High concentrations of DMSO can be toxic to cells.[4] Therefore, it is critical to dilute the stock solution to a final in-assay DMSO concentration that is typically below 0.5%.[4][7]

Workflow: Serial Dilution for Cell-Based Assays

G stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 200 µM in Media) stock->intermediate Dilute in Assay Media control Vehicle Control (Media + same final % DMSO) stock->control Prepare from 100% DMSO working Working Concentrations (e.g., 2-20 µM) Final DMSO < 0.5% intermediate->working Serially Dilute

Caption: Process of diluting a DMSO stock for biological assays.

Methodology:

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in the appropriate aqueous buffer or cell culture medium. A stepwise dilution process is recommended to prevent the compound from precipitating.[7]

  • Working Concentrations: From the intermediate dilution, perform serial dilutions to achieve the desired final concentrations for your experiment.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent itself.[4]

  • Precipitation Check: After dilution, visually inspect the solutions for any signs of precipitation. If precipitation occurs, a co-solvent might be necessary, or the final concentration may need to be adjusted.[7]

Safety and Handling

Proper safety precautions are essential when working with chemical compounds and solvents.

  • This compound: This compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[8][9][10] Always handle it in a well-ventilated area or a chemical fume hood.[8][9]

  • Dimethyl Sulfoxide (DMSO): DMSO can readily penetrate the skin and may carry dissolved substances with it into the body.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat, when handling both the solid compound and its DMSO solutions.[8][9]

Conclusion

This compound is a valuable research chemical whose utility is dependent on proper handling and dissolution. While it is soluble in DMSO, achieving desired concentrations may require techniques such as gentle warming, sonication, and thorough mixing. By following the structured protocols outlined in this guide, researchers can prepare stable, reproducible solutions, ensuring the integrity and validity of their experimental outcomes. The principles of careful dilution and the use of appropriate vehicle controls are paramount for mitigating potential solvent-induced artifacts in biological assays.

References

An In-depth Technical Guide to the UV-Vis Spectrum of 3,5-Diamino-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the ultraviolet-visible (UV-Vis) spectroscopic properties of 3,5-Diamino-2-hydroxybenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its spectral analysis, offering insights into experimental design, data interpretation, and the influence of environmental factors on its electronic transitions.

Introduction: The Significance of this compound

This compound is a multifaceted aromatic compound of considerable interest in both chemical and pharmaceutical research. Its molecular architecture, featuring electron-donating amino and hydroxyl groups in conjunction with a carboxylic acid moiety, renders it a valuable synthetic intermediate.[1] This compound is a key precursor in the synthesis of complex heterocyclic systems, such as phenoxazinones and quinoxalines, which form the core structures of many dyes, fluorescent probes, and pharmacologically active molecules.[1] Given its structural complexity and synthetic utility, a thorough understanding of its electronic properties through UV-Vis spectroscopy is paramount for quality control, reaction monitoring, and the prediction of its photochemical behavior.

Predicted UV-Vis Spectral Characteristics

The presence of multiple strong electron-donating groups is anticipated to cause a significant bathochromic (red) shift compared to unsubstituted benzoic acid. Phenols and anilines typically exhibit two absorption bands in the UV region.[2] For instance, phenols display a primary band (B-band) and a band at a longer wavelength (C-band).[2] The UV absorption of proteins is largely dictated by the aromatic amino acids tryptophan and tyrosine, which absorb around 280 nm.[3]

Based on these principles, the UV-Vis spectrum of this compound is predicted to exhibit strong absorption in the 280-320 nm range, with a possible secondary, shorter-wavelength band. The exact position and intensity of these bands will be highly sensitive to the solvent environment and the pH of the solution.

The Critical Influence of Solvent and pH

The local environment of a chromophore can significantly alter its absorption characteristics.[3] For aromatic compounds like this compound, solvent polarity and pH are the most critical factors influencing the UV-Vis spectrum.

Solvent Effects

The choice of solvent can induce shifts in the absorption maxima (solvatochromism). Polar solvents can interact with the solute through dipole-dipole interactions and hydrogen bonding, which can alter the energy levels of the electronic orbitals.[4] For phenols and anilines, intermolecular hydrogen bonding with solvent molecules can affect the fine structure of the absorption bands.[2] When selecting a solvent for UV-Vis analysis, it is crucial that the solvent itself does not absorb in the same region as the analyte.[5] Common solvents for UV-Vis spectroscopy include water, methanol, ethanol, and cyclohexane.[4]

The Role of pH

The pH of the solution will dictate the ionization state of the acidic and basic functional groups on the this compound molecule. The carboxylic acid, hydroxyl, and amino groups all have pKa values that will determine their protonation state at a given pH. Ionization alters the electronic distribution within the molecule, leading to significant changes in the UV-Vis spectrum. For example, the deprotonation of a phenolic hydroxyl group to a phenoxide ion typically results in a bathochromic shift and a hyperchromic effect (increased absorbance intensity). Conversely, the protonation of an amino group in acidic conditions can lead to a hypsochromic (blue) shift. Therefore, for reproducible and meaningful spectral data, the pH of the sample solution must be controlled and reported.

Experimental Protocol for Acquiring the UV-Vis Spectrum

To obtain a reliable UV-Vis spectrum of this compound, a systematic and well-controlled experimental approach is necessary.

Sample Purity and Preparation

The purity of the analyte is of utmost importance. The primary synthetic route to this compound is typically the catalytic hydrogenation of 3,5-Dinitro-2-hydroxybenzoic acid.[1] Incomplete reduction can lead to the presence of nitro-containing impurities, which would significantly interfere with the UV-Vis spectrum. Purification of the crude product, for instance by recrystallization, is a critical step.

Protocol for Solution Preparation:

  • Solvent Selection: Choose a UV-grade solvent that does not absorb in the anticipated region of interest (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Stock Solution: Accurately weigh a small amount of purified this compound and dissolve it in the chosen solvent to create a stock solution of known concentration.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 Absorbance Units).

  • pH Control (for aqueous solutions): Use a suitable buffer system to maintain a constant pH for the analysis.

Instrumentation and Measurement

A dual-beam UV-Vis spectrophotometer is recommended to ensure stability and to correct for any fluctuations in the light source.[3]

Measurement Workflow:

  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent (and buffer, if applicable) and record a baseline spectrum. This will be subtracted from the sample spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder, ensuring correct alignment.

  • Spectral Acquisition: Scan a wavelength range from approximately 200 nm to 400 nm to capture all relevant electronic transitions.

The following diagram illustrates the general workflow for obtaining the UV-Vis spectrum.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification Impurity Removal dissolution Dissolution in UV-grade Solvent purification->dissolution ph_control pH Adjustment (if aqueous) dissolution->ph_control blank Measure Blank Spectrum ph_control->blank sample Measure Sample Spectrum blank->sample Baseline Correction analysis Data Analysis (λmax, Absorbance) sample->analysis

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Data Analysis and Interpretation

The resulting UV-Vis spectrum should be a plot of absorbance versus wavelength. The key features to analyze are:

  • λmax (Lambda max): The wavelength at which the maximum absorbance occurs. This is characteristic of the molecule's electronic structure.

  • Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a specific wavelength. It can be calculated using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration.

The following table summarizes the predicted spectral data and the key experimental parameters to control.

ParameterPredicted Value/Recommended PracticeRationale
Predicted λmax 280 - 320 nm (primary band)Based on the presence of multiple auxochromes on the benzene ring, similar to aromatic amino acids.[3]
Solvent UV-grade methanol, ethanol, or buffered aqueous solutionTo avoid solvent interference and ensure reproducibility.[4][5]
pH Controlled with a suitable buffer systemThe ionization state of functional groups significantly impacts the spectrum.
Concentration Adjusted to give Absorbance < 1.0To ensure adherence to the Beer-Lambert Law.

Theoretical Predictions: A Complementary Approach

In the absence of experimental data, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can provide valuable insights into the electronic transitions and predicted UV-Vis spectra of molecules.[6][7] These calculations can help to assign the observed absorption bands to specific electronic transitions within the molecule and to understand the influence of different functional groups on the spectrum. Several studies have successfully used TD-DFT to predict the UV spectra of benzoic acid derivatives with good agreement with experimental results.[6]

The following diagram illustrates the relationship between the molecular structure and its predicted UV-Vis spectrum.

Spectral_Prediction cluster_input Molecular Properties cluster_output Predicted Spectroscopic Output structure Molecular Structure (this compound) functional_groups Functional Groups (-NH2, -OH, -COOH) structure->functional_groups environment Solvent & pH functional_groups->environment transitions Electronic Transitions (π → π*) environment->transitions Influences lambda_max Absorption Maxima (λmax) transitions->lambda_max spectrum Predicted UV-Vis Spectrum lambda_max->spectrum

Caption: Factors influencing the predicted UV-Vis spectrum.

Conclusion

The UV-Vis spectrum of this compound is a powerful tool for its characterization and analysis. While direct experimental data is not widely published, a comprehensive understanding of the spectroscopic behavior of analogous compounds allows for a robust prediction of its spectral features. The key to obtaining accurate and reproducible data lies in meticulous sample preparation, careful control of experimental parameters, particularly solvent and pH, and a sound understanding of the underlying principles of electronic spectroscopy. This guide provides the foundational knowledge for researchers to confidently approach the UV-Vis analysis of this important chemical entity.

References

An In-depth Technical Guide to the Fluorescence Properties of 3,5-Diamino-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating a Data-Scarce Landscape

In the realm of fluorescent probes and intermediates, a comprehensive understanding of a molecule's photophysical properties is paramount for its effective application. This guide delves into the fluorescence characteristics of 3,5-Diamino-2-hydroxybenzoic acid, a compound of significant interest due to its multifunctional aromatic structure.[1] It is critical, however, to address a key challenge at the outset: a notable scarcity of specific, published fluorescence data for this particular molecule.

To provide a robust and scientifically grounded resource, this guide will therefore adopt a dual approach. We will extensively analyze the well-documented fluorescence properties of a close structural analog, 3,5-Diaminobenzoic acid (DABA), to establish a foundational understanding.[1][2] Subsequently, we will explore the anticipated modulatory effects of the ortho-hydroxyl group present in this compound, offering a theoretically informed perspective on its unique photophysical behavior. This methodology ensures that while we acknowledge the existing data gaps, we can still provide valuable insights for researchers working with or considering this compound.

Section 1: Molecular Architecture and its Photophysical Implications

This compound is an aromatic molecule featuring a benzene ring substituted with two electron-donating amino groups, an electron-donating hydroxyl group, and an electron-withdrawing carboxylic acid group.[1] This rich electronic landscape is the primary determinant of its fluorescence properties. The interplay between the electron-donating and electron-withdrawing moieties suggests a potential for intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon known to be highly sensitive to the surrounding environment.[2]

The presence of the ortho-hydroxyl group, in particular, is expected to introduce several key differences compared to its DABA analogue. These may include alterations in solubility, pKa values, and the potential for intramolecular hydrogen bonding, all of which can significantly influence the molecule's absorption and emission characteristics.

Section 2: Spectroscopic Properties - A Comparative Analysis

Absorption and Emission Spectra

For aromatic compounds like these, UV-Vis spectroscopy provides valuable insights into their electronic transitions.[1] Studies on DABA have shown that its absorption and fluorescence spectra are influenced by solvent polarity.[1][2] For instance, DABA is known to emit strong fluorescence at approximately 410 nm when excited at a wavelength of 280 nm.[1][2]

A notable bathochromic (red) shift is observed in the fluorescence spectra of DABA when transitioning from non-polar to polar solvents.[1][2] This solvatochromic behavior suggests that the molecule's dipole moment is greater in the excited state than in the ground state, indicating a more polarized excited state.[1][2] The addition of the ortho-hydroxyl group in this compound is likely to enhance this effect due to its electron-donating nature and potential for hydrogen bonding interactions with protic solvents.

Table 1: Anticipated Solvatochromic Effects on this compound Fluorescence (Hypothetical)

Solvent PolarityExpected Wavelength Shift (Compared to DABA)Rationale
Non-polarMinimal to slight red-shiftThe intrinsic electronic properties of the core structure will dominate.
Polar AproticModerate red-shiftIncreased stabilization of the more polar excited state.
Polar ProticSignificant red-shiftEnhanced stabilization of the excited state through hydrogen bonding with the solvent.
Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average time the molecule spends in the excited state. These parameters are crucial for applications in quantitative assays and fluorescence imaging.

While no specific values are published for this compound, we can outline the standard methodologies for their determination. The relative method for measuring quantum yield is commonly employed, which involves comparing the fluorescence intensity of the sample to a well-characterized standard.[3]

The fluorescence lifetime is typically measured using time-resolved fluorescence spectroscopy, such as Time-Correlated Single Photon Counting (TCSPC).[4][5][6] This technique allows for the precise measurement of fluorescence decay on the nanosecond timescale.[4][6]

Section 3: Environmental Sensitivity

The fluorescence of this compound is expected to be highly sensitive to its local environment, a characteristic that can be exploited for sensing applications.

pH Dependence

The presence of acidic (carboxylic acid and hydroxyl) and basic (amino) functional groups makes the fluorescence of this compound likely to be pH-dependent. Protonation and deprotonation of these groups will alter the electronic structure of the molecule, leading to changes in both the intensity and wavelength of its fluorescence. This property is analogous to other pH-sensitive fluorescent probes.

Quenching Effects

Fluorescence quenching, the decrease in fluorescence intensity due to interactions with other molecules, has been observed for DABA in the presence of caffeine.[1] It is plausible that this compound would exhibit similar quenching behavior in the presence of various analytes, opening up possibilities for its use in developing fluorescent sensors.

Section 4: Experimental Protocols for Characterization

For researchers aiming to characterize the fluorescence properties of this compound, the following experimental workflows are recommended.

Determination of Excitation and Emission Spectra
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Working Solution: Dilute the stock solution in the solvent of interest to an absorbance of approximately 0.1 at the expected absorption maximum to minimize inner filter effects.

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan a range of emission wavelengths.

experimental_workflow_spectra cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement prep_stock Prepare Stock Solution prep_work Prepare Working Solution (Absorbance ~0.1) prep_stock->prep_work set_emission Set Emission Wavelength prep_work->set_emission set_excitation Set Excitation Wavelength prep_work->set_excitation scan_excitation Scan Excitation Spectrum set_emission->scan_excitation scan_emission Scan Emission Spectrum set_excitation->scan_emission

Caption: Workflow for determining excitation and emission spectra.

Measurement of Relative Fluorescence Quantum Yield

This protocol is based on the comparative method described by Williams et al.[3][7]

  • Select a Standard: Choose a fluorescence standard with a known quantum yield and absorption/emission properties that overlap with the sample.

  • Prepare a Series of Dilutions: Prepare a series of dilutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot and Calculate: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

    Where:

    • Φr is the quantum yield of the reference.

    • Grads and Gradr are the gradients of the plots for the sample and reference, respectively.

    • ηs and ηr are the refractive indices of the sample and reference solutions, respectively.

quantum_yield_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis select_std Select Standard prep_dilutions Prepare Dilutions (Sample & Standard) select_std->prep_dilutions measure_abs Measure Absorbance prep_dilutions->measure_abs measure_fluor Measure Fluorescence measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Intensity vs. Absorbance integrate_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Workflow for measuring relative fluorescence quantum yield.

Section 5: Potential Applications in Drug Discovery and Research

The structural motifs within this compound suggest its utility in several areas of research and development:

  • Fluorescent Probe Development: Its environmental sensitivity could be harnessed to create probes for sensing pH, metal ions, or other small molecules.

  • Intermediate for Complex Dyes: This compound serves as a valuable precursor in the synthesis of more complex fluorescent dyes and pharmacologically active molecules.[1]

  • Enzyme Inhibition Studies: Its structural resemblance to catechol substrates suggests potential applications in the study of enzymes like catechol-O-methyltransferase (COMT).[1]

Conclusion and Future Directions

While a comprehensive, experimentally-derived dataset on the fluorescence properties of this compound is currently lacking in the public domain, this guide provides a robust framework for understanding its potential photophysical behavior. By drawing parallels with its close analog, 3,5-Diaminobenzoic acid, and considering the influence of its unique ortho-hydroxyl group, we can make informed predictions about its spectral characteristics, environmental sensitivity, and quantum efficiency.

The detailed experimental protocols provided herein offer a clear path for researchers to undertake a thorough characterization of this promising molecule. Such studies are crucial and will undoubtedly pave the way for its broader application in the fields of chemical biology, materials science, and drug discovery. The scientific community is encouraged to pursue and publish this data to fill the existing knowledge gap and unlock the full potential of this compound.

References

A Technical Guide to the Photophysical Properties and Applications of 3,5-Diamino-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 3,5-Diamino-2-hydroxybenzoic acid (also known as 3,5-Diaminosalicylic acid), a fluorescent molecule with potential applications in biological and chemical research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from its close analog, 3,5-Diaminobenzoic acid (DABA), and the parent structure, salicylic acid, to project its spectral characteristics. Furthermore, we present a detailed, field-proven protocol for its application in the fluorescent labeling of sialic acids, a critical area of research in glycobiology and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage novel fluorophores in their analytical workflows.

Introduction: The Need for Novel Fluorophores in Biological Research

Fluorescence spectroscopy is a cornerstone of modern biological and biomedical research, offering unparalleled sensitivity and specificity in the detection and quantification of biomolecules. The choice of a fluorescent label is critical and is dictated by the specific application, requiring careful consideration of its photophysical properties, including excitation and emission maxima, quantum yield, and sensitivity to the local environment.

This compound is a multifunctional aromatic compound poised for utility as a fluorescent probe.[1][2][3] Its structure, incorporating electron-donating amino and hydroxyl groups on a benzoic acid scaffold, suggests intrinsic fluorescence with potential for high sensitivity to solvent polarity and pH.[1] While detailed characterization of this specific molecule is not widely published, its structural similarity to well-characterized compounds allows for a robust prediction of its behavior and application. This guide will focus on its projected spectral properties and provide a detailed methodology for one of its most promising applications: the fluorescent labeling of sialic acids.

Predicted Photophysical Properties of this compound

The photophysical properties of a fluorophore are intrinsically linked to its chemical structure. By examining the known spectral characteristics of 3,5-Diaminobenzoic acid (DABA) and salicylic acid, we can extrapolate the likely behavior of this compound.

Insights from Analogous Compounds
  • 3,5-Diaminobenzoic acid (DABA): This compound, lacking the 2-hydroxy group, has been reported to exhibit strong fluorescence with an excitation maximum around 280 nm and an emission maximum near 410 nm.[4][5] It displays significant solvatochromism, with a bathochromic (red) shift in emission as solvent polarity increases.[4][5] This phenomenon is attributed to a more polarized excited state compared to the ground state, a characteristic that can be exploited to probe the local environment of the molecule.[4]

  • Salicylic Acid: The parent structure, salicylic acid, is also fluorescent, and its spectral properties are known to be influenced by solvent polarity and hydrogen bonding.[6][7] The presence of the hydroxyl group ortho to the carboxylic acid allows for excited-state intramolecular proton transfer (ESIPT), which can lead to multiple emission bands corresponding to different ionic and aggregated forms.[6]

Projected Spectral Characteristics

The addition of a hydroxyl group at the 2-position of DABA is expected to modulate its electronic structure and, consequently, its spectral properties. The hydroxyl group, being an electron-donating group, is likely to cause a bathochromic shift in both the excitation and emission spectra compared to DABA.

Property3,5-Diaminobenzoic Acid (DABA) (Experimental)This compound (Projected)
Excitation Maximum (λex) ~280 nm[4][5]~290 - 310 nm
Emission Maximum (λem) ~410 nm[4][5]~420 - 440 nm
Solvent Effects Bathochromic shift in polar solvents[4]Expected to exhibit significant solvatochromism
pH Sensitivity Sensitive to pH due to amino and carboxyl groups[5]Highly sensitive to pH due to amino, carboxyl, and hydroxyl groups

Rationale for Projections: The electron-donating nature of the hydroxyl group will likely lower the energy gap between the ground and excited states, resulting in absorption and emission at longer wavelengths. The presence of three ionizable groups (two amino, one carboxyl, and one hydroxyl) suggests that the fluorescence of this compound will be highly dependent on the pH of the medium, offering potential as a pH-sensitive probe.

Application: Fluorescent Labeling of Sialic Acids

Sialic acids are a family of sugars that play crucial roles in numerous biological processes, including cell recognition, adhesion, and signaling. Their accurate quantification is vital in disease diagnostics and biopharmaceutical development. The following protocol adapts a well-established method for sialic acid labeling using a similar diamino compound for use with this compound.

Principle of the Labeling Reaction

The labeling reaction is a condensation reaction between the α-keto acid functionality of the sialic acid and the two adjacent amino groups of a diamino-aromatic compound. In an acidic environment and in the presence of a reducing agent to prevent degradation, a stable, fluorescent derivative is formed, which can then be separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_prep Sample Preparation cluster_labeling Fluorescent Labeling cluster_analysis Analysis sialo_glyco Sialoglycoprotein hydrolysis Mild Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C, 2h) sialo_glyco->hydrolysis Release free_sia Free Sialic Acids hydrolysis->free_sia incubation Incubation (e.g., 50°C, 2-3h, in the dark) free_sia->incubation labeling_reagent This compound + Reducing Agent (e.g., Sodium Hydrosulfite) in Acidic Buffer labeling_reagent->incubation labeled_sia Fluorescently Labeled Sialic Acids incubation->labeled_sia hplc RP-HPLC Separation labeled_sia->hplc fluorescence_det Fluorescence Detection (Ex: ~300 nm, Em: ~430 nm) hplc->fluorescence_det quantification Quantification fluorescence_det->quantification

Figure 1: Workflow for the fluorescent labeling and analysis of sialic acids using this compound.

Detailed Experimental Protocol

Materials:

  • This compound

  • Sialic acid standards (e.g., N-acetylneuraminic acid, Neu5Ac)

  • Glacial Acetic Acid

  • Sodium Hydrosulfite (Sodium Dithionite)

  • 2-Mercaptoethanol

  • Milli-Q or HPLC-grade water

  • RP-HPLC system with a fluorescence detector

Procedure:

  • Preparation of Labeling Reagent:

    • Causality: This reagent must be prepared fresh to ensure the activity of the reducing agents.

    • In a 2 mL glass vial, combine:

      • 440 µL of a solution containing 7 mM this compound in 1.4 M acetic acid.

      • 40 µL of 1 M 2-Mercaptoethanol.

      • 20 µL of 18 mg/mL sodium hydrosulfite in water.

    • Vortex to mix thoroughly.

  • Release of Sialic Acids from Glycoproteins (if necessary):

    • Causality: Sialic acids must be in their free form to react. Mild acid hydrolysis cleaves the glycosidic bond without degrading the sialic acid itself.

    • To your glycoprotein sample (typically 50-100 µg), add 2 M acetic acid to a final volume of 100 µL.

    • Incubate at 80°C for 2 hours.

    • Dry the sample completely using a vacuum centrifuge.

  • Labeling Reaction:

    • Causality: The condensation reaction is favored under mild heating and acidic conditions. The reaction should be performed in the dark to prevent photobleaching of the fluorophore.

    • Resuspend the dried sialic acid sample (or a standard) in 20 µL of the freshly prepared labeling reagent.

    • Incubate at 50°C for 3 hours in the dark.

    • Stop the reaction by adding 480 µL of Milli-Q water.

  • HPLC Analysis:

    • Causality: RP-HPLC separates the labeled sialic acids from unreacted labeling reagent and other contaminants based on their hydrophobicity.

    • Inject an appropriate volume (e.g., 20 µL) of the diluted reaction mixture onto a C18 column.

    • Use a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid) to elute the labeled sialic acids.

    • Monitor the elution using a fluorescence detector set to the projected excitation and emission wavelengths (e.g., Ex: 300 nm, Em: 430 nm). These wavelengths should be optimized empirically.

  • Quantification:

    • Causality: A standard curve generated from known concentrations of sialic acid standards allows for the accurate quantification of the sialic acids in the sample.

    • Prepare a standard curve by running known amounts of sialic acid standards through the labeling and HPLC procedure.

    • Calculate the amount of each sialic acid in your sample by comparing the peak areas to the standard curve.

Conclusion and Future Directions

While direct experimental data on the photophysical properties of this compound is currently limited, a comprehensive analysis of its structural analogs provides a strong basis for predicting its behavior as a fluorescent probe. Its projected excitation and emission in the near-UV and blue regions of the spectrum, coupled with its likely sensitivity to the molecular environment, make it a promising candidate for various applications in analytical biochemistry. The detailed protocol provided for sialic acid labeling offers a starting point for researchers to validate its use in their own laboratories.

Future work should focus on the experimental determination of the excitation and emission spectra, quantum yield, and fluorescence lifetime of this compound in a range of solvents and at different pH values. Such studies will provide the necessary data to fully realize the potential of this versatile molecule in the development of novel fluorescent assays.

References

quantum yield of 3,5-Diamino-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 3,5-Diamino-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample.[1][2] This value, ranging from 0 to 1, provides a direct measure of a molecule's ability to convert absorbed light into emitted light.[3][4] A high quantum yield is often a desirable characteristic for fluorescent probes used in various applications, including bio-imaging and high-throughput screening, as it contributes to brighter signals and enhanced sensitivity. The determination of quantum yield is therefore a crucial step in the characterization of any new fluorescent compound.

The fluorescence quantum yield is influenced by the competition between radiative and non-radiative decay pathways from the excited state.[4][5] Radiative decay occurs through the emission of a photon (fluorescence), while non-radiative decay pathways include internal conversion, intersystem crossing, and quenching.[4] The quantum yield is mathematically expressed as:

Φf = kf / (kf + knr)

where kf is the rate constant for radiative decay and knr is the sum of the rate constants for all non-radiative decay processes.

Methodologies for Quantum Yield Determination

There are two primary methods for measuring the fluorescence quantum yield: the absolute method and the relative (or comparative) method.[1]

  • Absolute Method: This technique directly measures the number of photons emitted and absorbed by a sample, typically using an integrating sphere to capture all emitted light.[6] While it is the more rigorous approach as it does not rely on a reference standard, it requires specialized instrumentation that is not available in all laboratories.[1]

  • Relative Method: This is the more commonly employed method due to its experimental simplicity.[7] It involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[5] The accuracy of this method is highly dependent on the reliability of the reported quantum yield of the standard. This guide will focus on the relative method for the determination of the quantum yield of this compound.

Spectroscopic Properties of this compound and its Analogs

While specific photophysical data for this compound is scarce, the spectroscopic properties of the related compound, 3,5-Diaminobenzoic acid (DABA), have been studied.[8][9] For instance, 3,5-diaminobenzoic acid is known to emit a strong fluorescence around 410 nm when excited at a wavelength of 280 nm.[8] Studies on DABA have also shown that its absorption and fluorescence spectra are sensitive to solvent polarity, exhibiting a bathochromic (red) shift in fluorescence spectra when moving from non-polar to polar solvents.[8][9] This solvatochromic behavior suggests a more polarized excited state compared to the ground state.[8][9] These characteristics of DABA provide a useful starting point for investigating the photophysical properties of this compound.

Experimental Determination of the Quantum Yield of this compound

The following sections provide a detailed protocol for determining the fluorescence quantum yield of this compound using the relative method.

Selection of a Suitable Quantum Yield Standard

The choice of an appropriate quantum yield standard is critical for the accuracy of the relative method.[7][10] The ideal standard should have the following characteristics:

  • Known and reliable quantum yield: The quantum yield of the standard should be well-established and widely accepted in the scientific community.[7]

  • Spectral overlap: The absorption and emission spectra of the standard should be in a similar range to that of the sample to minimize wavelength-dependent instrumental errors.[10][11]

  • High photostability: The standard should be resistant to photobleaching under the experimental conditions.

  • Solubility in the same solvent as the sample: Using the same solvent for both the sample and the standard eliminates the need for refractive index corrections.[3]

Given the expected spectral properties of this compound, based on its analog DABA, a suitable and commonly used quantum yield standard is quinine sulfate in 0.1 M sulfuric acid. Quinine sulfate has a well-documented quantum yield of 0.546 and is excited in the UV range, with emission in the blue region of the spectrum.[7]

Sample and Standard Preparation

Meticulous sample preparation is essential for accurate quantum yield measurements.

  • Purity of this compound: The purity of the sample is paramount. Impurities can have their own fluorescent properties, leading to erroneous results. It is recommended to use highly purified this compound, and if necessary, to purify it further by techniques such as recrystallization or chromatography.

  • Solvent: Use spectroscopic grade solvents to avoid interference from fluorescent impurities. Given the polar nature of the analyte, a polar protic solvent such as ethanol or a buffered aqueous solution would be appropriate. The same solvent must be used for both the sample and the standard.

  • Concentration and Absorbance: To avoid inner filter effects and self-quenching, the absorbance of the solutions at the excitation wavelength should be kept low, typically below 0.1 in a 1 cm path length cuvette.[5][10] A series of solutions with different concentrations should be prepared for both the sample and the standard, with absorbances ranging from approximately 0.01 to 0.1.

Spectroscopic Measurements

The following spectroscopic measurements are required:

  • UV-Visible Absorption Spectra: Record the absorption spectra of all sample and standard solutions using a UV-Visible spectrophotometer. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Emission Spectra: Record the fluorescence emission spectra of all sample and standard solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. The emission spectra should be corrected for the wavelength-dependent response of the instrument.

Experimental Protocol Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare stock solution of This compound prep_std Prepare stock solution of Quinine Sulfate (Standard) prep_sample->prep_std prep_dilutions Prepare a series of dilutions for both sample and standard (Abs < 0.1) prep_std->prep_dilutions measure_abs Measure UV-Vis absorbance spectra for all solutions prep_dilutions->measure_abs measure_fluor Measure fluorescence emission spectra for all solutions (same excitation wavelength) measure_abs->measure_fluor integrate_fluor Integrate the area under the corrected emission spectra measure_fluor->integrate_fluor plot_data Plot integrated fluorescence intensity vs. absorbance for sample and standard integrate_fluor->plot_data calculate_qy Calculate the quantum yield using the gradient of the plots plot_data->calculate_qy

Figure 1: Experimental workflow for the determination of the relative fluorescence quantum yield.

Data Analysis and Calculation

The relative quantum yield (Φx) of the unknown sample is calculated using the following equation:[3][5]

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

  • Φst is the quantum yield of the standard.

  • Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

  • ηx and ηst are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used for both, this term becomes 1.

Data Analysis Workflow
  • Integrate Fluorescence Spectra: For each measured emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

  • Plot Integrated Fluorescence vs. Absorbance: Create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • Determine the Gradients: Perform a linear regression for both sets of data to obtain the gradients (slopes) of the lines. The plots should be linear, and the lines should pass through the origin.

G cluster_plot Integrated Fluorescence Intensity vs. Absorbance p1 p3 p1->p3 Standard (Grad_st) p2 q1 q3 q1->q3 Sample (Grad_x) q2 xaxis Absorbance yaxis Integrated Fluorescence Intensity

Figure 2: A representative plot of integrated fluorescence intensity versus absorbance for the sample and standard.

Summary of Key Parameters and Considerations

ParameterRecommendation/ConsiderationRationale
Quantum Yield Standard Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546)Well-characterized, photostable, and spectrally compatible.
Solvent Spectroscopic grade; same for sample and standardAvoids fluorescent impurities and the need for refractive index correction.[3]
Absorbance Range 0.01 - 0.1 at the excitation wavelengthMinimizes inner filter effects and ensures linearity.[5][10]
Excitation Wavelength Same for sample and standardEnsures the same number of photons are absorbed under identical conditions.[5]
Emission Spectra Corrected for instrument responseAccounts for the wavelength-dependent efficiency of the detector and optics.
Data Analysis Plot of integrated fluorescence vs. absorbanceProvides a more robust determination of the relationship between absorbance and emission.[5]

Conclusion

This technical guide provides a comprehensive and scientifically sound methodology for the determination of the fluorescence quantum yield of this compound. By adhering to the principles of the relative quantum yield measurement method, including the careful selection of a standard, meticulous sample preparation, and rigorous data analysis, researchers can obtain accurate and reliable quantum yield values. The determination of this critical photophysical parameter will enable a more thorough characterization of this compound and facilitate its potential applications in drug development and other scientific disciplines.

References

Introduction: Unveiling the Molecular Vibrations of 3,5-Diamino-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the FT-IR Spectrum of 3,5-Diamino-2-hydroxybenzoic Acid

This compound, also known as 3,5-diaminosalicylic acid, is an aromatic compound of significant interest in pharmaceutical and chemical synthesis. Its multifaceted structure, featuring amino, hydroxyl, and carboxylic acid functional groups, makes it a versatile building block. For researchers and drug development professionals, confirming the identity, purity, and structural integrity of this molecule is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. By measuring the absorption of infrared radiation by the molecule, an FT-IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of its constituent chemical bonds. This guide provides an in-depth analysis of the expected FT-IR spectrum of this compound, explains the causality behind its spectral features, and presents a validated protocol for its acquisition.

Molecular Structure: A Convergence of Functional Groups

To interpret the FT-IR spectrum, one must first understand the molecular architecture. This compound comprises a central benzene ring with four substituents, which dictate its characteristic vibrational modes.

  • Two Primary Aromatic Amine (-NH₂) Groups: Located at positions 3 and 5.

  • One Phenolic Hydroxyl (-OH) Group: Situated at position 2.

  • One Carboxylic Acid (-COOH) Group: Attached at position 1.

  • A Tetrasubstituted Aromatic Ring: The core benzene structure.

The proximity of these groups, particularly the ortho-positioning of the carboxylic acid and hydroxyl groups, allows for strong intramolecular and intermolecular interactions, such as hydrogen bonding, which profoundly influence the resulting spectrum.

Predicted FT-IR Spectrum: A Region-by-Region Analysis

The FT-IR spectrum of this compound is a composite of the absorption bands from each of its functional groups. The analysis below deconstructs the spectrum into its key regions and assigns the expected vibrational modes.

High Wavenumber Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by X-H stretching vibrations (where X is O, N, or C).

  • O-H Stretching (Carboxylic Acid & Phenol): The most prominent feature in this region is an exceptionally broad absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This breadth is a classic indicator of the strong hydrogen bonding present in carboxylic acid dimers.[1][2][3] The phenolic O-H stretch, which typically appears as a broad band around 3550-3200 cm⁻¹, will be subsumed within this larger envelope, further contributing to its width and complexity.[4]

  • N-H Stretching (Primary Amines): Superimposed on the broad O-H band, two distinct, sharper peaks are expected between 3500 cm⁻¹ and 3300 cm⁻¹.[5][6][7][8] These correspond to the asymmetric and symmetric stretching modes of the two primary amine (-NH₂) groups.[9] The presence of a doublet in this area is a strong confirmation of a primary amine.[10][11]

  • C-H Stretching (Aromatic): Weak to medium intensity, sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). These are characteristic of C-H bonds on the aromatic ring.[11][12]

Mid-Wavenumber "Fingerprint" Region (2000 cm⁻¹ - 1500 cm⁻¹)

This region is rich with information from double-bond stretching and bending vibrations.

  • C=O Stretching (Carboxylic Acid): A very strong and sharp absorption band is the hallmark of the carbonyl group in the carboxylic acid. For aromatic carboxylic acids, this peak typically appears between 1710-1680 cm⁻¹.[13] The conjugation of the carbonyl group with the benzene ring slightly lowers its frequency compared to saturated carboxylic acids.[2][3] Intramolecular hydrogen bonding between the carboxylic acid and the adjacent hydroxyl group can further shift this peak to a lower wavenumber.

  • N-H Bending (Primary Amines): A medium to strong scissoring vibration for the primary amine groups is expected in the 1650-1580 cm⁻¹ range.[9] This band can sometimes overlap with or appear close to the aromatic C=C stretching bands.

  • C=C Stretching (Aromatic Ring): Two or more distinct bands of variable intensity will appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions, confirming the presence of the aromatic ring.[12]

Low-Wavenumber "Fingerprint" Region (1500 cm⁻¹ - 650 cm⁻¹)

This complex region contains a wealth of stretching and bending vibrations that are unique to the overall molecular structure.

  • C-O Stretching (Carboxylic Acid & Phenol): Strong bands associated with C-O stretching from both the carboxylic acid and the phenolic group are expected to appear in the 1320-1210 cm⁻¹ range.[1][13] These are often coupled vibrations and can be quite intense.

  • C-N Stretching (Aromatic Amines): The stretching vibration of the bond between the aromatic ring and the amine nitrogen typically results in a strong band between 1335-1250 cm⁻¹.[9]

  • O-H Bending (Carboxylic Acid): A broad, medium-intensity band resulting from the out-of-plane O-H bend of the hydrogen-bonded dimer is a characteristic feature of carboxylic acids, often appearing near 950-910 cm⁻¹.[1][13]

  • C-H Bending (Aromatic): Strong bands below 900 cm⁻¹ arise from the out-of-plane bending of the C-H bonds on the substituted ring. The exact position of these bands can provide information about the substitution pattern.

Summary of Predicted FT-IR Absorption Bands

The following table consolidates the key vibrational modes and their expected absorption ranges for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensityAppearance
3300-2500O-H Stretch (H-bonded)Carboxylic Acid, PhenolStrongVery Broad
3500-3300N-H Asymmetric & Symmetric StretchPrimary AmineMediumTwo sharp peaks on top of broad O-H band
3100-3000C-H StretchAromatic RingWeak to MediumSharp
1710-1680C=O StretchCarboxylic AcidStrongSharp
1650-1580N-H Bend (Scissoring)Primary AmineMedium to StrongSharp
1600-1400C=C Stretch (in-ring)Aromatic RingMedium to StrongMultiple sharp bands
1335-1250C-N StretchAromatic AmineStrongSharp
1320-1210C-O StretchCarboxylic Acid, PhenolStrongSharp
950-910O-H Bend (out-of-plane)Carboxylic AcidMediumBroad
Below 900C-H Bend (out-of-plane)Aromatic RingStrongSharp

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample. This method is chosen for its ability to produce high-quality spectra free of solvent interference.

Trustworthiness through Self-Validation: Each step is designed to mitigate common sources of error. The clarity of the final spectrum—specifically the absence of broad water bands around 3400 cm⁻¹ and 1640 cm⁻¹—serves as an internal validation of the protocol's execution.

Methodology:

  • Materials Preparation (The Causality of Dryness):

    • Rationale: KBr is hygroscopic and readily absorbs atmospheric moisture, which has strong IR absorptions (O-H stretch and H-O-H bend) that can obscure key sample peaks.

    • Action: Place approximately 100-200 mg of FT-IR grade KBr powder in an oven at 110°C for at least 4 hours (overnight is preferable). Also, ensure the sample of this compound is thoroughly dry. Store both in a desiccator until use.

  • Sample Grinding:

    • Rationale: To minimize light scattering and produce a transparent pellet, the particle size of the sample and KBr must be reduced to below the wavelength of the incident IR radiation.

    • Action: Add approximately 1-2 mg of the dried sample and 100 mg of the dried KBr to a clean, dry agate mortar. Grind the mixture gently but thoroughly with an agate pestle for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, pale appearance.

  • Pellet Pressing:

    • Rationale: Applying high pressure compacts the KBr powder, causing it to flow and form a transparent, glass-like disc that is ideal for transmission spectroscopy.

    • Action: Transfer a portion of the ground mixture into the collar of a KBr pellet press. Distribute the powder evenly. Place the anvil in the collar and assemble the press. Connect the press to a vacuum line for 2-3 minutes to remove trapped air, which can cause the pellet to be opaque. While under vacuum, apply pressure (typically 7-10 tons) for 2-3 minutes.

  • Pellet Release and Inspection:

    • Rationale: A high-quality pellet is crucial for a low-noise spectrum.

    • Action: Carefully release the pressure and then the vacuum. Disassemble the press and gently remove the KBr pellet. A good pellet will be thin and transparent or translucent.

  • Data Acquisition:

    • Rationale: A background scan is essential to subtract the spectral contributions of atmospheric water vapor and CO₂ from the final sample spectrum.

    • Action: Place the empty sample holder in the FT-IR spectrometer and perform a background scan. Then, place the KBr pellet in the sample holder and acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis protocol.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_pellet Phase 2: Pellet Formation cluster_acq Phase 3: Data Acquisition A Dry Sample & KBr (110°C, >4h) B Weigh Sample (1-2 mg) & KBr (100 mg) A->B Desiccator Storage C Grind Mixture in Agate Mortar B->C D Load into Pellet Press C->D E Apply Vacuum (2-3 min) D->E F Apply Pressure (7-10 tons, 2-3 min) E->F H Mount KBr Pellet F->H G Acquire Background Spectrum (Empty Holder) G->H I Acquire Sample Spectrum (4000-400 cm⁻¹) H->I J Process Data (Background Subtraction) I->J K Spectral Analysis & Peak Assignment J->K Final Spectrum

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The FT-IR spectrum of this compound is rich and complex, offering a wealth of information for structural verification. The key identifying features are the very broad O-H stretch from 3300-2500 cm⁻¹, the characteristic primary amine N-H doublet around 3400 cm⁻¹, and the strong carbonyl C=O absorption near 1700 cm⁻¹. By understanding the origins of these bands and employing a rigorous, validated experimental protocol, researchers can confidently use FT-IR spectroscopy to characterize this important molecule, ensuring the integrity and quality required for advanced scientific applications.

References

A Comprehensive Technical Guide to 3,5-Diamino-2-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth guide provides a comprehensive technical overview of 3,5-Diamino-2-hydroxybenzoic acid, a key building block in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical aspects of sourcing, characterization, and handling of this versatile compound, ensuring scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound, also known as 3,5-diaminosalicylic acid (CAS No. 112725-89-0), is a multifunctional aromatic compound of considerable interest in the scientific community.[1] Its structure, featuring two amino groups and a hydroxyl group on a benzoic acid scaffold, makes it a valuable precursor for the synthesis of a wide array of complex molecules.[1] In the realm of drug development, it serves as a crucial intermediate in the synthesis of various pharmacologically active agents. Its utility also extends to the development of dyes and fluorescent probes.[1] Understanding the commercial landscape, purity profiles, and analytical characterization of this compound is paramount for its effective and reliable use in research and development.

Commercial Sourcing and Physicochemical Properties

A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity of the commercially available compound is generally around 95%.[2]

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAdditional Information
Sigma-Aldrich95%Available as a dark-gray powder with a recommended storage temperature of 0-8°C.
Manchester Organics95%Lead time for delivery is typically 4-6 weeks.[2]
BenchChemResearch GradeMarketed as a research chemical for laboratory use.[1]

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 112725-89-0[3]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
IUPAC Name This compound[3]
Appearance Dark-gray powder
Storage Temperature 0-8°C

Synthesis, Potential Impurities, and Stability

A thorough understanding of the synthetic route to this compound is crucial for anticipating potential process-related impurities. The most common industrial synthesis involves the catalytic hydrogenation of 3,5-Dinitro-2-hydroxybenzoic acid.[1]

Synthesis of this compound 3,5-Dinitro-2-hydroxybenzoic_acid 3,5-Dinitro-2-hydroxybenzoic acid 3_5_Diamino_2_hydroxybenzoic_acid This compound 3,5-Dinitro-2-hydroxybenzoic_acid->3_5_Diamino_2_hydroxybenzoic_acid Catalytic Hydrogenation H2_catalyst H₂, Catalyst (e.g., Pd/C) 3_5-Dinitro-2-hydroxybenzoic_acid 3_5-Dinitro-2-hydroxybenzoic_acid H2_catalyst->3_5-Dinitro-2-hydroxybenzoic_acid

Caption: Common synthetic route to this compound.

This reduction of two nitro groups presents the potential for several process-related impurities:

  • Incompletely Reduced Intermediates: The presence of mono-nitro, mono-amino intermediates is a possibility if the hydrogenation reaction does not proceed to completion. These would include 3-amino-5-nitro-2-hydroxybenzoic acid and 5-amino-3-nitro-2-hydroxybenzoic acid.

  • Starting Material Carryover: Residual 3,5-Dinitro-2-hydroxybenzoic acid may be present in the final product if the purification process is not sufficiently robust.

  • Catalyst Residues: Trace amounts of the hydrogenation catalyst (e.g., palladium on carbon) could be carried over into the final product.

The stability of this compound is another critical consideration, particularly in the context of drug development where degradation products can impact safety and efficacy. While specific degradation pathways for this compound are not extensively documented in publicly available literature, related aminobenzoic acids are known to be susceptible to oxidation and photodecomposition. Therefore, it is recommended to store the compound protected from light and air.

Analytical Characterization: A Multi-Technique Approach

A comprehensive analytical strategy is essential to confirm the identity, purity, and quality of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol: A General HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The exact ratio should be optimized to achieve good resolution between the main peak and any impurities.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, ensures reproducible retention times.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 280 nm) is appropriate.[5]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent, such as the mobile phase or a compatible organic solvent like methanol. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurately Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

Caption: A typical workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Experimental Protocol: General NMR Sample Preparation

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.[6] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[6]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for dissolving polar aromatic compounds.

  • Filtration: It is crucial to filter the sample solution through a glass wool plug in a Pasteur pipette to remove any particulate matter, which can adversely affect spectral quality.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: KBr Pellet Method for FT-IR

  • Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[7]

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for impurity identification.

Experimental Protocol: General LC-MS Analysis

  • Instrumentation: An LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source is commonly used.[8]

  • Chromatography: The HPLC conditions can be similar to those described for the HPLC-UV analysis.

  • Mass Spectrometry Parameters: The mass spectrometer should be operated in a mode that allows for the detection of the protonated or deprotonated molecular ion of this compound. Fragmentation data (MS/MS) can be acquired to aid in structural elucidation of unknown impurities.[8]

Safe Handling and Storage

Ensuring the safety of laboratory personnel is of utmost importance when working with any chemical. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently provided by all suppliers, information from related compounds and supplier data sheets can guide safe handling practices.[9][10]

Hazard Identification:

  • Skin, Eye, and Respiratory Irritation: Similar to other aminobenzoic acids, this compound is expected to be irritating to the skin, eyes, and respiratory tract.

  • Harmful if Swallowed: The precursor, 3,5-Dinitro-2-hydroxybenzoic acid, is classified as harmful if swallowed, and a similar precaution should be taken with the diamino derivative.[9]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: In case of contact, wash with soap and water.

    • Inhalation: If inhaled, move to fresh air.

    • Ingestion: If swallowed, rinse mouth with water and seek medical advice.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Protect from light and moisture.

Conclusion

This compound is a valuable chemical intermediate with significant applications in pharmaceutical and chemical research. For scientists and drug development professionals, a thorough understanding of its commercial sources, potential impurities, and appropriate analytical characterization is essential for ensuring the quality and reliability of their work. By implementing the multi-faceted analytical approach and adhering to the safety guidelines outlined in this guide, researchers can confidently and effectively utilize this important building block in their synthetic endeavors.

References

Methodological & Application

3,5-Diamino-2-hydroxybenzoic acid for sialic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Quantitative Analysis of Sialic Acids in Biologics and Research Samples via Fluorescent Derivatization

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Sialic Acid Quantification: The DMB Method

Author's Note on Reagent Selection: 3,5-Diamino-2-hydroxybenzoic acid (DOHB) vs. 1,2-diamino-4,5-methylenedioxybenzene (DMB)

This guide provides a comprehensive protocol for the derivatization of sialic acids for quantitative analysis. While the inquiry specified the use of this compound (DOHB), a thorough review of established scientific literature reveals that 1,2-diamino-4,5-methylenedioxybenzene (DMB) is the validated and near-universally adopted reagent for this application.

Early fluorometric methods did employ related compounds such as 3,5-diaminobenzoic acid (DBA). However, these methods were susceptible to significant interference from other molecules like hexoses and aldehydes, compromising specificity.[1][2] The field has since standardized on DMB due to its high specificity for the α-keto acid functionality unique to sialic acids, resulting in a stable, highly fluorescent quinoxaline derivative with minimal background interference.[3] To ensure this guide is trustworthy, reproducible, and grounded in field-proven methodology, all protocols herein are based on the DMB derivatization chemistry.

Introduction: The Critical Role of Sialylation

Sialic acids are a family of nine-carbon acidic monosaccharides that occupy the terminal positions of glycan chains on glycoproteins and glycolipids.[4] In the context of biotherapeutics, the type and extent of sialylation are Critical Quality Attributes (CQAs) that profoundly impact a drug's serum half-life, biological activity, and immunogenicity.[5] For instance, the presence of the non-human sialic acid N-glycolylneuraminic acid (Neu5Gc) on a therapeutic protein can elicit an immune response in patients.[6] Consequently, robust and accurate quantification of different sialic acid species is a regulatory requirement and a fundamental need in glycobiology research.[4]

This guide details a highly sensitive method for sialic acid analysis, which involves three core stages:

  • Release: Mild acid hydrolysis to cleave sialic acids from the glycoconjugate.

  • Derivatization: Fluorescent labeling of the released sialic acids with DMB.

  • Analysis: Separation and quantification of the DMB-labeled derivatives using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection.

The Chemistry of DMB Derivatization

The foundational principle of this method is the chemical reaction between DMB and a sialic acid. Sialic acids are α-keto acids. The two adjacent amino groups of DMB undergo a condensation reaction with the α-keto group and the carboxylic acid group of the sialic acid. This reaction, conducted under mild acidic and reducing conditions at 50°C, forms a stable and highly fluorescent quinoxaline derivative.[7][8] This derivative can be readily detected and quantified at picomole levels.[9]

The fluorescence of the resulting conjugate is exceptionally high, with typical excitation and emission maxima at 373 nm and 448 nm , respectively.

DMB_Reaction cluster_reactants Reactants cluster_products Product SialicAcid Sialic Acid (α-keto acid) DMB DMB (1,2-diamino-4,5- methylenedioxybenzene) Plus + Arrow 50°C Mild Acid Reducing Agent DMB->Arrow Derivative Fluorescent Quinoxaline Derivative Arrow->Derivative SialicAcid_Workflow Start Glycoprotein Sample (e.g., 50-200 µg) Step1 Step 1: Sialic Acid Release (Mild Acid Hydrolysis) Start->Step1 Step2 Step 2: Fluorescent Labeling (DMB Derivatization) Step1->Step2 Step3 Step 3: Chromatographic Separation (RP-HPLC) Step2->Step3 Step4 Step 4: Detection & Quantification (Fluorescence Detector) Step3->Step4 End Data Analysis (Peak Integration & Standard Curve) Step4->End

References

High-Sensitivity Fluorescent Labeling of Carbohydrates using 3,5-Diamino-2-hydroxybenzoic Acid for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The analysis of carbohydrates is fundamental in various fields, from biotechnology to pharmaceutical development, yet it presents significant analytical challenges due to the lack of strong, intrinsic chromophores or fluorophores in these molecules.[1] This application note provides a detailed protocol for the derivatization of carbohydrates with 3,5-Diamino-2-hydroxybenzoic acid (DOHB), a highly fluorescent labeling agent. The methodology is based on the robust and widely used reductive amination reaction, which covalently attaches the DOHB fluorophore to the reducing end of carbohydrates.[2][3] This process dramatically enhances detection sensitivity, allowing for the quantification of glycans at low concentrations using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. We present a comprehensive, step-by-step protocol, the underlying chemical principles, data analysis guidelines, and a troubleshooting guide to empower researchers to achieve reliable and reproducible glycan analysis.

Principle of the Method: Reductive Amination

The fluorescent labeling of carbohydrates with DOHB is achieved through a two-step reductive amination process. This chemical strategy is a cornerstone of glycan analysis, converting the open-ring aldehyde or ketone group at the reducing end of a carbohydrate into a stable, fluorescently tagged secondary amine.[1]

  • Schiff Base Formation: The reaction is initiated by the nucleophilic attack of a primary amine from the DOHB molecule on the carbonyl carbon of the carbohydrate's acyclic form. This acid-catalyzed reaction results in the formation of a reversible Schiff base (an imine intermediate).[4]

  • Reduction to a Stable Amine: The unstable imine is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable secondary amine bond.[5] This covalent linkage permanently attaches the fluorescent DOHB tag to the carbohydrate.

The choice of a mild reducing agent like NaBH₃CN is critical, as it selectively reduces the imine C=N bond while being unreactive towards the aldehyde or ketone carbonyl group of the unreacted carbohydrate, thus driving the reaction towards the labeled product.[5]

G cluster_intermediate Intermediate cluster_product Product Carb Carbohydrate (Open-chain form with Aldehyde) Schiff Schiff Base Intermediate (Unstable Imine) Carb->Schiff + DOHB + Acid Catalyst (H⁺) DOHB This compound (DOHB) LabeledCarb Fluorescently Labeled Carbohydrate (Stable Secondary Amine) Schiff->LabeledCarb + Sodium Cyanoborohydride (Reducing Agent) G Sample Sample containing Carbohydrates DrySample Dry Sample (Vacuum Centrifugation) Sample->DrySample Labeling Add DOHB Labeling Solution & Reducing Agent DrySample->Labeling Incubate Incubate (65°C for 2 hours) Labeling->Incubate Cleanup Purify via SPE (Remove Excess Reagents) Incubate->Cleanup DryLabeled Dry Purified Sample Cleanup->DryLabeled Analyze Reconstitute & Analyze (HPLC-FLD) DryLabeled->Analyze Data Data Interpretation Analyze->Data

References

Advanced MALDI-TOF MS Analysis of Glycans using Dihydroxybenzoic Acid-Based Matrices: A Comprehensive Guide to "Super-DHB"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of the Matrix in Glycan Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has become an indispensable tool for high-throughput glycomics and glycoproteomics research. This technique provides rapid and sensitive analysis of the mass of glycans, enabling researchers to profile complex mixtures, identify putative structures, and sequence oligosaccharides. Unlike peptides, neutral glycans often exhibit low ionization efficiency. Consequently, the choice of the MALDI matrix—a crystalline substance that co-crystallizes with the analyte and absorbs the laser energy—is paramount to a successful experiment.

While the user's query specified 3,5-Diamino-2-hydroxybenzoic acid, a review of authoritative scientific literature indicates that this compound is not a commonly used or validated matrix for glycan analysis. The established "gold standard" for neutral glycans is 2,5-dihydroxybenzoic acid (2,5-DHB).[1] However, for researchers pushing the boundaries of sensitivity and analyzing larger, more complex, or labile glycans, an enhanced formulation known as "Super-DHB" offers significant advantages.[2]

This application note provides a detailed guide to the preparation and application of Super-DHB, explaining the scientific principles behind its superior performance and offering robust, field-proven protocols for its use in glycan analysis.

The "Super-DHB" Advantage: Composition and Mechanism

"Super-DHB" is not a single compound but a specifically formulated mixture of 2,5-dihydroxybenzoic acid (DHB) and 2-hydroxy-5-methoxybenzoic acid , typically in a 9:1 or 90:10 (w/w) ratio .[2][3]

The rationale for this combination lies in its ability to facilitate a "softer" ionization process. The addition of 2-hydroxy-5-methoxybenzoic acid is believed to introduce a disorder into the 2,5-DHB crystal lattice.[2] This disruption results in several key benefits:

  • Enhanced Ion Desorption: The disordered crystal structure leads to a more efficient transfer of energy, promoting a gentler desorption and ionization of the glycan molecules.[2]

  • Reduced Metastable Fragmentation: By reducing the internal energy transferred to the analyte, Super-DHB minimizes in-source decay and metastable fragmentation.[2] This is particularly crucial for labile structures like sialylated glycans, which are prone to losing sialic acid residues with standard DHB.

  • Increased Sensitivity and Resolution: Reports indicate a 2- to 3-fold increase in sensitivity for dextran standards when using Super-DHB.[2] The reduction in fragmentation and matrix-related background ions contributes to cleaner spectra with better signal-to-noise ratios and higher resolution.[2]

These properties make Super-DHB the preferred matrix for the analysis of large glycoproteins and complex glycans.[3]

Experimental Protocols

The following protocols provide a validated workflow for the use of Super-DHB in MALDI-TOF MS analysis of glycans.

Protocol 1: Preparation of Super-DHB Matrix Solution

This protocol details the preparation of a 20 mg/mL working solution, a concentration optimized for robust performance in glycan analysis.[4]

Materials:

  • Super-DHB powder (pre-mixed 9:1 or 90:10 ratio of 2,5-DHB and 2-hydroxy-5-methoxybenzoic acid)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), proteomics grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Weigh 10 mg of Super-DHB powder and place it into a 1.5 mL microcentrifuge tube.

  • Prepare the solvent by mixing 250 µL of ACN, 250 µL of ultrapure water, and 0.5 µL of TFA. This creates a 50% ACN / 0.1% TFA solution.

  • Add 500 µL of the prepared solvent to the microcentrifuge tube containing the Super-DHB powder to achieve a final concentration of 20 mg/mL.

  • Vortex the tube vigorously for at least 60 seconds to ensure complete dissolution.

  • Optional but Recommended: Briefly centrifuge the tube to pellet any insoluble particulates. The matrix solution is now ready for use. For best results, prepare this solution fresh daily.

Protocol 2: Sample Spotting using the Dried-Droplet Method

The dried-droplet method is the most common and reliable technique for preparing glycan samples for MALDI-MS analysis.

Materials:

  • Prepared Super-DHB matrix solution (20 mg/mL)

  • Purified glycan sample (dissolved in ultrapure water, typically at 1-10 pmol/µL)

  • MALDI target plate

  • Pipettes (0.5-2 µL range)

Procedure:

  • In a clean 0.5 mL microcentrifuge tube, mix the Super-DHB matrix solution and the glycan sample solution. A common ratio is 3:1 or 1:1 (v/v). For example, mix 1.5 µL of matrix solution with 0.5 µL of glycan sample.

  • Vortex the mixture gently.

  • Dispense 0.5–1.0 µL of the final mixture onto a designated spot on the MALDI target plate.[5]

  • Allow the droplet to air-dry completely at room temperature. This process allows the matrix and analyte to co-crystallize.

  • Once dry, the target plate is ready for insertion into the mass spectrometer.

Visual Workflow for Glycan Analysis using Super-DHB

The following diagram illustrates the key steps from sample preparation to data acquisition.

MALDI_Workflow cluster_prep I. Sample & Matrix Preparation cluster_spotting II. Co-crystallization cluster_ms III. MS Analysis prep_matrix Prepare Super-DHB (20 mg/mL in 50% ACN/0.1% TFA) mix Mix Sample & Matrix (e.g., 1:1 ratio) prep_matrix->mix prep_sample Dissolve Glycan Sample (1-10 pmol/µL in H₂O) prep_sample->mix spot Spot 0.5-1.0 µL onto MALDI Target Plate mix->spot dry Air Dry at Room Temp spot->dry load_target Load Target into MALDI-TOF MS dry->load_target acquire Acquire Spectrum (Positive Ion Mode) load_target->acquire analyze Analyze Mass Spectrum acquire->analyze MALDI_Mechanism cluster_solid Solid Phase cluster_gas Gas Phase Plume Matrix Super-DHB Crystal (Analyte Embedded) M_star Matrix* (Excited State) Matrix->M_star Desorption & Excitation M_H [Matrix+H]⁺ M_star->M_H Protonation G_Na [Glycan+Na]⁺ M_H->G_Na Charge Transfer (Na⁺ Adduct Formation) Laser UV Laser Pulse (e.g., 337 nm) Laser->Matrix Energy Absorption

References

Application Note: 3,5-Diamino-2-hydroxybenzoic Acid as a Novel Fluorogenic Tag for Enhanced Glycoproteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate glycosylation of proteins plays a pivotal role in cellular function, disease pathogenesis, and the efficacy of biotherapeutics. Comprehensive characterization of protein-linked glycans is therefore a critical aspect of modern proteomics and drug development. This document provides a detailed guide to the application of 3,5-Diamino-2-hydroxybenzoic acid (DHB-DA) as a novel fluorescent and mass spectrometry-active labeling agent for released glycans. By leveraging the well-established principles of reductive amination chemistry, this application note presents a theoretical framework and a robust, proposed protocol for the use of DHB-DA, offering potential advantages in sensitivity and analytical versatility.

Introduction: The Imperative for Advanced Glycan Analysis

Glycosylation, the enzymatic attachment of oligosaccharides (glycans) to proteins and lipids, is a complex and highly significant post-translational modification. It influences protein folding, stability, trafficking, and function. In the context of drug development, particularly for monoclonal antibodies and other protein-based therapeutics, the glycan profile is a critical quality attribute that can impact immunogenicity, pharmacokinetics, and therapeutic efficacy.

The analysis of glycans typically involves their release from the protein backbone, derivatization with a reporter tag, and subsequent separation and detection.[1][2] The choice of the derivatizing agent is paramount, as it dictates the sensitivity of detection and the compatibility with analytical platforms such as High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Mass Spectrometry (MS).[1][2] While several labeling reagents, including 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA), are widely used, the quest for reagents with improved performance characteristics continues.[2][3]

This application note introduces this compound (DHB-DA) as a promising candidate for glycan derivatization. Its chemical structure, featuring two primary amine groups and a hydroxylated benzoic acid moiety, suggests the potential for enhanced fluorescence and favorable ionization properties for mass spectrometry.

The Chemistry of Glycan Derivatization with this compound

The labeling of glycans with DHB-DA is based on the principle of reductive amination. This well-established reaction covalently attaches a primary amine-containing label to the reducing end of an oligosaccharide.[1][4] The reaction proceeds in two main steps:

  • Schiff Base Formation: The open-ring aldehyde form of the reducing-end monosaccharide reacts with one of the primary amine groups of DHB-DA to form an unstable imine, or Schiff base.[4]

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or a safer alternative like 2-picoline borane, reduces the imine to a stable secondary amine, thus covalently linking the DHB-DA label to the glycan.[1]

The presence of two primary amino groups on the DHB-DA molecule presents a unique chemical feature. While one amine participates in the reductive amination, the second remains available, potentially influencing the molecule's fluorescent properties and its behavior in the mass spectrometer.

Diagram of the Proposed Reductive Amination Reaction

G cluster_glycan Released Glycan (Open Ring Form) cluster_dhbda This compound (DHB-DA) glycan R-CHO schiff_base Schiff Base Intermediate R-CH=N-(C₆H₂(OH)(COOH))-NH₂ glycan->schiff_base + DHB-DA - H₂O dhbda H₂N-(C₆H₂(OH)(COOH))-NH₂ dhbda->schiff_base labeled_glycan Stable DHB-DA Labeled Glycan R-CH₂-NH-(C₆H₂(OH)(COOH))-NH₂ schiff_base->labeled_glycan reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->schiff_base G start Glycoprotein Sample denaturation Denaturation start->denaturation deglycosylation PNGase F Digestion denaturation->deglycosylation labeling DHB-DA Labeling deglycosylation->labeling purification HILIC SPE Purification labeling->purification analysis HPLC-FLD / LC-MS Analysis purification->analysis end Glycan Profile analysis->end

References

Methods Development and Application Protocol: Quantitative Analysis of N-acetylneuraminic Acid using a Novel Derivatization with 3,5-Diamino-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, research-level guide for the derivatization and quantification of N-acetylneuraminic acid (Neu5Ac), a critical sialic acid, using 3,5-Diamino-2-hydroxybenzoic acid (DABA). While the established gold-standard method employs 1,2-diamino-4,5-methylenedioxybenzene (DMB), this protocol adapts that robust framework for the novel use of DABA, a structurally analogous compound. DABA is hypothesized to react with the α-keto acid moiety of Neu5Ac to form a highly fluorescent quinoxaline derivative, enabling sensitive detection by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection. This guide details the underlying chemical principles, a complete step-by-step experimental protocol, and essential guidelines for method validation and optimization. It is intended to serve as a foundational resource for researchers seeking to develop and implement new analytical methodologies for sialic acid quantification.

Introduction: The Rationale for a Novel Sialic Acid Quantification Method

Sialic acids, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans, are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids.[1] Their location and negative charge are pivotal in a vast array of biological processes, including cell-cell recognition, immune response modulation, and protein stability. In the context of drug development, particularly for biotherapeutics like monoclonal antibodies, the sialylation profile is a critical quality attribute (CQA) that can significantly impact the drug's efficacy, serum half-life, and immunogenicity. Consequently, robust and sensitive analytical methods for the accurate quantification of Neu5Ac are indispensable for basic research and regulatory compliance.

The current industry-standard method involves the pre-column derivatization of sialic acids with DMB.[2] This reaction forms a stable, fluorescent product that can be easily separated and quantified by RP-HPLC.[2] This application note explores the use of a novel derivatizing agent, this compound (DABA). Based on fundamental chemical principles, DABA possesses the necessary ortho-diamino functionality to undergo a condensation reaction with the α-keto acid group of Neu5Ac, analogous to the DMB reaction. This reaction is predicted to form a fluorescent quinoxaline derivative, as such structures are known fluorophores.[3][4]

The development of alternative derivatization agents like DABA is valuable for expanding the analytical toolkit, potentially offering advantages in solubility, stability, or spectral properties. This document provides a detailed, albeit theoretical, protocol for using DABA, based on the well-validated DMB methodology, to guide researchers in developing and validating a novel, sensitive assay for Neu5Ac quantification.

Principle of the Method: The Chemistry of DABA Derivatization

The core of this analytical method is the chemical reaction between the α-keto acid group of N-acetylneuraminic acid and the ortho-diamino groups of this compound. This is a classic condensation reaction that results in the formation of a heterocyclic quinoxaline ring system.

The reaction proceeds under acidic conditions and elevated temperatures. The acidic environment catalyzes the condensation, while reducing agents are included in the derivatization solution to prevent oxidative degradation of the diamino reagent and the resulting fluorescent product. The resulting DABA-Neu5Ac adduct possesses a conjugated aromatic system that is highly fluorescent, allowing for sensitive detection.

Below is the proposed chemical reaction pathway:

Caption: Proposed reaction of Neu5Ac and DABA to form a fluorescent adduct.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methods for DMB derivatization.[5] Researchers should treat this as a starting point for method development and optimization.

Required Materials and Reagents
  • Reagents:

    • N-acetylneuraminic acid (Neu5Ac) standard (Sigma-Aldrich, Cat. No. A2388 or equivalent)[6]

    • This compound (DABA) (e.g., BLD Pharm, Cat. No. 112725-89-0)[7]

    • Glacial Acetic Acid

    • 2-Mercaptoethanol

    • Sodium Hydrosulfite (Sodium Dithionite)

    • Trifluoroacetic Acid (TFA)

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Methanol (MeOH)

    • Ultrapure Water (18.2 MΩ·cm)

  • Equipment:

    • HPLC system with a fluorescence detector

    • RP-HPLC Column (e.g., C18, 2.1 x 100 mm, < 3 µm particle size)

    • Heating block or water bath

    • Microcentrifuge

    • pH meter

    • Vortex mixer

    • Analytical balance

    • Calibrated pipettes

    • Amber microcentrifuge tubes or vials (to protect from light)

Preparation of Solutions

CAUTION: Perform all reagent preparations in a fume hood. DABA and its derivatives may be light-sensitive.

  • Neu5Ac Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Neu5Ac in 10 mL of ultrapure water. Store at -20°C. Prepare working standards by diluting this stock solution.

  • Release Solution (2 M Acetic Acid): Carefully add 11.5 mL of glacial acetic acid to 88.5 mL of ultrapure water.

  • DABA Derivatization Reagent (Proposed Formulation):

    • In an amber vial, add 1.5 mL of ultrapure water.

    • Add 170 µL of glacial acetic acid. Mix well.

    • Add 110 µL of 2-mercaptoethanol. Mix well.

    • Add 5 mg of sodium hydrosulfite and mix until dissolved.

    • Finally, add 4 mg of this compound (DABA).

    • Vortex until fully dissolved.

    • Note: This reagent is likely unstable. It is strongly recommended to prepare it fresh immediately before use.[5]

Experimental Workflow

The overall process involves three main stages: release of sialic acids from the glycoprotein, derivatization with DABA, and HPLC analysis.

(This step is for glycoprotein samples. For pure Neu5Ac standards, proceed to Step 2.)

  • Transfer an aliquot of your glycoprotein sample (containing approx. 5-50 µg of protein) to a microcentrifuge tube.

  • Add an equal volume of the Release Solution (2 M Acetic Acid) .

  • Securely cap the tube and incubate at 80°C for 2 hours to hydrolyze the glycosidic bonds and release the sialic acids.

  • After incubation, cool the sample to room temperature and centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

  • Carefully transfer the supernatant containing the released sialic acids to a new tube.

  • To 10 µL of the sample hydrolysate (or Neu5Ac standard solution), add 20 µL of the freshly prepared DABA Derivatization Reagent .

  • Mix thoroughly by vortexing.

  • Incubate the mixture in a heating block at 60°C for 2.5 hours .[8] Ensure the tubes are protected from light during incubation (e.g., by wrapping the block in foil).

  • After incubation, stop the reaction by adding 470 µL of a solution of 90% water / 10% Acetonitrile. This dilution also prepares the sample for HPLC injection.

  • The derivatized samples are now ready for analysis. It is recommended to analyze them within 24 hours, as the fluorescent adduct may degrade over time when exposed to light.

HPLC-Fluorescence Analysis

The following table provides a recommended starting point for the HPLC-FLD analysis. Optimization will be necessary.

ParameterRecommended SettingRationale / Notes
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)Provides good retention for the derivatized, relatively nonpolar adduct.[2]
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good peak shape in reversed-phase.[2]
Mobile Phase B 0.1% AcetonitrileCommon organic solvent for eluting analytes from a C18 column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CProvides stable retention times.
Injection Vol. 5 µLAdjust as needed based on sample concentration and detector sensitivity.
Fluorescence Ex. ~370 nm (Starting Point) Based on quinoxaline structures; must be optimized experimentally.
Fluorescence Em. ~450 nm (Starting Point) Based on quinoxaline structures; must be optimized experimentally.
Gradient 5% to 25% B over 10 minA shallow gradient is a good starting point to resolve the DABA-Neu5Ac peak from reagent peaks and other potential byproducts.

Method Development and Validation Guidance

As this is a novel application of DABA, rigorous method development and validation are crucial.

  • Determination of Optimal Excitation/Emission Wavelengths:

    • Prepare a high-concentration sample of DABA-derivatized Neu5Ac.

    • Inject the sample onto the HPLC system.

    • Using the spectrometer's software, perform a scan of the eluting peak to find the wavelength of maximum excitation and emission. This is the most critical first step.

  • Optimization of Reaction Conditions:

    • Time Course: Run the derivatization reaction for different lengths of time (e.g., 30, 60, 90, 120, 150, 180 min) to find the point of maximum product formation.

    • Temperature: Test different temperatures (e.g., 50°C, 60°C, 70°C) to balance reaction speed with potential degradation of the product.

  • Analytical Validation:

    • Linearity: Prepare a calibration curve using a series of Neu5Ac standards (e.g., 0.1 to 10 µM) to demonstrate a linear relationship between concentration and fluorescence response.

    • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ).

    • Precision and Accuracy: Assess intra-day and inter-day variability by running replicate samples at different concentrations.

Visualizing the Complete Workflow

The diagram below outlines the entire process from sample preparation to data acquisition.

Caption: Complete workflow for Neu5Ac analysis using DABA derivatization.

References

derivatization of N-glycolylneuraminic acid with 3,5-Diamino-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Quantitative Analysis of N-glycolylneuraminic Acid (Neu5Gc) by RP-HPLC with Fluorescence Detection following Derivatization with 3,5-Diamino-2-hydroxybenzoic acid

Abstract

This document provides a comprehensive guide for the sensitive quantification of N-glycolylneuraminic acid (Neu5Gc), a sialic acid of significant biological and immunogenic interest. The protocol details the acid-catalyzed release of Neu5Gc from glycoconjugates, followed by a derivatization reaction with this compound (DABA-2OH). This reaction converts the non-fluorescent α-keto acid moiety of Neu5Gc into a highly fluorescent quinoxaline derivative, enabling subsequent separation and quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection. The causality behind each step is explained to provide a robust, self-validating methodology for researchers in glycobiology, immunology, and drug development.

Introduction: The Rationale for Neu5Gc Derivatization

N-glycolylneuraminic acid (Neu5Gc) is a sialic acid synthesized by most mammals but not by healthy human tissues. Humans can, however, metabolically incorporate Neu5Gc from dietary sources (e.g., red meat) into their own glycans. This incorporation is problematic as the human immune system recognizes Neu5Gc as a foreign antigen, leading to the production of anti-Neu5Gc antibodies. This immune response has been implicated in the pathology of various inflammatory diseases, including cancer and cardiovascular disease.

Accurate quantification of Neu5Gc in biological samples is therefore critical for understanding its role in health and disease. Sialic acids lack a native chromophore or fluorophore, making their direct detection at low concentrations challenging. To overcome this, a highly sensitive derivatization strategy is employed. The reaction of the α-keto acid group of Neu5Gc with an aromatic diamine, such as this compound (DABA-2OH), forms a stable and highly fluorescent derivative. This process, outlined in Figure 1, dramatically lowers the limit of detection and allows for precise quantification using standard laboratory equipment.

The choice of DABA-2OH is based on the principle of forming a condensed aromatic system upon reaction with the dicarbonyl moiety of the sialic acid, a reaction well-established for α-keto acids. The resulting quinoxaline derivative exhibits strong fluorescence, providing a high signal-to-noise ratio essential for analyzing complex biological matrices.

Experimental Workflow Overview

The entire process, from sample preparation to data analysis, follows a logical sequence designed to ensure reproducibility and accuracy. The workflow involves three main stages: (1) Release of sialic acids from the glycoconjugate, (2) Derivatization of the free sialic acids with DABA-2OH, and (3) Chromatographic separation and detection of the fluorescent derivative.

G cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis A Glycoprotein or Biological Sample B Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C, 3h) A->B C Centrifugation & Supernatant Collection B->C D Add DABA-2OH Derivatization Reagent C->D E Incubation (e.g., 60°C, 2.5h) D->E F RP-HPLC Separation E->F G Fluorescence Detection (Ex/Em Wavelengths) F->G H Quantification vs. Standard Curve G->H

Figure 1: High-level experimental workflow for Neu5Gc quantification.

Materials and Reagents

  • N-glycolylneuraminic acid (Neu5Gc) standard (Sigma-Aldrich, Cat. No. G7024 or equivalent)

  • This compound dihydrochloride (DABA-2OH)

  • Acetic Acid, glacial (HPLC grade)

  • Mercaptoethanol

  • Sodium hydrosulfite (Sodium dithionite)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

Detailed Protocols

Reagent Preparation

1. Sialic Acid Releasing Solution (2M Acetic Acid):

  • Carefully add 11.5 mL of glacial acetic acid to 88.5 mL of ultrapure water. Mix thoroughly. Prepare fresh.

2. DABA-2OH Derivatization Reagent (7 mM):

  • Rationale: This reagent contains the derivatizing agent (DABA-2OH), a reducing agent (mercaptoethanol) to prevent oxidation of the diamine, and a catalyst.

  • In a fume hood, dissolve 9.8 mg of this compound dihydrochloride in 5 mL of ultrapure water.

  • Add 350 µL of mercaptoethanol.

  • Add 175 mg of sodium hydrosulfite.

  • Vortex until fully dissolved. The solution should be prepared fresh daily and protected from light.

3. HPLC Mobile Phase A (Aqueous):

  • 95% Ultrapure Water / 5% Acetonitrile. Degas before use.

4. HPLC Mobile Phase B (Organic):

  • 100% Acetonitrile. Degas before use.

Sialic Acid Release from Glycoproteins

Objective: To hydrolytically cleave terminal sialic acid residues from the glycans of glycoproteins or other biological samples.

  • Transfer an appropriate amount of sample (e.g., 10-100 µg of glycoprotein) to a microcentrifuge tube with a screw cap.

  • Add 100 µL of the 2M Acetic Acid releasing solution.

  • Secure the cap tightly and incubate the sample in a heating block at 80°C for 3 hours .

    • Causality: Mild acid hydrolysis preferentially cleaves the ketosidic linkage between sialic acid and the underlying glycan without significant degradation of the released sialic acid itself. 80°C provides sufficient energy to drive the hydrolysis over a reasonable timeframe.

  • After incubation, cool the samples to room temperature.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any precipitated protein.

  • Carefully transfer the supernatant containing the released sialic acids to a new microcentrifuge tube. This supernatant is now ready for derivatization.

Derivatization with DABA-2OH

Objective: To attach a fluorescent tag to the released Neu5Gc for sensitive detection.

  • To 25 µL of the supernatant (from step 4.2) or standard solution, add 25 µL of the freshly prepared DABA-2OH Derivatization Reagent.

  • Vortex briefly to mix.

  • Incubate the mixture at 60°C for 2.5 hours in a heating block. Protect the samples from light by covering the block with aluminum foil.

    • Causality: The condensation reaction between the diamine and the α-keto acid is temperature-dependent. 60°C provides a balance between achieving a sufficient reaction rate and preventing the degradation of the reactants and the fluorescent product. The reaction proceeds via formation of a Schiff base, followed by cyclization and aromatization to yield the stable quinoxaline derivative.

  • After incubation, cool the reaction to room temperature.

  • The sample is now derivatized and ready for HPLC analysis. If not analyzing immediately, store at 4°C, protected from light, for up to 48 hours.

RP-HPLC Analysis

Objective: To separate the derivatized Neu5Gc from other reaction components and quantify it based on its fluorescence signal.

Instrument and Column
  • HPLC System: A binary pump system with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Column Temperature: 30°C.

Chromatographic Conditions & Data Presentation

The separation is achieved using a gradient of acetonitrile in water. A typical gradient and the corresponding detector settings are summarized in the table below.

ParameterValue / Condition
Mobile Phase A 95% Water / 5% Acetonitrile
Mobile Phase B 100% Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 20 µL
Fluorescence Excitation ~368 nm
Fluorescence Emission ~452 nm
Gradient Program:
0-5 min12% B
5-25 min12% to 25% B (Linear Gradient)
25-27 min25% to 100% B (Wash)
27-30 min100% B (Wash)
30-32 min100% to 12% B (Return to Initial)
32-40 min12% B (Equilibration)

Note: The optimal excitation and emission wavelengths for the Neu5Gc-DABA-2OH adduct should be empirically determined but are expected to be in this range based on similar quinoxaline derivatives.

System Validation and Quantification

Trustworthiness: A robust analytical method requires validation. This is achieved through the use of standards and quality control checks.

  • Standard Curve Preparation: Prepare a series of Neu5Gc standards (e.g., ranging from 1 pmol to 100 pmol). Derivatize these standards in the same manner as the unknown samples (protocol 4.3).

  • Injection and Analysis: Inject the derivatized standards onto the HPLC system.

  • Calibration: Plot the peak area of the Neu5Gc-DABA-2OH adduct against the known concentration of each standard. Perform a linear regression to obtain a calibration curve. The R² value should be >0.99 for a reliable curve.

  • Sample Quantification: Inject the derivatized unknown samples. Identify the Neu5Gc-DABA-2OH peak by comparing its retention time to that of the standard.

  • Calculation: Use the peak area from the unknown sample and the equation from the linear regression (y = mx + c) to calculate the amount of Neu5Gc in the injected volume. Back-calculate to determine the concentration in the original sample.

Troubleshooting

IssuePotential CauseSuggested Solution
No or Low Peak Signal Incomplete hydrolysis; Degraded DABA-2OH reagent.Ensure hydrolysis conditions are met; Prepare DABA-2OH reagent fresh and protect from light.
Broad or Tailing Peaks Column degradation; Inappropriate mobile phase pH.Use a new C18 column or a guard column; Ensure mobile phases are properly prepared and degassed.
Variable Retention Times Leak in the system; Inconsistent column temperature.Check pump seals and fittings for leaks; Ensure the column oven is stable at the set temperature (30°C).
Extraneous Peaks Contaminated reagents; Sample matrix interference.Use HPLC-grade reagents; Consider a solid-phase extraction (SPE) cleanup step after hydrolysis.

Application Note: Quantitative Analysis of Sialic Acids in Glycoproteins using DABA Derivatization and RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Sialic acids are critical terminal monosaccharides on glycoproteins and glycolipids, profoundly influencing biological processes such as cell adhesion, immune response, and the in-vivo half-life of therapeutic proteins.[1][2] Accurate quantification of sialic acid content, particularly N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), is a critical quality attribute in the development and manufacturing of biotherapeutics.[3] This application note provides a detailed protocol for the sensitive quantification of total sialic acids from glycoprotein samples. The workflow involves a robust acid hydrolysis step to release sialic acids, followed by a highly specific derivatization reaction with 3,5-Diamino-2-hydroxybenzoic acid (DABA). The resulting fluorescent derivatives are then separated and quantified using a straightforward Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with fluorescence detection. We detail the chemical principles, step-by-step procedures, and data analysis strategies to ensure reliable and reproducible results for researchers in academic and drug development settings.

Principle of the Method

The quantitative analysis of sialic acids by this method is a two-part process: liberation of the monosaccharide from the glycoconjugate and subsequent derivatization to yield a fluorescent product suitable for HPLC analysis.

1.1. Acid Hydrolysis: Sialic acids are typically located at the non-reducing termini of glycan chains.[1][4] A mild acid hydrolysis is employed to cleave the glycosidic bond between the sialic acid and the underlying sugar chain. Acetic acid or trifluoroacetic acid (TFA) at elevated temperatures (e.g., 80°C) is commonly used.[5] This step must be carefully optimized, as insufficient hydrolysis leads to incomplete release, while overly harsh conditions can cause degradation of the released sialic acids, leading to inaccurate quantification.[6][7]

1.2. DABA Derivatization: The core of this method is the chemical derivatization of the released sialic acids. Sialic acids are α-keto acids, and this functional group is key to the reaction. This compound (DABA) reacts specifically with the α-keto acid functionality of sialic acids under acidic conditions and heat (typically 50-60°C) to form a stable, highly fluorescent quinoxaline derivative.[8] This reaction is highly specific and provides the sensitivity required for detecting low quantities of sialic acids.[4][8] The resulting fluorescent product can be excited at approximately 370 nm and exhibits strong emission around 450 nm, allowing for sensitive detection by a fluorescence detector.[8]

Reaction_Mechanism Figure 1: DABA Derivatization Reaction cluster_reactants Reactants cluster_product Product SialicAcid Sialic Acid (α-keto acid) Product Fluorescent Quinoxaline Derivative SialicAcid->Product + DABA (Heat, Acid) DABA DABA (this compound)

Caption: DABA condenses with the α-keto acid of sialic acid to form a fluorescent quinoxaline.

Materials and Reagents

  • Sample: Purified glycoprotein (e.g., Fetuin, IgG, EPO) dissolved in ultrapure water (approx. 1 mg/mL).

  • Standards:

    • N-acetylneuraminic acid (Neu5Ac) Standard (e.g., Sigma-Aldrich, N0276)

    • N-glycolylneuraminic acid (Neu5Gc) Standard (e.g., Sigma-Aldrich, G9136)

  • Reagents for Hydrolysis:

    • Acetic Acid, Glacial (ACS grade or higher)

  • Reagents for Derivatization (DABA Reagent):

    • This compound dihydrochloride (DABA·2HCl)

    • β-mercaptoethanol

    • Sodium Hydrosulfite (also known as Sodium Dithionite, Na₂S₂O₄)

    • Ultrapure Water

  • HPLC Mobile Phase:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium Acetate (HPLC grade)

  • Equipment:

    • Heating block or thermocycler capable of 80°C and 60°C

    • Microcentrifuge

    • HPLC system with a fluorescence detector (FLD) and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • pH meter

    • Vortex mixer

    • Calibrated pipettes and sterile, low-binding microcentrifuge tubes

Reagent Preparation
  • 2M Acetic Acid: Carefully add 11.5 mL of glacial acetic acid to 88.5 mL of ultrapure water.

  • Sialic Acid Stock Standards (1 mg/mL): Accurately weigh and dissolve Neu5Ac and Neu5Gc standards in ultrapure water to create individual stock solutions. Store at -20°C. From these, prepare a working standard mixture and a calibration curve ranging from low to high pmol concentrations.

  • DABA Derivatization Reagent (Prepare Fresh Daily & Protect from Light):

    • In a 10 mL amber vial or a tube wrapped in foil, combine:

      • 7 mg of DABA·2HCl

      • 1.4 mL of ultrapure water

      • 45 µL of β-mercaptoethanol

      • 18 mg of Sodium Hydrosulfite

    • Vortex until fully dissolved. The solution should be prepared immediately before use.

    • Causality Note: Sodium hydrosulfite is a reducing agent that prevents the oxidative degradation of DABA, ensuring its reactivity and minimizing background fluorescence. β-mercaptoethanol also serves as an antioxidant.

Step-by-Step Experimental Protocol

This protocol is divided into three main stages: release of sialic acids, derivatization with DABA, and HPLC analysis.

Part A: Release of Sialic Acids via Acid Hydrolysis
  • Sample Aliquoting: Pipette 20 µL of your glycoprotein sample (containing approximately 5-50 µg of protein) into a 1.5 mL screw-cap microcentrifuge tube. Prepare a separate tube with ultrapure water as a negative control (blank).

  • Standard Preparation: Prepare calibration standards by aliquoting appropriate volumes of the working standard mixture into separate tubes.

  • Hydrolysis: Add 20 µL of 2M Acetic Acid to each sample, standard, and blank tube.

  • Incubation: Securely cap the tubes. Incubate in a heating block at 80°C for 2 hours .

    • Expert Insight: The 80°C for 2 hours condition is a robust starting point for many glycoproteins like fetuin or antibodies. However, for novel or unique glycoproteins, it is highly recommended to perform a time-course experiment (e.g., 30, 60, 90, 120, 180 minutes) to determine the optimal hydrolysis time that maximizes sialic acid release without causing degradation.[7]

  • Cooling: After incubation, cool the tubes to room temperature. Briefly centrifuge the tubes to collect any condensate.

Part B: Fluorescent Derivatization with DABA
  • Add DABA Reagent: To each cooled hydrolysate (sample, standard, and blank), add 30 µL of the freshly prepared DABA Derivatization Reagent.

  • Incubation: Vortex briefly and incubate the tubes in a heating block at 60°C for 2.5 hours in the dark (cover the block with foil).

    • Causality Note: The reaction is performed at an elevated temperature to ensure efficient derivatization.[5] Protecting the reaction from light is critical as both the DABA reagent and the fluorescent product are light-sensitive and can degrade, leading to reduced signal and increased background.

  • Stopping the Reaction: After incubation, cool the tubes to room temperature in a water bath or on ice. The reaction is stable for several hours at 4°C if protected from light, but it is best to proceed to HPLC analysis promptly.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any precipitate before transferring the supernatant to HPLC vials.

Workflow Overview and Data Analysis

Workflow Figure 2: Sialic Acid Analysis Workflow Sample Glycoprotein Sample (5-50 µg) Hydrolysis Acid Hydrolysis (2M Acetic Acid, 80°C, 2h) Sample->Hydrolysis Release Sialic Acids Derivatization DABA Derivatization (60°C, 2.5h, Dark) Hydrolysis->Derivatization Fluorescent Labeling HPLC RP-HPLC Analysis (C18 Column, FLD) Derivatization->HPLC Separation & Detection Data Data Analysis (Quantification vs. Std Curve) HPLC->Data Peak Integration

Caption: A streamlined workflow from glycoprotein sample to quantitative data analysis.

HPLC Analysis

The derivatized sialic acids are separated on a C18 column. The exact gradient and mobile phases may require optimization for your specific system, but the following provides a validated starting point.

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Ammonium Acetate, pH 5.5
Mobile Phase B Methanol
Mobile Phase C Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 20 µL
Fluorescence Detection Excitation (Ex): 370 nm, Emission (Em): 450 nm
Gradient 0-5 min: 7% B, 7% C; 5-25 min: Linear to 12% B, 12% C; 25-30 min: Linear to 7% B, 7% C; 30-40 min: Re-equilibration at 7% B, 7% C
Data Interpretation and Quantification
  • Peak Identification: Identify the peaks for Neu5Ac and Neu5Gc in your samples by comparing their retention times to those of the injected standards.

  • Standard Curve Generation: Integrate the peak areas for each concentration of the Neu5Ac and Neu5Gc standards. Plot the peak area versus the amount (in pmol) for each sialic acid to generate a linear calibration curve. Ensure the R² value is >0.99 for a reliable curve.

  • Sample Quantification: Integrate the peak areas for Neu5Ac and Neu5Gc in your experimental samples. Use the linear regression equation from the appropriate standard curve to calculate the amount (in pmol) of each sialic acid in the injected volume.

  • Calculate Molar Ratio: Back-calculate to determine the total amount of each sialic acid in your original sample. By knowing the amount of glycoprotein analyzed, you can determine the molar ratio of sialic acid per mole of protein.

    Molar Ratio = (moles of Sialic Acid) / (moles of Glycoprotein)

Troubleshooting and Best Practices

  • No or Low Signal:

    • Cause: Incomplete hydrolysis or degraded DABA reagent.

    • Solution: Optimize hydrolysis time. Always prepare DABA reagent fresh and protect it from light. Ensure the pH of the reaction is acidic.

  • High Background Signal:

    • Cause: Contaminated reagents or water. Degradation of DABA.

    • Solution: Use high-purity reagents and HPLC-grade water. Ensure the DABA reagent is fresh.

  • Poor Peak Shape:

    • Cause: Column degradation or inappropriate mobile phase.

    • Solution: Flush the column or replace it if necessary. Ensure the mobile phase pH is stable and components are fully dissolved.

  • Self-Validation: Always process a blank (water) and a known glycoprotein standard (e.g., Fetuin) alongside your unknown samples. The blank confirms the absence of contamination, and the standard validates that the hydrolysis and derivatization reactions proceeded efficiently.

References

Optimizing Mobile Phase Composition for the HPLC Analysis of DMB-Derivatized Sialic Acids: A Guide to Method Development and Implementation

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

The analysis of sialic acids, particularly N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), is a critical quality attribute (CQA) in the development and manufacturing of glycoprotein biopharmaceuticals.[1][2] High-Performance Liquid Chromatography (HPLC) with fluorescence detection following pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a robust, sensitive, and widely adopted method for their quantification.[3][4] The success of this analysis hinges on the precise composition of the HPLC mobile phase, which dictates the resolution, peak shape, and run time. This application note provides an in-depth guide to understanding and selecting the optimal mobile phase for both isocratic and gradient-based separations of DMB-labeled sialic acids, complete with detailed, field-proven protocols.

The Principle: Why Derivatization and Reversed-Phase HPLC?

The analytical workflow for sialic acid quantification is a multi-step process, and understanding the causality behind each step is fundamental to developing a robust method.

The Chemistry of DMB Derivatization

Sialic acids lack a native chromophore or fluorophore, making their direct detection at low concentrations challenging.[5] The DMB derivatization method addresses this by targeting the α-keto acid functionality of the sialic acid. In an acidic, reducing environment, DMB condenses with the sialic acid to form a highly fluorescent, stable derivative.[4][6] This reaction is highly specific and provides the sensitivity required for quantification in the picomole range.[7]

It is critical to note that DMB-labeled sialic acids are photosensitive.[1][2] Exposure to light can lead to sample degradation and compromise results. Therefore, all steps following derivatization should be performed in low-light conditions, and samples should be analyzed promptly, typically within 24-72 hours.[1][2][4]

The Chromatographic Separation Strategy

The DMB tag not only imparts fluorescence but also significantly increases the hydrophobicity of the sialic acid molecules. This chemical modification makes them ideally suited for separation by Reversed-Phase (RP) HPLC.[1][2][7] In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The DMB-sialic acids are retained on the column and are eluted by increasing the organic solvent concentration in the mobile phase.

The choice of mobile phase composition is the most critical variable in achieving optimal separation. The goal is to resolve the key sialic acids (Neu5Ac, Neu5Gc) from each other and from any interfering peaks generated by the derivatization reagent itself.[8]

Experimental Workflow: From Glycoprotein to Chromatogram

The following diagram outlines the complete experimental workflow for the analysis of sialic acids.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Glycoprotein Glycoprotein Sample AcidHydrolysis Mild Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C) Glycoprotein->AcidHydrolysis ReleasedSAs Released Sialic Acids AcidHydrolysis->ReleasedSAs Incubation Incubation (50°C, in dark) ReleasedSAs->Incubation Add DMB_Reagent DMB Labeling Reagent DMB_Reagent->Incubation LabeledSAs DMB-Labeled Sialic Acids Incubation->LabeledSAs HPLC Reversed-Phase HPLC (C18 Column) LabeledSAs->HPLC Inject FLD Fluorescence Detection (Ex: 373 nm, Em: 448 nm) HPLC->FLD Data Chromatogram & Quantification FLD->Data

Caption: Overall workflow for DMB-sialic acid analysis.

Mobile Phase Composition: Isocratic vs. Gradient Elution

The choice between an isocratic and a gradient mobile phase composition depends on the complexity of the sample and the analytical requirements (e.g., throughput vs. resolution).

  • Isocratic Elution: Uses a constant mobile phase composition throughout the run. It is simple, robust, and requires no gradient re-equilibration time. This makes it ideal for routine analysis of a few well-defined sialic acids like Neu5Ac and Neu5Gc.[1]

  • Gradient Elution: The mobile phase composition is changed over time, typically by increasing the percentage of the stronger organic solvent. This approach provides higher resolution for more complex mixtures containing multiple O-acetylated or other sialic acid variants and can significantly shorten run times.[8][9]

The following diagram illustrates the decision-making process for selecting a mobile phase strategy.

G cluster_goals Start Define Analytical Goal RoutineQC Routine QC? (Neu5Ac & Neu5Gc only) Start->RoutineQC Yes Complex Complex Sample? (O-acetylated forms, etc.) Start->Complex No / Maybe Isocratic Choose Isocratic Method (e.g., ACN/MeOH/H2O) RoutineQC->Isocratic Gradient Choose Gradient Method (e.g., ACN/H2O w/ Formic Acid) Complex->Gradient

Caption: Logic for choosing between isocratic and gradient methods.

Mobile Phase Comparison Table
ParameterIsocratic MethodGradient Method
Composition Ternary mixture: Acetonitrile:Methanol:Water (e.g., 9:7:84)[1][7][10]Binary mixture: A) Water + 0.1% Formic Acid, B) Acetonitrile + 0.1% Formic Acid[8]
Advantages Simple, robust, no re-equilibration needed, good for known analytes.[1]Higher resolution, better peak shape, faster run times, resolves complex mixtures and impurities.[8]
Disadvantages Longer run times, may not resolve all O-acetylated forms or impurities.[8]Requires a gradient pump, column re-equilibration between runs is necessary.
Typical Use Case High-throughput QC labs analyzing only Neu5Ac and Neu5Gc.Method development, characterization of biosimilars, analysis of complex biological samples.[8]

Detailed Protocols

Protocol 1: Sialic Acid Release and DMB Derivatization

This protocol is adapted from established methods for consistent and reliable results.[1][2][10]

A. Sialic Acid Release (Mild Acid Hydrolysis)

  • Transfer an aliquot of glycoprotein sample (typically 50-200 µg) to a microcentrifuge tube.[6]

  • Add 2 M acetic acid to the sample to achieve a final concentration suitable for hydrolysis (e.g., bring a 50 µL sample up to 200 µL with 2 M acetic acid).

  • Securely cap the tube and incubate in a heating block at 80°C for 2 hours .[1][2]

  • After incubation, cool the sample to room temperature and centrifuge to pellet any precipitate. The supernatant contains the released sialic acids.

B. DMB Derivatization

  • Safety Note: Prepare the labeling reagent fresh daily in a fume hood. Mercaptoethanol has a strong odor.

  • Prepare Labeling Reagent: In a glass vial, combine the following in order, mixing after each addition[9]:

    • 7.0 mL Water

    • 1.4 M Acetic Acid

    • 0.75 M β-mercaptoethanol

    • 18 mM Sodium Hydrosulfite

    • 7 mM DMB Dihydrochloride

  • Transfer 100 µL of the released sialic acid supernatant (from step A4) to a new microcentrifuge tube.

  • Add 100 µL of the freshly prepared DMB labeling reagent.

  • Vortex briefly to mix. Wrap the tube in aluminum foil or use an amber tube to protect it from light.

  • Incubate in a heating block at 50°C for 3 hours .[2][10]

  • Stop the reaction by adding 800 µL of water (or an appropriate volume for your desired final concentration). The sample is now ready for HPLC analysis.

Protocol 2: Isocratic HPLC Method

This method is excellent for the routine, robust quantification of Neu5Ac and Neu5Gc.[1][7][10]

  • Column: C18 Reversed-Phase Column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[1]

  • Mobile Phase: Acetonitrile : Methanol : Water (9:7:84 v/v/v).[1][7][10]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5-10 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 373 nm [6][9][10]

    • Emission Wavelength: 448 nm [6][9][10]

  • Run Time: Approximately 25-30 minutes.[1][8]

Protocol 3: Gradient HPLC Method

This method provides enhanced resolution and a shorter run time, making it suitable for complex samples.[8]

  • Column: Ascentis Express RP-Amide, 2.7 µm, 10 cm x 2.1 mm I.D. (or equivalent high-performance C18).[8]

  • Mobile Phase A: Water with 0.1% Formic Acid.[8]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[8]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 45°C.[9]

  • Injection Volume: 5 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 373 nm

    • Emission Wavelength: 448 nm

  • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
0.05
5.05
13.020
15.040
15.15
20.05 (Re-equilibration)

This gradient is a starting point and should be optimized based on the specific column and system used.

Conclusion

The selection of an appropriate mobile phase is a cornerstone of reliable sialic acid analysis by RP-HPLC. For routine quantification of Neu5Ac and Neu5Gc, a simple and robust isocratic mobile phase of acetonitrile, methanol, and water provides excellent performance.[1][7] For more complex samples or when higher throughput and resolution are required, a binary gradient system using water and acetonitrile with a formic acid modifier is superior.[8][9] By understanding the chemical principles of DMB derivatization and the fundamentals of reversed-phase chromatography, researchers can confidently implement and optimize these protocols to generate high-quality, reproducible data for glycoprotein characterization.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Derivatization Reactions of 3,5-Diamino-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3,5-Diamino-2-hydroxybenzoic acid (DAHBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the chemical modification of this versatile, polyfunctional molecule. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your experimental outcomes.

Introduction to this compound Derivatization

This compound, also known as 3,5-Diaminosalicylic acid, is a valuable building block in medicinal chemistry and materials science.[1][2] Its trifunctional nature, possessing two primary aromatic amine groups, a phenolic hydroxyl group, and a carboxylic acid, offers a rich platform for chemical modification. However, this polyfunctionality also presents unique challenges in achieving selective derivatization. Understanding the relative reactivity of these functional groups is paramount to successful synthesis.

This guide will delve into the core principles of DAHBA derivatization, providing both theoretical insights and practical, field-proven protocols.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when working with DAHBA.

Q1: What is the order of reactivity for the functional groups on this compound?

A1: The reactivity of the functional groups in DAHBA generally follows this order under typical derivatization conditions:

  • Amino Groups (-NH₂): The two primary aromatic amine groups are the most nucleophilic and will readily react with a wide range of electrophilic reagents, such as acylating agents.[3]

  • Carboxylic Acid (-COOH): The carboxylic acid can be targeted for esterification, typically under acidic conditions or using specific coupling agents.[4][5]

  • Phenolic Hydroxyl (-OH): The hydroxyl group is the least nucleophilic of the three. Its derivatization, for example, into an ether or ester, often requires more forcing conditions or the use of a strong base to deprotonate it to the more reactive phenoxide ion.[6]

Q2: Why is my derivatization reaction not selective? I'm getting a mixture of products.

A2: This is a common issue due to the multiple reactive sites on the DAHBA molecule. To achieve selectivity, a protecting group strategy is often necessary.[3] This involves temporarily blocking one or more functional groups to allow the desired reaction to occur at a specific site. For example, to selectively derivatize the carboxylic acid, you would first need to protect the more reactive amino groups.

Q3: What are the best analytical techniques to monitor the progress of my DAHBA derivatization reaction?

A3: A combination of techniques is often ideal:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively monitor the consumption of starting material and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the reaction progress, allowing you to determine the yield and purity of your product.[7][8] Pre-column derivatization with a suitable agent can enhance the detection of DAHBA and its derivatives.[9]

  • Mass Spectrometry (MS): MS is invaluable for confirming the identity of your products by providing molecular weight information.[10][11]

Q4: Can I derivatize all three functional groups on the DAHBA molecule?

A4: Yes, it is possible to derivatize all three functional groups, either simultaneously under harsh conditions with a large excess of reagent, or sequentially using an orthogonal protecting group strategy.[12] An orthogonal strategy uses protecting groups that can be removed under different conditions, allowing for the stepwise modification of each functional group.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incorrect Reaction Conditions: Temperature, pH, or reaction time may not be optimal. 2. Reagent Degradation: The derivatizing agent may have degraded due to improper storage. 3. Poor Solubility: DAHBA or the derivatizing agent may not be fully dissolved in the chosen solvent.1. Optimize Reaction Conditions: Perform small-scale optimization experiments to determine the ideal temperature, pH, and reaction time. 2. Use Fresh Reagents: Always use fresh, high-quality derivatizing agents. 3. Improve Solubility: Choose a solvent in which all reactants are soluble. Gentle heating or sonication may also help.
Formation of Multiple Products 1. Lack of Selectivity: The reaction conditions are not selective for the desired functional group. 2. Side Reactions: Undesired side reactions, such as polymerization or oxidation, may be occurring.1. Implement a Protecting Group Strategy: Protect the more reactive functional groups to direct the reaction to the desired site.[3] 2. Modify Reaction Conditions: Lower the reaction temperature to reduce the rate of side reactions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product is Unstable and Decomposes 1. Harsh Deprotection Conditions: The conditions used to remove a protecting group may be too harsh and are degrading the final product. 2. Inherent Instability: The derivatized product itself may be inherently unstable under certain conditions (e.g., exposure to light, air, or moisture).1. Use Milder Deprotection Methods: Explore alternative deprotection strategies that are milder and more compatible with your product's stability.[13] 2. Handle and Store Product Appropriately: Store the purified product under an inert atmosphere, protected from light, and at a low temperature.
Difficulty in Purifying the Product 1. Similar Polarity of Products and Byproducts: The desired product and any byproducts may have very similar polarities, making separation by chromatography challenging. 2. Product is a Salt: If the reaction is performed in the presence of an acid or base, the product may be in a salt form, affecting its solubility and chromatographic behavior.1. Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. Recrystallization may also be an effective purification method. 2. Neutralize the Product: Perform a work-up step to neutralize the product and remove any salts before purification.

Experimental Protocols

The following are detailed, step-by-step methodologies for key derivatization reactions of DAHBA. These protocols are based on established methods for similar compounds and should be optimized for your specific application.[14]

Protocol 1: Selective N,N'-Diacylation of the Amino Groups

This protocol describes the selective acylation of the two amino groups of DAHBA, leaving the hydroxyl and carboxylic acid groups intact.

Materials:

  • This compound (DAHBA)

  • Acetic anhydride (or other desired acylating agent)

  • Deionized water

  • Reaction vessel with stirrer and thermometer

Procedure:

  • Suspend DAHBA in deionized water in the reaction vessel.

  • Heat the suspension to 70-75 °C with constant stirring.

  • Slowly add the acetic anhydride to the heated suspension. An exothermic reaction will occur.

  • Maintain the reaction temperature between 70-80 °C during the addition.

  • After the addition is complete, continue stirring at 70-75 °C for 1-2 hours to ensure the reaction goes to completion.

  • Monitor the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature to allow the N,N'-diacetylated product to precipitate.

  • Filter the precipitate and wash it with cold deionized water.

  • Dry the product under vacuum at 60-70 °C to a constant weight.

Protocol 2: Esterification of the Carboxylic Acid Group (with prior protection of amino groups)

This protocol outlines the esterification of the carboxylic acid group after protecting the more reactive amino groups.

Part A: Protection of the Amino Groups

  • Follow Protocol 1 to perform N,N'-diacylation of the amino groups. The resulting N,N'-diacetyl-3,5-diamino-2-hydroxybenzoic acid will be used in the next step.

Part B: Esterification

Materials:

  • N,N'-diacetyl-3,5-diamino-2-hydroxybenzoic acid (from Part A)

  • Desired alcohol (e.g., methanol, ethanol)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Anhydrous solvent (e.g., dichloromethane)

  • Reaction vessel with reflux condenser

Procedure:

  • Dissolve the N,N'-diacetyl-DAHBA in the desired alcohol in the reaction vessel.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization.

Visualization of Key Workflows

Derivatization Strategy Workflow

The following diagram illustrates a typical workflow for a selective derivatization of DAHBA, emphasizing the importance of a protecting group strategy.

Derivatization_Workflow DAHBA This compound Protect Protect Amino Groups (e.g., Acylation) DAHBA->Protect Derivatize_COOH Derivatize Carboxylic Acid (e.g., Esterification) Protect->Derivatize_COOH Derivatize_OH Derivatize Hydroxyl Group (e.g., Etherification) Protect->Derivatize_OH Deprotect Deprotect Amino Groups Derivatize_COOH->Deprotect Derivatize_OH->Deprotect Final_Product Final Derivatized Product Deprotect->Final_Product

Caption: A generalized workflow for the selective derivatization of DAHBA.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues encountered during DAHBA derivatization.

Troubleshooting_Tree Start Problem with Derivatization Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Mixture of Products? Check_Yield->Check_Purity No Sol_1 Optimize Conditions (Temp, Time, pH) Check_Yield->Sol_1 Yes Sol_4 Check Reagent Quality Check_Yield->Sol_4 Yes Check_Stability Product Decomposes? Check_Purity->Check_Stability No Sol_2 Use Protecting Groups Check_Purity->Sol_2 Yes Sol_5 Modify Reaction Conditions (Inert Atmosphere) Check_Purity->Sol_5 Yes Sol_3 Use Milder Deprotection Check_Stability->Sol_3 Yes Sol_6 Proper Storage Check_Stability->Sol_6 Yes

Caption: A decision tree for troubleshooting DAHBA derivatization reactions.

References

Technical Support Center: Optimizing 3,5-Diamino-2-hydroxybenzoic Acid Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Senior Application Scientist, Bioconjugation Division

Welcome to the technical support center for 3,5-Diamino-2-hydroxybenzoic acid (DAHBA) conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the critical role of pH in achieving high labeling efficiency. DAHBA is a versatile molecule, and understanding its pH-dependent reactivity is paramount for successful bioconjugation.

The Central Role of pH in DAHBA Conjugation

This compound is a multifunctional aromatic compound featuring two primary amino groups and one carboxylic acid group.[1][2][3] This unique structure means it can be used in two distinct labeling strategies:

  • Labeling with DAHBA: The carboxylic acid group can be activated to label primary amines on a target molecule (e.g., a protein).

  • Labeling of DAHBA: The primary amino groups can be targeted by an amine-reactive label (e.g., an NHS-ester dye).

In both scenarios, pH is the single most important variable that dictates the success or failure of the experiment. This guide is structured to address both applications, providing specific troubleshooting advice and optimized protocols.

Section 1: Labeling with DAHBA via its Carboxyl Group

This approach utilizes carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond between DAHBA's carboxyl group and an amine on the target molecule. The key to this process is a two-step pH strategy.

Frequently Asked Questions (FAQs)

Q1: My labeling efficiency is very low when using EDC/NHS to couple DAHBA to my protein. What's going wrong?

Low efficiency in EDC/NHS coupling is almost always linked to suboptimal pH. The process involves two distinct steps, each with a different optimal pH. Attempting the reaction at a single, compromised pH often results in poor yields. The two main failure points are:

  • Inefficient Carboxyl Activation: If the pH is too high during the initial activation step, the EDC reagent is less stable and the reaction is inefficient.[4]

  • Inefficient Amine Coupling: If the pH is too low during the coupling step, the target primary amines on your protein will be protonated (-NH₃⁺), rendering them non-nucleophilic and unable to react with the activated DAHBA.[5][6]

Q2: What is the optimal pH for activating DAHBA's carboxyl group with EDC and NHS?

The activation of the carboxyl group is most efficient in a slightly acidic environment, specifically within a pH range of 4.5 to 6.0 .[4][5][7] This acidic condition promotes the formation of the highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester.[7][8] Using a non-amine, non-carboxylate buffer like MES (4-morpholinoethanesulfonic acid) is highly recommended for this step.[4][7]

Q3: After activating DAHBA, what is the best pH for the coupling reaction with my target protein?

Once DAHBA is activated, the reaction mixture's pH must be raised to a neutral or slightly basic range, ideally pH 7.2 to 8.0 , before adding your amine-containing molecule.[4] This higher pH ensures that the primary amines (e.g., on lysine residues) of the target protein are deprotonated and sufficiently nucleophilic to attack the NHS ester, forming a stable amide bond.[5]

Q4: I've seen "one-pot" EDC/NHS protocols. Are they effective?

While a one-pot reaction at a single pH (often 6.0-7.5) is possible, it represents a compromise.[4] At the lower end of this range, amine coupling is slow; at the higher end, the stability of the activated NHS-ester intermediate decreases due to hydrolysis.[4][5] The half-life of an NHS ester drops from 4-5 hours at pH 7 to just 10 minutes at pH 8.6.[5] For maximum efficiency and reproducibility, the two-step pH protocol is strongly recommended.

Experimental Protocol: Two-Step pH Coupling of DAHBA to a Protein

This protocol provides a robust framework for conjugating DAHBA to an amine-containing protein.

Materials:

  • This compound (DAHBA)

  • Amine-containing protein

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5][8]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5][8]

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 7.5

  • Desalting column

Procedure:

Step 1: Activation of DAHBA (pH 6.0)

  • Dissolve the protein to be labeled in Activation Buffer.

  • Dissolve DAHBA in the Activation Buffer and add it to the protein solution.

  • Prepare fresh EDC and NHS solutions in Activation Buffer.

  • Add NHS to the protein-DAHBA mixture to a final concentration of 5 mM.

  • Add EDC to the mixture to a final concentration of 2 mM and react for 15-30 minutes at room temperature.[8]

Step 2: Coupling to Target Protein (pH 7.2-7.5) 6. Adjust the reaction pH to 7.2-7.5 by adding a calculated amount of Coupling Buffer (or a dilute base like NaOH). Alternatively, perform a buffer exchange using a desalting column equilibrated with Coupling Buffer. This also removes excess EDC and NHS.[8] 7. Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C. 8. Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted DAHBA-NHS esters. 9. Purify the final conjugate using a desalting column or dialysis to remove reaction byproducts.

Visualization: Two-Step pH Workflow

TwoStepWorkflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling Activation Prepare Reactants in Activation Buffer (MES, pH 6.0) Add_EDC_NHS Add EDC & NHS (15-30 min, RT) Activation->Add_EDC_NHS Forms reactive DAHBA-NHS ester Buffer_Exchange Buffer Exchange or pH Adjustment to 7.2-7.5 Add_EDC_NHS->Buffer_Exchange pH Shift is CRITICAL Coupling Couple to Protein (2h RT or O/N 4°C) Buffer_Exchange->Coupling Deprotonates -NH2 groups Quench Quench Reaction (Tris or Glycine) Coupling->Quench Purify Purify Conjugate Quench->Purify BalancingAct center Optimal pH (8.3 - 8.5) low_ph Low pH (<7.2) Amine Protonation (-NH3+) center->low_ph Avoids high_ph High pH (>9.0) NHS Ester Hydrolysis (Inactive Label) center->high_ph Minimizes reactivity Amine Reactivity (-NH2) center->reactivity Maximizes stability Label Stability center->stability Maintains Sufficient

References

temperature and incubation time for sialic acid derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sialic Acid Derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common derivatization workflows. Sialylation is a critical quality attribute (CQA) for many biotherapeutics, influencing their efficacy, stability, and serum half-life. Accurate analysis of sialic acids is therefore paramount. This center provides field-proven insights and scientifically grounded protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding temperature and incubation time for sialic acid derivatization.

Q1: What is the standard temperature and incubation time for DMB labeling of sialic acids, and why?

A1: The most widely adopted condition for derivatizing released sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB) is an incubation at 50°C for 2 to 3 hours in the dark.[1][2][3] This temperature represents a critical balance. It is high enough to drive the condensation reaction between the DMB label and the α-keto acid group of the sialic acid to completion within a practical timeframe, ensuring high labeling efficiency.[1] However, it is also moderate enough to minimize the degradation of the sialic acids themselves, which can be labile under the acidic conditions required for the reaction.[4][5]

Q2: Can I increase the temperature to shorten the DMB incubation time?

A2: While increasing the temperature might seem like a way to accelerate the reaction, it is strongly discouraged. Temperatures above 60-65°C, especially in the acidic reaction buffer, can lead to significant acid-catalyzed hydrolysis and loss of sialic acids, resulting in an underestimation of the total sialic acid content.[4][6][7] Furthermore, elevated temperatures can cause the degradation of sensitive O-acetyl groups present on some sialic acid variants, leading to inaccurate profiling of different sialic acid species.[8][9]

Q3: My sample contains highly labile O-acetylated sialic acids. What conditions should I use?

A3: For samples containing O-acetylated sialic acids, which are particularly susceptible to degradation and migration of the acetyl group at elevated temperatures, a low-temperature derivatization protocol is recommended.[8][9] A validated alternative is to perform the DMB labeling at 4°C for an extended period, such as 40-48 hours .[8][10] This approach significantly preserves the integrity of O-acetyl groups, allowing for more accurate quantification and identification of these important variants.[8][9]

Q4: What are the typical conditions for linkage-specific derivatization (e.g., using EDC/HOBt)?

A4: Linkage-specific derivatization, which distinguishes between α2,3- and α2,6-linked sialic acids, often employs different reaction conditions. A common method involves using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in an alcohol solvent (e.g., ethanol). This reaction is typically performed at a milder temperature, such as 37°C for 1 to 2 hours .[11][12] Under these conditions, α2,6-linked sialic acids undergo esterification with the alcohol, while α2,3-linked sialic acids preferentially form an intramolecular lactone, allowing for their differentiation by mass spectrometry.[13][14]

Q5: Why is the DMB labeling reaction performed in the dark?

A5: The DMB dye and its fluorescent derivatives are light-sensitive.[1][15] Exposure to light can cause photodegradation, leading to a loss of fluorescence signal and the appearance of artifact peaks in your chromatogram. Therefore, it is crucial to protect the reaction mixture from light during incubation and to store the labeled samples in the dark, preferably at 4°C or -20°C, until analysis.[1][15]

Troubleshooting Guide

Encountering issues in the lab is common. This guide provides a structured approach to resolving problems related to temperature and incubation time in your sialic acid derivatization experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or no signal for sialic acid peaks Incomplete Derivatization: Incubation time was too short or the temperature was too low for the DMB reaction.Ensure the heating block or oven is calibrated and maintains a stable 50°C. Extend the incubation time to the upper limit of the recommended range (e.g., 3 hours).
Sialic Acid Degradation: The incubation temperature was too high, or the samples were exposed to harsh acidic conditions for too long before derivatization.[4][5]Verify the temperature of your heating apparatus. Minimize the time samples spend in acidic buffers before labeling. Always stabilize sialic acids via derivatization before any steps involving harsh conditions.[16][17]
Inconsistent peak areas between replicates Temperature Fluctuation: The heating block or oven has poor temperature stability, leading to variable reaction efficiency.Use a calibrated, high-quality heating block or oven. Ensure all sample vials have good contact with the heating surface.
Variable Incubation Time: Inconsistent timing for starting and stopping the reaction for each sample.Use a multi-channel timer and a consistent workflow to ensure all samples are incubated for the same duration.
Loss of O-acetylated sialic acid peaks High Incubation Temperature: The standard 50°C is causing degradation or migration of O-acetyl groups.[8][9]Switch to the low-temperature protocol: incubate at 4°C for 48 hours to preserve O-acetyl modifications.[8][9]
Presence of unexpected peaks or high baseline noise Degradation of DMB Reagent or Labeled Product: Exposure of reagents or labeled samples to light.[1][15]Always prepare the DMB labeling reagent fresh and use it immediately.[1] Perform all incubation steps in the dark. Use amber vials or cover tubes with aluminum foil. Analyze samples as soon as possible after labeling.
Incomplete Reaction: Insufficient incubation time leading to a mix of labeled and unlabeled species and side products.Confirm that the full incubation time (e.g., 3 hours at 50°C) was completed.

Data and Protocols

Summary of Derivatization Conditions
Derivatization MethodTargetTemperatureIncubation TimeKey Considerations
DMB Labeling (Standard) Total Sialic Acids50°C2 - 3 hoursProtect from light. Optimal for general quantification.[1][2][3]
DMB Labeling (Low Temp) O-Acetylated Sialic Acids4°C40 - 48 hoursPreserves labile O-acetyl groups.[8][9][10]
EDC/HOBt Linkage-Specific α2,3- vs. α2,6-Linkages37°C1 - 2 hoursDifferentiates linkage isomers by mass shift.[11][12][13]
Experimental Workflow & Protocols

The overall process for sialic acid analysis involves three main stages: release of sialic acids from the glycoprotein, derivatization with a fluorescent label, and analysis by HPLC or UHPLC.

Sialic_Acid_Workflow cluster_0 Step 1: Release cluster_1 Step 2: Derivatization cluster_2 Step 3: Analysis Release Glycoprotein Sample Hydrolysis Mild Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C, 2h) Release->Hydrolysis Release Sialic Acids Released_SA Released Sialic Acids Hydrolysis->Released_SA Derivatization DMB Labeling (50°C, 3h, in dark) Released_SA->Derivatization Add DMB Reagent Labeled_SA DMB-Labeled Sialic Acids Derivatization->Labeled_SA Analysis RP-HPLC / UHPLC (Fluorescence Detection) Labeled_SA->Analysis Inject

Caption: General workflow for sialic acid analysis.

Protocol 1: Standard DMB Labeling for Total Sialic Acid Quantification

This protocol is optimized for the robust and efficient labeling of released sialic acids for quantification by reverse-phase HPLC with fluorescence detection.

Materials:

  • Released sialic acid sample (dried or in water)

  • DMB Labeling Reagent (freshly prepared):

    • 7 mM 1,2-diamino-4,5-methylenedioxybenzene (DMB)

    • 1.4 M Acetic Acid

    • 0.5 M 2-Mercaptoethanol

    • 9 mM Sodium Hydrosulfite

  • Water, HPLC grade

  • Heating block or oven set to 50°C

  • Microcentrifuge tubes (amber or covered with foil)

Procedure:

  • Sample Preparation: Place your released sialic acid sample (containing 10 pmol to 2.5 nmol of sialic acid) into a microcentrifuge tube.[18] If the sample is dry, reconstitute in 10 µL of water.

  • Reagent Addition: Add 20 µL of freshly prepared DMB Labeling Reagent to each sample, standard, and control.

  • Incubation: Cap the tubes tightly, vortex briefly, and centrifuge to collect the contents. Incubate at 50°C for 3 hours in complete darkness .[1][3]

  • Reaction Termination: Stop the reaction by adding 480 µL of HPLC-grade water and mix thoroughly.[3]

  • Analysis: The sample is now ready for injection onto an HPLC system. Analyze immediately or store at 4°C in the dark for up to 72 hours.[1]

DMB_Reaction_Mechanism SialicAcid Sialic Acid (α-keto acid) C=O COOH Intermediate Schiff Base Intermediate SialicAcid:p1->Intermediate Condensation DMB DMB NH2 NH2 DMB:n1->Intermediate Product {Fluorescent Product|(Quinoxaline derivative)} Intermediate->Product Cyclization

Caption: Simplified DMB derivatization reaction mechanism.

Protocol 2: Linkage-Specific Derivatization with EDC/HOBt

This protocol allows for the differentiation of α2,3- and α2,6-linked sialic acids on released N-glycans or glycopeptides.

Materials:

  • Purified, desalted glycan or glycopeptide sample

  • Derivatization Reagent (freshly prepared):

    • 250 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • 250 mM HOBt (1-hydroxybenzotriazole)

    • Solvent: Anhydrous Ethanol

  • Heating block set to 37°C

Procedure:

  • Sample Preparation: Reconstitute the dried glycan/glycopeptide sample in a small volume of water or appropriate buffer.

  • Reagent Addition: To your sample, add a prepared solution of EDC/HOBt in ethanol. The exact volumes will depend on the sample concentration and should be optimized.

  • Incubation: Seal the reaction vial and incubate at 37°C for 1 hour .[11]

  • Sample Cleanup: After incubation, the reaction must be quenched and the excess reagents removed. This is typically done using a solid-phase extraction (SPE) method, such as HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Analysis: The derivatized sample is ready for analysis by mass spectrometry (e.g., MALDI-TOF or LC-ESI-MS). The mass difference between the ethyl-esterified (α2,6) and lactonized (α2,3) species allows for their differentiation.[13]

References

Technical Support Center: Degradation of 3,5-Diamino-2-hydroxybenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Here is the technical support center for 3,5-Diamino-2-hydroxybenzoic acid derivatives.

Introduction

Welcome to the technical support guide for this compound and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges associated with handling these versatile but sensitive compounds.

This compound is a multifunctional aromatic compound with significant potential in pharmaceutical and chemical research.[1] Its structure, featuring two electron-donating amino groups and a hydroxyl group on a benzoic acid scaffold, makes it an excellent building block but also renders it highly susceptible to degradation.[1] This guide is structured to address the most common issues researchers face, providing not just solutions, but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has turned from off-white to a dark grey/brown color. What happened and is it still usable?

A1: This discoloration is a classic sign of oxidation. The aminophenol structure is highly prone to oxidation, especially in the presence of air and light, which can lead to the formation of highly colored quinone-imine species.[2] While minor discoloration may not significantly impact some bulk synthesis applications, for sensitive experiments, analytical standards, or when stoichiometry is critical, the purity is compromised. We strongly recommend purification or using a fresh, properly stored batch. The purity of your starting material is crucial for reproducible results.

Q2: I've dissolved my compound in a solvent, and the solution is rapidly changing color (e.g., to yellow, pink, or brown). Why is this occurring?

A2: This is also due to oxidation, which is often accelerated in solution. Several factors can contribute:

  • Dissolved Oxygen: Most common solvents contain dissolved oxygen, which will readily oxidize the electron-rich aromatic ring.

  • Light Exposure: UV or even ambient light can initiate photodegradation, often creating radical species that accelerate decomposition.[3]

  • pH of the Solution: The stability of aminophenols and aminobenzoic acids can be highly pH-dependent.[4] Extreme pH values can catalyze degradation.

  • Metal Ion Contamination: Trace metal ions in your solvent or from your glassware can act as catalysts for oxidation.

Q3: What are the primary degradation pathways for this compound derivatives?

A3: The three main degradation pathways you should be aware of are:

  • Oxidative Degradation: The most common pathway, driven by atmospheric oxygen. The amino and hydroxyl groups activate the ring, making it susceptible to oxidation to form colored impurities.

  • Photodegradation: Exposure to UV and visible light can cause the molecule to degrade. For related compounds like p-aminobenzoic acid (PABA), this can involve the formation of radicals or polymerization reactions.[3][4]

  • Thermal Degradation: At elevated temperatures, hydroxybenzoic acid derivatives can undergo decarboxylation, where the carboxylic acid group is lost as CO₂.[5][6] The presence of an ortho-hydroxyl group can lower the temperature at which this occurs.[6]

Q4: What are the ideal storage conditions for these compounds?

A4: To minimize degradation, store solid compounds and solutions under the following conditions:

  • Inert Atmosphere: Store solids under an inert gas like argon or nitrogen to displace oxygen.[7]

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[7]

  • Low Temperature: Store at recommended temperatures, typically refrigerated (2-8°C), to slow the rate of all degradation reactions.[8][9]

  • Dry Conditions: These compounds can be hygroscopic.[8] Store in a desiccator to prevent moisture uptake, which can accelerate degradation.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Rapid Discoloration of Solid Compound Upon Opening
  • Probable Cause: The compound is highly sensitive to atmospheric oxygen and humidity. The surface layer oxidizes immediately upon exposure. This is common for aminophenols.

  • Solution & Scientific Rationale:

    • Work Quickly: Weigh out the required amount as quickly as possible and promptly reseal the main container.

    • Use a Glove Box: For highly sensitive applications, handle the compound inside a glove box with an inert atmosphere (N₂ or Ar). This provides the best protection by creating a controlled, oxygen-free environment.

    • Aliquot the Material: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to air.

Problem 2: Inconsistent Results in Liquid Chromatography (HPLC) Analysis
  • Probable Cause: The analyte is degrading in the autosampler, on the column, or in the prepared mobile phase. The appearance of new peaks or a diminishing main peak over a sequence of injections points to instability.

  • Solution & Scientific Rationale:

    • Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to slow degradation in the vials while they await injection.

    • Use Freshly Prepared Solutions: Prepare standards and sample solutions immediately before analysis. Do not store them at room temperature on a benchtop for extended periods.

    • Mobile Phase pH: Ensure the mobile phase pH is in a range where the compound is most stable. For many amines, a slightly acidic pH can improve stability by protonating the amino groups, making them less susceptible to oxidation.

    • De-gas Solvents: Use freshly de-gassed solvents for both your sample diluent and mobile phase to remove dissolved oxygen.

Problem 3: Formation of Precipitate in a Stock Solution
  • Probable Cause: This can be due to the formation of insoluble degradation products (e.g., polymers from photodegradation) or a change in solubility due to pH shifts from CO₂ absorption from the air forming carbonic acid.

  • Solution & Scientific Rationale:

    • Filter Before Use: If the solution must be used, filter it through a 0.22 µm syringe filter immediately before use to remove particulate matter. Note that this does not remove soluble impurities.

    • Solvent Choice: Ensure the chosen solvent and concentration are appropriate. Check the compound's solubility data.

    • Prepare Fresh: The best practice is to discard the solution and prepare a new one from a solid that has been properly stored. This is the only way to ensure the concentration and purity are as expected.

Problem 4: Low or Variable Yields in a Synthetic Reaction
  • Probable Cause: The starting material has likely degraded, reducing the amount of active reagent available for the reaction. The presence of degradation products could also interfere with the reaction mechanism.

  • Solution & Scientific Rationale:

    • Verify Starting Material Purity: Before starting the synthesis, run a quick purity check on your this compound derivative using HPLC or NMR.

    • Purify if Necessary: If the material is discolored or shows significant impurities, purify it. Recrystallization from an appropriate solvent system under an inert atmosphere is a common method.

    • Inert Reaction Conditions: Run the synthesis under an inert atmosphere (N₂ or Ar) to prevent degradation of the starting material and any sensitive intermediates during the reaction.

Data Summary & Visualization

Table 1: Factors Influencing the Stability of Aminophenol & Hydroxybenzoic Acid Derivatives

This table summarizes general stability trends based on data for structurally related compounds. Specific stability will vary based on the exact derivative.

ParameterConditionEffect on StabilityRationale & Key InsightsReferences
Light UV Exposure (>280 nm)High DegradationInduces photodissociation, forming radical intermediates that can lead to polymerization or other side products.[3][10]
Ambient LightModerate DegradationSlower degradation compared to direct UV, but still a significant factor over time.
Temperature Refrigerated (2-8°C)High StabilitySlows kinetic rates of oxidation and thermal decomposition.[8][9]
Room TemperatureModerate InstabilityOxidation is noticeable over hours to days.[7]
Elevated Temp. (>100°C)High DegradationRisk of thermal decarboxylation, especially for ortho-hydroxybenzoic acids.[5][6][11]
Atmosphere Inert (N₂ or Ar)High StabilityPrevents oxidative degradation by displacing oxygen.[7]
AirHigh InstabilityRapid oxidation due to the presence of electron-donating amino and hydroxyl groups.[2]
pH (in Solution) Acidic (pH 2-4)Generally More StableProtonation of amino groups reduces their electron-donating character, decreasing susceptibility to oxidation.[4][10]
Neutral (pH 7)Less StableThe neutral form is often more prone to oxidation and intramolecular charge transfer processes.[10]
Basic (pH > 8)Generally Less StableDeprotonation of the phenolic hydroxyl group increases electron density on the ring, accelerating oxidation.[6]
Visualization of Degradation Pathways

The following diagrams illustrate the key degradation mechanisms.

OxidationPathway cluster_main Oxidative Degradation Molecule 3,5-Diamino-2- hydroxybenzoic Acid (Off-white solid) Intermediate Oxidized Intermediates (e.g., Semiquinone radicals) Molecule->Intermediate [O₂], light, metal ions Product Quinone-imine Species (Highly Colored) Intermediate->Product Further Oxidation/ Polymerization

Caption: General pathway for oxidative degradation.

PhotodegradationPathway cluster_photo Photodegradation & Polymerization Start Aromatic Amine Derivative Radical Excited State/ Radical Intermediate Start->Radical hv (UV Light) Dimer Dimerized Products Radical->Dimer Self-reaction Polymer Polymeric Products (Often Insoluble) Radical->Polymer Dimer->Polymer Further reactions

Caption: Simplified photodegradation and polymerization pathway.

Experimental Protocols

Protocol 1: Preparation and Handling of a Stock Solution

This protocol is designed to minimize degradation during solution preparation.

  • Solvent Preparation: Use high-purity HPLC-grade solvent. De-gas the solvent by sparging with argon or nitrogen for 15-20 minutes or by sonicating under vacuum for 5 minutes.

  • Weighing: Weigh the solid compound in a clean, dry vial. If possible, perform this step in a glove box.

  • Dissolution: Add the de-gassed solvent to the vial. If necessary, sonicate briefly to aid dissolution.

  • Storage: Immediately cap the vial tightly. For light-sensitive compounds, use an amber vial or wrap the vial in aluminum foil.

  • Use and Refrigeration: Store the stock solution at 2-8°C. Use the solution as quickly as possible, ideally preparing it fresh for each set of experiments.

Protocol 2: Monitoring Degradation by HPLC-UV

This method allows for the quantitative assessment of compound stability over time.

  • System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A typical starting point is a gradient of acetonitrile and water with 0.1% formic acid (to maintain a stable, acidic pH).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to the λmax of the compound. If unknown, run a scan from 200-400 nm.

    • Autosampler: Set temperature to 4°C.

  • Sample Preparation: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Time-Zero Analysis: Immediately after preparation, inject the sample onto the HPLC system to get the initial purity profile (t=0).

  • Stability Study: Store aliquots of the sample under different conditions (e.g., on the benchtop exposed to light, in the refrigerator, in the dark).

  • Time-Point Analysis: Inject the samples at regular intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis: Monitor the peak area of the parent compound. A decrease in its area and the appearance of new peaks over time indicate degradation. Calculate the percentage remaining at each time point relative to t=0.

References

interference from hexoses in sialic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Interference from Hexoses in Sialic Acid Analysis

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address one of the most common and frustrating challenges in glycobiology: hexose interference during sialic acid quantification. This resource provides in-depth, experience-driven answers and troubleshooting protocols to help you achieve accurate and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the foundational questions researchers often have about why and how hexoses interfere with their sialic acid assays.

Q1: Why are my sialic acid measurements artificially high? I suspect hexose interference.

A1: This is a classic problem, particularly with colorimetric methods like the Warren (thiobarbituric acid, TBA) and resorcinol-based assays.[1][2] These assays are not perfectly specific for sialic acids.[1] Neutral sugars, especially hexoses like mannose and fructose, can react under the assay conditions to produce chromophores that absorb light at or near the same wavelength as the sialic acid-derived product, leading to inflated measurements.[1][2]

The core of the issue lies in the initial chemical reactions of the assay. For instance, in the TBA assay, both sialic acids and certain other sugars can be oxidized by periodate to form intermediates that subsequently react with thiobarbituric acid to generate a colored product.[3][4][5] While the chromophore from sialic acid has a distinct absorption maximum, overlapping spectra from interfering sugars can contribute to the final reading.[1]

Q2: Which sialic acid quantification methods are most susceptible to hexose interference?

A2: Colorimetric assays are the primary culprits.[1]

  • Warren Assay (Thiobarbituric Acid/TBA): This is arguably the most common method and also one of the most affected.[4][5] Under the acidic conditions of the assay, hexoses can degrade to form compounds like furfurals which interfere.[1] Additionally, 2-deoxyribose is a significant interferent as it also forms formylpyruvic acid upon periodate oxidation, the same intermediate as sialic acid.[1]

  • Resorcinol-Based Assays (e.g., Svennerholm method): These methods also suffer from interference because hexoses and pentoses can form furfural and hydroxymethylfurfural in the strong acid conditions, which then react with resorcinol to create colored compounds.[1] While adjusting the reading wavelength to 580 nm can help mitigate this, some level of interference often remains.[1]

  • Fluorometric Methods: While generally more sensitive, some fluorometric assays can still experience interference from hexoses, 2-deoxy sugars, and aldehydes.[6] However, methods have been developed to reduce this interference significantly by carefully adjusting reaction conditions.[1]

More specific methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) offer much better specificity and are less prone to this type of interference.[7][8]

Q3: My sample is a complex glycoprotein mixture. How do I know if I need to worry about hexose interference?

A3: If your sample contains glycoproteins with a high abundance of neutral sugars relative to sialic acid, you should be concerned. This is common in many biological samples. For example, glycoproteins like fetuin or those derived from CHO cell cultures contain significant amounts of mannose, galactose, and other hexoses.[9]

A key indicator of potential interference is an unusually high or variable sialic acid reading that doesn't align with expected values or literature data for your sample type. If you observe a high background signal in your blank or control samples that lack sialic acid but contain the sugar matrix, this is a strong sign of interference.

Q4: Can the initial acid hydrolysis step to release sialic acids contribute to the problem?

A4: Absolutely. The acid hydrolysis step, necessary to cleave terminal sialic acids from glycoconjugates, is a critical control point.[6][10] Using overly harsh conditions (e.g., high acid concentration, high temperature, or prolonged incubation) can not only degrade the released sialic acids themselves but can also cause the degradation of neutral hexoses into interfering compounds.[11][12] It's a delicate balance: hydrolysis must be complete enough to release all sialic acids but gentle enough to prevent degradation and the creation of interfering artifacts.[6]

Part 2: Troubleshooting Guides & Protocols

This section provides structured troubleshooting workflows for diagnosing and resolving hexose interference.

Issue 1: Inaccurate Quantification due to Chromophore Overlap in TBA Assay
Underlying Cause

The Warren (TBA) assay relies on the periodate oxidation of sialic acid to β-formylpyruvic acid, which then reacts with TBA to form a red chromophore with an absorbance maximum around 549 nm.[3][13] However, other molecules, notably 2-deoxyribose and degradation products of hexoses, can also generate compounds that react with TBA, producing a yellow-brown chromophore that has significant absorbance at 549 nm, artificially inflating the result.[1][14]

Diagnostic Workflow

cluster_0 Diagnostic Steps Start High Sialic Acid Reading Scan Perform Full Wavelength Scan (450-600 nm) Start->Scan Check_Peak Is Absorbance Max at 549 nm with a shoulder at 532 nm? Scan->Check_Peak Spike_Recovery Run Spike-Recovery Control with Sialic Acid Standard Check_Peak->Spike_Recovery No (Peak Shifted) Conclusion_OK Conclusion: Interference Unlikely Check_Peak->Conclusion_OK Yes Check_Recovery Is Recovery <90% or >110%? Spike_Recovery->Check_Recovery Sugar_Control Run a Hexose-Only Control (e.g., Mannose, Glucose) Check_Recovery->Sugar_Control Yes Check_Recovery->Conclusion_OK No Check_Signal Is there a significant signal in the hexose control? Sugar_Control->Check_Signal Conclusion_Interference Conclusion: Hexose Interference Confirmed Check_Signal->Conclusion_Interference Yes Check_Signal->Conclusion_OK No

Figure 1. Diagnostic workflow for identifying hexose interference in the TBA assay.

Solutions & Protocols

1. Sample Cleanup Prior to Assay: The most robust solution is to remove interfering sugars before performing the colorimetric reaction.

  • Protocol: Ion-Exchange Chromatography Cleanup

    • Principle: Sialic acids are anionic at neutral to slightly acidic pH due to their carboxyl group, while neutral hexoses are uncharged.[15] A strong anion exchange (SAX) resin will retain the sialic acids while allowing neutral sugars to be washed away.[16][17][18]

    • Steps:

      • Sample Hydrolysis: Release sialic acids from your glycoprotein sample using mild acid hydrolysis (e.g., 0.1 M H₂SO₄ or 2 M acetic acid at 80°C for 1-2 hours).[7] Neutralize the sample carefully with NaOH.

      • Column Equilibration: Equilibrate a small, disposable anion-exchange column (e.g., Dowex 2x8 or similar) with a low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 8.0).

      • Sample Loading: Apply the neutralized hydrolysate to the column.

      • Wash Step: Wash the column extensively with the equilibration buffer or deionized water to elute the unbound hexoses and other neutral molecules. Collect the flow-through and test it for sugars if desired (e.g., using a phenol-sulfuric acid assay) to confirm removal.

      • Elution: Elute the bound sialic acids using a high salt buffer (e.g., 0.5 M NaCl in the equilibration buffer) or a weak acid like formic acid.

      • Quantification: Use the eluted fraction, now cleared of neutral sugars, in your TBA assay.

  • Protocol: Solid-Phase Extraction (SPE)

    • Principle: For specific applications, SPE cartridges can be used for cleanup.[19][20] Boronate affinity SPE, for example, can bind cis-diol-containing sugars under specific pH conditions, potentially allowing for the separation of sialic acids.[21] Alternatively, graphitized carbon cartridges can be used to retain glycans, with differential elution protocols to separate neutral from acidic species.[22]

    • Steps:

      • Consult the SPE manufacturer's guidelines for your specific cartridge type (e.g., boronate affinity, graphitized carbon).[19][23]

      • Condition the cartridge with the recommended solvents.

      • Load the sample hydrolysate under conditions that promote binding of either the interfering sugars or the sialic acids.

      • Wash the cartridge to remove unbound components.

      • Elute the fraction of interest (sialic acids).

      • Proceed with the TBA assay on the purified eluate.

2. Assay Modification:

  • Correction Formula: For minor interference from deoxyribose, a correction can be applied by measuring the absorbance at a second wavelength (e.g., 532 nm) and using a formula to subtract the contribution of the interfering substance.[1] However, this is less effective for complex mixtures of hexoses.

  • Glucose as an Inhibitor: It has been reported that including glucose in the reaction can act as a competitor for oxidation by periodic acid, reducing the formation of interfering chromophores from deoxyribose.[1][24]

Issue 2: Degradation of Sugars During Acid Hydrolysis
Underlying Cause

The conditions required to cleave the glycosidic linkage of sialic acid can also degrade the very molecule you are trying to measure, as well as the interfering hexoses.[6] Sialic acids are notoriously labile to acid.[10][11] Harsh hydrolysis (e.g., >0.1 M HCl, >80°C) can lead to the formation of furfurals from hexoses, which directly interfere with colorimetric assays.[1]

Optimization Workflow

cluster_1 Hydrolysis Optimization Start Suspected Incomplete Hydrolysis or Sugar Degradation Time_Course Perform Time-Course Experiment (e.g., 0, 30, 60, 90, 120 min) Start->Time_Course Acid_Titration Test Different Acid Strengths (e.g., Acetic vs. H₂SO₄) Start->Acid_Titration Temp_Titration Test Different Temperatures (e.g., 60°C, 70°C, 80°C) Start->Temp_Titration Analyze Analyze Sialic Acid Release at Each Condition Time_Course->Analyze Acid_Titration->Analyze Temp_Titration->Analyze Plot Plot Sialic Acid Yield vs. Time/Temp/Acid Analyze->Plot Select_Optimal Select Condition at Plateau (Max Release, Min Degradation) Plot->Select_Optimal

Figure 2. Workflow for optimizing the acid hydrolysis step.

Solutions & Protocols

1. Use Milder Hydrolysis Conditions:

  • Protocol: Acetic Acid Hydrolysis

    • Principle: Acetic acid is a weaker acid than HCl or H₂SO₄ and can often release sialic acids effectively with less degradation of other sugars.

    • Steps:

      • To your glycoprotein sample, add an equal volume of 4 M acetic acid to achieve a final concentration of 2 M.

      • Incubate at 80°C.

      • Perform a time-course experiment, taking aliquots at 30, 60, 90, and 120 minutes.

      • Neutralize each aliquot and measure the sialic acid content.

      • Plot the results to identify the time point where sialic acid release plateaus. This is your optimal hydrolysis time.

2. Consider Enzymatic Release:

  • Principle: Using a sialidase (neuraminidase) is the most specific method for releasing sialic acids and completely avoids the issue of acid-catalyzed sugar degradation.[6]

  • Caveats: Be aware that some sialidases have specific linkage preferences (e.g., for α2-3, α2-6, or α2-8 linkages) and activity can be blocked by O-acetylation of the sialic acid side chain.[6][25] You may need a broad-acting enzyme or a mixture of enzymes for complete release from complex samples.[6]

  • Protocol: Neuraminidase Digestion

    • Dilute your glycoprotein sample in a buffer recommended by the enzyme manufacturer (typically around pH 5.0-6.0, e.g., sodium acetate buffer).

    • Add neuraminidase from Arthrobacter ureafaciens (which cleaves α2-3, α2-6, and α2-8 linkages).

    • Incubate at 37°C for 2-18 hours.

    • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes) or by proceeding directly to a cleanup step.

    • The released sialic acids in the supernatant can now be quantified.

Part 3: Data Summary & Comparison

The following table summarizes the spectral characteristics and interference potential for common assays.

Assay MethodAnalyteλmax (nm)Major InterferencesMitigation Strategy
Warren (TBA) Sialic Acid5492-Deoxyribose, Hexoses (form furfurals), LipidsWavelength correction (532 nm), Sample cleanup (IEX, SPE), Solvent extraction of chromophore
Resorcinol Sialic Acid580Hexoses, Pentoses, Uronic AcidsReading at 580 nm instead of 450 nm, Sample cleanup
HPAE-PAD Sialic AcidN/A (Electrochemical)Co-eluting anionic speciesGradient optimization, Specific columns (e.g., CarboPac™ series)

By understanding the chemical basis of hexose interference and employing a systematic troubleshooting approach that includes sample cleanup and method optimization, researchers can significantly improve the accuracy and reliability of their sialic acid analyses.

References

Technical Support Center: Derivatization of 3,5-Diamino-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3,5-Diamino-2-hydroxybenzoic acid (3,5-DAHBA). This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered during its derivatization. My goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategies.

3,5-DAHBA is a versatile building block, but its trifunctional nature—possessing two nucleophilic amino groups, a phenolic hydroxyl group, and a carboxylic acid—presents unique challenges. Undesired side reactions can lead to complex product mixtures, low yields, and purification difficulties. This guide addresses these issues in a practical, question-and-answer format.

Core Reactivity & Common Pitfalls

The reactivity of 3,5-DAHBA is dominated by the nucleophilicity of its two primary amino groups and the phenolic hydroxyl group, alongside the electrophilic potential of its carboxylic acid. The aminophenol scaffold is also highly susceptible to oxidation, while the salicylic acid core is prone to thermal decarboxylation. Understanding the interplay of these functionalities is critical for predicting and mitigating side product formation.

Caption: Key reaction pathways for this compound.

Troubleshooting Guide 1: Amide Coupling & Acylation Reactions

Amide bond formation is one of the most common derivatizations for 3,5-DAHBA. However, the presence of multiple nucleophilic sites often leads to side products.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with a standard carboxylic acid is giving me multiple products and a low yield of the desired mono-amide. What's happening?

A1: This is a classic selectivity issue. With two primary amine groups of similar reactivity, you are likely forming a mixture of the desired 3- or 5-amino acylated product, a di-acylated side product, and unreacted starting material.

Key Side Products & Solutions:

Side ProductProbable CauseRecommended Solution
Di-acylated Product Use of >1.0 equivalent of the acylating agent or coupling partner. High concentration.Carefully control stoichiometry. Use 1.0 equivalent or slightly less of the incoming acid/acyl chloride. Use high dilution to disfavor intermolecular reactions.
Polymerization Self-condensation where the amine of one 3,5-DAHBA molecule attacks the activated carboxyl group of another.Protect the amino groups (e.g., with Boc or Fmoc) before activating the carboxylic acid for coupling with a different amine.
N-Acylurea Use of carbodiimide coupling reagents (e.g., DCC, EDC). The activated O-acylisourea intermediate can rearrange.[1]Use phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) based coupling reagents. If using EDC, include an additive like HOBt or OxymaPure to trap the active ester and minimize rearrangement.[2][3]
Guanidinylation Use of excess uronium/aminium reagents (e.g., HATU) which can react with the free amino groups of 3,5-DAHBA.[4]Pre-activate your carboxylic acid with the coupling reagent for 15-30 minutes before adding 3,5-DAHBA.[2][5] This consumes the coupling reagent before it can react with your substrate's amines.

Q2: My reaction mixture turns dark brown/black during an amide coupling, even under nitrogen. What causes this discoloration?

A2: This strongly suggests oxidation. The aminophenol core of 3,5-DAHBA is highly sensitive to oxidation, which can be initiated by trace oxygen, metal impurities, or even the basic conditions of the coupling reaction itself. The products are typically highly colored quinone-imine type species.[6][7][8]

  • Troubleshooting Workflow:

    G Start Dark Impurity Observed CheckInert Is the reaction under a strict inert atmosphere (Ar/N2)? Start->CheckInert CheckSolvent Are solvents properly degassed? CheckInert->CheckSolvent Yes Solution1 Degas solvents (e.g., sparge with Ar for 30 min) and use anhydrous grade. CheckInert->Solution1 No CheckBase Is a strong, non-nucleophilic base being used (e.g., DIPEA)? CheckSolvent->CheckBase Yes CheckSolvent->Solution1 No Solution2 Consider a weaker base (e.g., NMM) or collidine to reduce oxidative potential. CheckBase->Solution2 No Solution3 Add a small amount of an antioxidant (e.g., sodium bisulfite) if compatible. CheckBase->Solution3 Yes End Reduced Impurity Formation Solution1->End Solution2->End Solution3->End

    Caption: Troubleshooting workflow for oxidative side products.

Protocol: Minimizing Side Products in HATU-Mediated Amide Coupling

This protocol incorporates pre-activation to prevent guanidinylation and minimize other side reactions.[2]

  • Preparation: Ensure all glassware is oven-dried. Use anhydrous DMF as the solvent.

  • Reagent Pre-activation: In a round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.0-1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir this "pre-activation mixture" at room temperature for 20-30 minutes. You are forming the highly reactive HOBt active ester.

  • Substrate Addition: In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF.

  • Slowly add the solution of 3,5-DAHBA to the pre-activated mixture via syringe.

  • Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and coupling byproducts.

Troubleshooting Guide 2: General Side Reactions

Beyond specific coupling reactions, 3,5-DAHBA is susceptible to inherent degradation pathways, primarily decarboxylation and oxidation.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a reaction at an elevated temperature (>80°C) and I'm seeing gas evolution and a new, less polar byproduct by LC-MS. What is it?

A1: You are almost certainly observing thermal decarboxylation. The 2-hydroxybenzoic acid (salicylic acid) motif is known to lose CO₂ upon heating, which forms 2,4-diaminophenol.[9][10] This side reaction is often irreversible and can significantly reduce the yield of your desired product.

  • Mechanism Insight: The reaction proceeds through a cyclic six-membered transition state, which is a key feature of beta-keto acid and salicylic acid decarboxylation.[10][11]

  • Mitigation Strategy:

    • Temperature Control: Avoid excessive heat. If a reaction requires heat, determine the minimum temperature necessary for a reasonable reaction rate.

    • Alternative Methods: Explore room-temperature protocols. For instance, many modern amide coupling reactions do not require heat.[12] For other transformations, consider photoredox or other mildly activated methods if applicable.[13]

Q2: Can I perform an esterification on the carboxylic acid without protecting the amine groups?

A2: It is highly inadvisable. Attempting direct esterification (e.g., Fischer esterification with an alcohol and acid catalyst) will likely lead to a complex mixture. The amino groups are nucleophilic and can either be protonated by the strong acid catalyst (shutting down their reactivity but also potentially the desired reaction) or participate in side reactions. The most probable side reaction is intermolecular amide bond formation, leading to oligomers or polymers.

  • The Self-Validating Protocol:

    • Protection: Protect both amino groups first. The tert-butyloxycarbonyl (Boc) group is an excellent choice. This is typically done using Boc-anhydride ((Boc)₂O) and a base like triethylamine in a solvent like THF or dioxane.

    • Esterification: With the amines protected, you can now safely perform the esterification on the carboxylic acid using standard conditions (e.g., DCC/DMAP with an alcohol, or conversion to an acid chloride followed by addition of the alcohol).[14]

    • Deprotection: Finally, remove the Boc groups using an acid like trifluoroacetic acid (TFA) in DCM to yield your desired amino-ester product.

References

Technical Support Center: Improving Peak Resolution in HPLC of Derivatized Sialic Acids

Author: BenchChem Technical Support Team. Date: December 2025

<Step_2>

Welcome to the technical support center for sialic acid analysis. Sialylation is a critical quality attribute (CQA) for many biotherapeutic glycoproteins, influencing their efficacy, stability, and serum half-life.[1][2][3] Accurate quantification and characterization of sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), are therefore paramount during drug development and for quality control.[1][2][3]

The most established method for this analysis involves the release of sialic acids from the glycoprotein via mild acid hydrolysis, followed by derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) and subsequent analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with fluorescence detection.[1][3][4] While robust, this method can present challenges, particularly in achieving optimal peak resolution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles.

Experimental Workflow Overview

A typical workflow for the analysis of DMB-derivatized sialic acids is a multi-step process that requires careful execution to ensure accurate and reproducible results.[5] Each stage, from sample preparation to data analysis, can impact the final chromatographic resolution.

Sialic_Acid_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Hydrolysis 1. Mild Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C, 2h) Derivatization 2. DMB Derivatization (50°C, in the dark) Hydrolysis->Derivatization Release of Sialic Acids HPLC 3. RP-HPLC Separation Derivatization->HPLC Inject Labeled Sample Detection 4. Fluorescence Detection (Ex: 373 nm, Em: 448 nm) HPLC->Detection Elution Data_Analysis 5. Data Analysis (Quantification & Profiling) Detection->Data_Analysis Chromatogram

Caption: General workflow for sialic acid analysis.

Troubleshooting Guide: Q&A Format

This section addresses specific problems you might encounter related to poor peak resolution.

Q1: Why are my sialic acid peaks (e.g., Neu5Ac and Neu5Gc) co-eluting or poorly resolved?

Poor resolution is a common issue and can stem from several factors related to your chromatographic conditions.

Causality & Solution:

  • Suboptimal Mobile Phase: The composition of your mobile phase is a critical determinant of selectivity. A traditional isocratic mobile phase for DMB-sialic acids is a mixture of acetonitrile, methanol, and water (e.g., 9:7:84 v/v/v).[1][3] If you're seeing co-elution, the polarity of this mixture may not be optimal for your specific column and analytes.

    • Actionable Advice:

      • Adjust Organic Modifier Ratio: Systematically vary the ratio of acetonitrile to methanol. While both are organic modifiers, they offer different selectivities.

      • Switch to a Gradient: An isocratic elution may not provide sufficient resolving power, especially if you are analyzing a complex mixture of sialic acids. A shallow gradient of a simple binary mobile phase (e.g., water and acetonitrile, both with 0.1% formic acid) can significantly improve resolution and peak shape. A gradient from a low to a high concentration of acetonitrile can help to better separate closely eluting species.

      • Optimize pH: The pH of the mobile phase can influence the ionization state of sialic acids and residual silanols on the column surface, affecting retention and peak shape.[6][7] Using a mobile phase with a mild acid like 0.1% formic acid can improve peak shape and selectivity.

  • Inappropriate Column Chemistry: Not all C18 columns are created equal. Differences in silica purity, end-capping, and particle size can lead to significant variations in selectivity.

    • Actionable Advice:

      • Evaluate Alternative Phases: If a standard C18 column is not providing adequate resolution, consider columns with different stationary phases. An RP-Amide phase has been shown to provide superior resolution, improved peak shapes, and shorter run times for DMB-sialic acids compared to traditional C18 columns.

      • Consider Particle Size: Columns with smaller particle sizes (e.g., <3 µm) offer higher efficiency and can lead to better resolution, though they generate higher backpressure.[8] Bridged-Ethylene Hybrid (BEH) particle technology is also well-suited for these separations.[3]

  • Incorrect Flow Rate or Temperature:

    • Actionable Advice:

      • Optimize Flow Rate: Lowering the flow rate generally increases resolution but at the cost of longer analysis times.[9] Perform a flow rate optimization study (e.g., 0.2 mL/min to 0.5 mL/min on a 2.1 mm ID column) to find the best balance.

      • Adjust Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity, improve mass transfer, and sometimes enhance resolution.[9] However, be aware that DMB-labeled sialic acids are light and temperature-sensitive.[1][2][3][10]

Q2: My sialic acid peaks are tailing. What's the cause and how do I fix it?

Peak tailing is often a sign of undesirable secondary interactions between the analyte and the stationary phase.

Causality & Solution:

  • Silanol Interactions: The most common cause of tailing for acidic compounds like sialic acids on silica-based columns is the interaction with exposed, acidic silanol groups on the stationary phase surface.[11][12]

    • Actionable Advice:

      • Use a Well-Endcapped Column: Select a modern, high-purity silica column with robust end-capping to minimize the number of free silanol groups.[12]

      • Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase will suppress the ionization of silanol groups, reducing their ability to interact with the negatively charged sialic acids.[9]

      • Use a Guard Column: A guard column can help protect the analytical column from sample matrix components that might bind irreversibly and create active sites, leading to tailing.[11]

  • Column Contamination or Degradation: Over time, the column can become contaminated with strongly retained sample components, or the stationary phase can degrade, especially when operating at pH extremes.[7][11]

    • Actionable Advice:

      • Implement a Column Wash Procedure: Regularly wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.

      • Check for Column Void: A sudden onset of tailing for all peaks could indicate a void at the head of the column.[11] This is often irreparable, and the column will need to be replaced.

Q3: I'm observing peak fronting. What does this mean?

Peak fronting is less common than tailing but typically points to a few specific issues.

Causality & Solution:

  • Sample Overload: Injecting too much sample mass onto the column is the most frequent cause of fronting.[13][14][15] The stationary phase becomes saturated, and excess analyte molecules travel through the column with less retention, eluting at the front of the peak.

    • Actionable Advice:

      • Dilute Your Sample: The simplest solution is to dilute the sample and reinject.[13] A 10-fold dilution is a good starting point.

      • Reduce Injection Volume: If diluting the sample is not feasible, reduce the injection volume.[13]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger (more organic) than the mobile phase, it can cause peak distortion, including fronting.

    • Actionable Advice: Ensure your sample is dissolved in a solvent that is as close in composition to the initial mobile phase as possible, or ideally, in the mobile phase itself.

  • Column Failure: A catastrophic physical change to the column bed, sometimes called column collapse, can lead to severe peak fronting.[7] This can happen if the column is operated outside its recommended pH or temperature range.[7]

    • Actionable Advice: This type of damage is irreversible. Replace the column and ensure the new column is operated within the manufacturer's specified limits.[7]

Troubleshooting_Tree cluster_problems cluster_solutions1 cluster_solutions2 cluster_solutions3 Start Poor Peak Resolution Problem1 Poor Resolution / Co-elution Start->Problem1 Problem2 Peak Tailing Start->Problem2 Problem3 Peak Fronting Start->Problem3 Sol1a Optimize Mobile Phase (Gradient, pH, Organic Ratio) Problem1->Sol1a Sol1b Change Column Chemistry (e.g., RP-Amide) Problem1->Sol1b Sol1c Adjust Flow Rate / Temperature Problem1->Sol1c Sol2a Use Endcapped Column / Lower pH Problem2->Sol2a Sol2b Wash or Replace Column Problem2->Sol2b Sol3a Dilute Sample / Reduce Volume Problem3->Sol3a Sol3b Match Injection Solvent Problem3->Sol3b Sol3c Replace Column (if collapsed) Problem3->Sol3c

Caption: Troubleshooting decision tree for poor peak resolution.

Frequently Asked Questions (FAQs)

  • Q: How stable are my DMB-derivatized samples?

    • A: DMB-labeled sialic acids are light-sensitive and can degrade over time.[1][2][3] It is crucial to protect them from light and analyze them as soon as possible after derivatization, preferably within 24 hours.[1][2] If storage is necessary, keep them at -20°C in the dark for no longer than 72 hours.[10]

  • Q: My chromatogram shows many interfering peaks from the derivatization reagent. How can I minimize this?

    • A: Interference from excess reagent and by-products is a known issue that can limit sensitivity and reproducibility. Optimizing your chromatography to resolve the analytes from these interferences is key. Using a gradient method with a different column chemistry, like RP-Amide, has been shown to effectively separate sialic acid peaks from reagent-related interference. Additionally, ensure the DMB labeling solution is freshly prepared, as its stability can impact the reaction and the resulting chromatogram.[16]

  • Q: What are the ideal hydrolysis conditions to release sialic acids without degrading them?

    • A: The goal is to achieve complete release without destroying the sialic acids or their modifications (like O-acetylation).[17] Mild acid hydrolysis using 2 M acetic acid at 80°C for 2 hours is a widely accepted condition that balances effective release with minimal degradation.[1][3][17] Harsher conditions (e.g., strong acids like HCl or TFA) or higher temperatures can cause degradation of the released sialic acids.[18][19][20]

  • Q: Which column is the best choice to start with for DMB-sialic acid analysis?

    • A: A high-quality, end-capped C18 column is a very common starting point and can provide good results.[21] Columns based on Bridged-Ethylene Hybrid (BEH) technology with a C18 stationary phase are particularly well-suited for this application.[2][3] However, if you encounter resolution issues, an Ascentis Express RP-Amide column has been demonstrated to offer significant advantages.

Data & Protocols

Table 1: Comparison of HPLC Methods for DMB-Sialic Acid Analysis
ParameterTraditional C18 MethodImproved RP-Amide MethodReference
Column Ascentis® C18, 15 cm x 2.1 mm, 3 µmAscentis® Express RP-Amide, 10 cm x 2.1 mm, 2.7 µm
Mobile Phase Isocratic: Water:ACN:Methanol (84:9:7)Gradient: A: H₂O + 0.1% FA; B: ACN + 0.1% FA
Run Time ~25 minutes~15 minutes
Resolution Baseline resolution not always achievedBaseline resolution of Neu5Ac and Neu5Gc
Peak Shape Prone to tailing and interferenceImproved peak shapes

ACN: Acetonitrile, FA: Formic Acid, Methanol: MeOH

Protocol 1: DMB Derivatization of Sialic Acids

This protocol is adapted from established methods and should be performed with care, as reagents are sensitive.[1]

Reagents:

  • DMB Labeling Solution:

    • 7 mM 1,2-diamino-4,5-methylenedioxybenzene (DMB)

    • 1.4 M Acetic Acid

    • 0.75 M 2-mercaptoethanol

    • 18 mM Sodium Hydrosulfite

    • Note: This solution is light-sensitive and should be prepared fresh.[16]

Procedure:

  • Place your dried, acid-hydrolyzed sample (containing released sialic acids) in a microcentrifuge tube.

  • Add 20 µL of freshly prepared DMB Labeling Reagent to the sample.

  • Vortex briefly to mix.

  • Incubate the sample in the dark at 50°C for 3 hours.[10]

  • Stop the reaction by adding 480 µL of high-purity water.

  • The sample is now ready for HPLC analysis. Protect from light until injection.[2][3]

References

Technical Support Center: Troubleshooting Low Fluorescence with 3,5-Diamino-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3,5-Diamino-2-hydroxybenzoic acid (DABA). This resource is designed for researchers, scientists, and drug development professionals who use DABA for the fluorescent derivatization and quantification of sialic acids and other α-keto acids. A low or inconsistent fluorescence signal can be a significant roadblock in your research. This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you achieve robust and reliable results.

Part 1: Core Principles of the DABA Assay
Q1: How does the this compound (DABA) reaction generate a fluorescent signal?

The utility of this compound (DABA) as a fluorescent label stems from its chemical reactivity with α-keto acids. The most common application is the quantification of sialic acids, which are terminal monosaccharides on many glycoproteins and glycolipids.

The Mechanism: The process involves two key stages:

  • Hydrolysis: Sialic acids are typically bound to the glycan chain (glycosidically linked). A mild acid hydrolysis step (e.g., using acetic or sulfuric acid) at an elevated temperature is required to release the free sialic acid molecule.[1][2]

  • Derivatization: The released sialic acid, which contains an α-keto acid functional group, undergoes a condensation reaction with DABA. This reaction, performed under acidic conditions and heat, forms a stable and highly fluorescent quinoxaline derivative. This derivative can then be sensitively detected and quantified using a fluorometer or, more commonly, an HPLC system with a fluorescence detector (HPLC-FLD).[2][3]

The specificity of this reaction for α-keto acids is the foundation of the assay's utility.

DABA Reaction Mechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Derivatization Glycoprotein Glycoprotein with Terminal Sialic Acid FreeSialicAcid Free Sialic Acid (α-keto acid) Glycoprotein->FreeSialicAcid Mild Acid (e.g., 2M Acetic Acid) 80°C, 2 hrs FluorescentProduct Fluorescent Quinoxaline Derivative FreeSialicAcid->FluorescentProduct Condensation Reaction Heat (e.g., 50-60°C) DABA 3,5-Diamino-2- hydroxybenzoic acid (DABA) DABA->FluorescentProduct

Caption: DABA reaction workflow for sialic acid analysis.

Part 2: Troubleshooting Guide: Low or No Signal
Q2: Why is my fluorescence signal unexpectedly low or completely absent?

A weak fluorescence signal is the most common issue encountered with the DABA assay. The root cause can be traced to problems with the analyte, the chemical reaction, or the detection method. Use the following logical workflow to diagnose and resolve the issue.

Troubleshooting Workflow cluster_Analyte 1. Analyte & Sample Prep Issues cluster_Reaction 2. Derivatization Reaction Issues cluster_Detection 3. Detection & Measurement Issues Start Low / No Fluorescence Signal CheckHydrolysis Is Hydrolysis Complete? (Verify time, temp, acid conc.) Start->CheckHydrolysis Start Here CheckDegradation Could Analyte Degrade? (Avoid harsh conditions) CheckConcentration Is Analyte Concentration Sufficient? (Increase sample amount if needed) CheckReagent Is DABA Reagent Fresh & Viable? (Prepare fresh, store properly) CheckConcentration->CheckReagent CheckConditions Are Reaction Conditions Optimal? (Verify temp, time, pH/acid) CheckInterference Are Interfering Substances Present? (e.g., reducing agents, other aldehydes) CheckWavelengths Are Ex/Em Wavelengths Correct? (Ex: ~410 nm, Em: ~510 nm for adduct) CheckInterference->CheckWavelengths CheckInstrument Are Instrument Settings Optimal? (Check gain, slit width, lamp) CheckQuenching Is Signal Being Quenched? (Dilute sample, check for contaminants) End End CheckQuenching->End Problem Resolved

Caption: Logical workflow for troubleshooting low DABA fluorescence.

Detailed Breakdown of Troubleshooting Steps:

1. Issues with the Analyte & Sample Preparation

  • Incomplete Hydrolysis: Glycosidically bound sialic acids must be completely cleaved to react with DABA. Insufficient acid concentration, time, or temperature will result in a lower yield of free analyte.[2] A typical condition is incubation with 2M acetic acid at 80°C for 2 hours.[2]

  • Analyte Degradation: Sialic acids are labile in hot, dilute acid.[3] Overly harsh hydrolysis conditions (e.g., excessively high temperature or strong acid) can degrade the released sialic acid before it can be derivatized, leading to a lower signal.

  • Insufficient Analyte Concentration: The amount of sialic acid in your sample may be below the detection limit of your assay setup. For glycoproteins with low levels of sialylation, a higher starting amount of protein is required.[4][5] Consider concentrating your sample or running a positive control (e.g., Fetuin) with a known high sialic acid content to verify the assay is working.[2]

2. Problems with the Derivatization Reaction

  • Degraded DABA Reagent: DABA is light-sensitive and can degrade over time, especially in solution.[6] Always prepare the DABA labeling solution fresh. Store the solid reagent protected from light in a cool, dry place (2-8°C is recommended).[6] Discoloration of the reagent may indicate degradation.

  • Suboptimal Reaction Conditions: The condensation reaction is highly dependent on temperature and time. For sialic acid labeling with the related DMB reagent, incubation is typically performed at 50-60°C for 2-3 hours.[2] Under-incubation will lead to an incomplete reaction. Conversely, excessive heat or time can sometimes degrade the fluorescent product. It is critical to optimize these parameters for your specific application.

  • Presence of Interfering Substances: Your sample matrix is a common source of problems.

    • Aldehyd-containing compounds: DABA can react with other aldehydes, which may be present in complex biological samples, consuming the reagent.[3][7]

    • Reducing agents: Reagents like dithiothreitol (DTT) or β-mercaptoethanol (BME), often present in protein buffers, can interfere with the reaction. It is crucial to remove these prior to labeling.[8]

    • Hexoses: Under harsh acidic and high-heat conditions, hexoses (like glucose) can form compounds that react with DABA, causing interference and potentially consuming the reagent.[3]

3. Issues with Fluorescence Detection

  • Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer or HPLC detector are set correctly for the DABA-analyte adduct. For the DABA-DNA adduct, wavelengths are approximately 410 nm for excitation and 510 nm for emission.[7] These are a good starting point for sialic acid adducts. Also, ensure the detector gain is set appropriately to amplify the signal without saturating the detector.

  • Signal Quenching: The sample matrix can contain substances that absorb the excitation or emission energy, a phenomenon known as quenching.[9] If quenching is suspected, try analyzing a diluted sample. If the signal increases upon dilution (after correcting for the dilution factor), quenching is likely occurring.

  • High Background Fluorescence: A high background can mask a weak signal, making it appear low or absent.[10][11] This can be caused by autofluorescence from the sample matrix or contaminated reagents.[12][13] Always subtract the signal from a "blank" sample (containing all reagents but no analyte) from your experimental samples.[10]

Part 3: Frequently Asked Questions (FAQs)
Q3: What are the optimal reaction conditions for the DABA labeling of sialic acids?

Optimal conditions can vary, but method development studies provide a validated starting point. Hess and Rolde's foundational work aimed to maximize sialic acid labeling while minimizing interference from hexoses.[3] This was achieved by using milder acid conditions and longer incubation times compared to earlier methods.[3]

ParameterRecommended ConditionRationale & Key Considerations
Hydrolysis 2 M Acetic Acid, 80°C, 2 hoursEfficiently releases sialic acids without significant degradation.[2]
DABA Concentration 0.005 M (in dilute HCl)Sufficient for labeling typical amounts of sialic acid (e.g., 5 µmol per 100 µL).[3] Higher concentrations may be needed for samples with very high analyte levels.
Acid Conc. (Labeling) 0.125 M HClProvides the necessary acidic environment for the condensation reaction while minimizing side reactions with interfering sugars like hexoses.[3]
Temperature (Labeling) 50 - 60°CPromotes the condensation reaction. Optimization within this range may be required.[2]
Time (Labeling) 2 - 16 hoursLonger incubation times (e.g., 16 hours) under mild acid conditions can improve specificity for sialic acid over other interfering sugars.[3] Shorter times (2-3 hours) are often sufficient for routine analysis.[2]
Q4: How should I prepare and store the DABA reagent?

Proper handling of the DABA reagent is critical for reproducible results.

  • Storage: Store the solid DABA reagent (this compound) at 2-8°C, protected from light.[6] The compound can be hygroscopic.[6]

  • Preparation: Always prepare the DABA working solution fresh for each experiment. Do not store and reuse the solution, as its reactivity will decrease over time, especially when exposed to light.

  • Purity: Use high-purity DABA and HPLC-grade solvents to minimize background fluorescence and potential contaminants.

Q5: What substances are known to interfere with the DABA assay?

Interference can lead to falsely low (or high) results by consuming the reagent, quenching the signal, or generating a competing fluorescent signal.[14][15][16]

  • Competitive Reactants: Any α-keto acid or aldehyde in the sample can potentially react with DABA. This is a particular concern in complex biological matrices like cell culture media or plasma.[3]

  • Reducing Agents: Thiols such as DTT and BME must be removed from protein samples before the assay, as they can interfere with the derivatization chemistry.[8]

  • Fluorescence Quenchers: Components in your sample matrix can absorb the excitation or emission light, reducing the detected signal.[9] Peroxynitrite, which can be formed in biological systems, has been shown to decompose the fluorescent product of the related DAN reagent.[17]

  • High Salt Concentrations: High ionic strength in the final sample can sometimes suppress fluorescence intensity. If possible, ensure buffer concentrations are consistent between your standards and samples.

Q6: How can I minimize background fluorescence?

A high signal-to-noise ratio is key to assay sensitivity. Minimizing background is as important as maximizing the specific signal.[11]

  • Use High-Purity Reagents: Use HPLC-grade or equivalent solvents and high-purity DABA. Low-quality reagents can be a major source of fluorescent contaminants.

  • Run Proper Blanks: Always include a "reagent blank" (all steps and reagents, but with water or buffer instead of a sample) in your experimental run. Subtracting the blank value is the most straightforward way to correct for background.[10]

  • Optimize Instrument Settings: Use the narrowest instrument slit widths possible that still provide adequate signal. This reduces the amount of stray light reaching the detector.

  • Use Appropriate Labware: For plate-reader assays, use black-walled, clear-bottom microplates specifically designed for fluorescence to minimize well-to-well crosstalk and background from the plate itself.[18]

  • Purify the Sample: If sample autofluorescence is high, consider a sample cleanup step (e.g., solid-phase extraction) after derivatization and before measurement to remove interfering matrix components.[19]

Q7: What are the correct excitation and emission wavelengths for the DABA-sialic acid adduct?

The specific wavelengths for the fluorescent quinoxaline derivative formed between DABA and sialic acid are critical for maximum sensitivity. While DABA itself has intrinsic fluorescence[9], the derivatized product fluoresces at different, longer wavelengths. Based on the reaction with the deoxyribose aldehyde in DNA, the recommended settings are:

  • Excitation Wavelength (Ex): ~410 nm [7]

  • Emission Wavelength (Em): ~510 nm [7]

It is always best practice to confirm these values by running a fluorescence scan on a concentrated, derivatized standard using a scanning spectrofluorometer to find the precise maxima for your specific instrument and conditions.

Part 4: Protocols and Data
Standard Protocol: Quantification of Sialic Acid using DABA and HPLC-FLD

This protocol provides a framework for the analysis of sialic acids from a glycoprotein sample.

1. Acid Hydrolysis

  • To an appropriate amount of glycoprotein sample (e.g., 5-200 µg depending on expected sialylation[4]), add 2 M acetic acid to a final volume of 100 µL in a microcentrifuge tube.

  • Include a positive control (e.g., 50 µg Fetuin) and a negative control (buffer or water).[2]

  • Securely cap the tubes and incubate in a heating block at 80°C for 2 hours to release sialic acids.[2]

  • After incubation, cool the tubes to room temperature and centrifuge briefly to collect condensation.

2. DABA Derivatization

  • Prepare a fresh DABA labeling solution (e.g., ~7-8 mg/mL DABA in a solution containing mercaptoethanol and sodium hydrosulfite, as per established methods).

  • Add an equal volume (e.g., 100 µL) of the fresh DABA solution to each hydrolyzed sample, control, and standard.

  • Mix thoroughly and incubate at 60°C for 2.5 hours in the dark.

  • Cool the reaction to room temperature. The samples are now ready for analysis or can be stored at 4°C in the dark for up to three days.[20]

3. HPLC-FLD Analysis

  • Inject 5-25 µL of the derivatized sample onto the HPLC system.[2]

  • Separate the labeled sialic acids using a reverse-phase C18 column.[20]

  • Detect the fluorescent derivatives using the fluorescence detector set to Ex: ~410 nm and Em: ~510 nm .[7]

4. Quantification

  • Prepare a standard curve by derivatizing known concentrations of sialic acid (e.g., N-acetylneuraminic acid, Neu5Ac) in the same manner as the samples.

  • Integrate the peak area corresponding to the DABA-sialic acid adduct in your samples.

  • Calculate the concentration of sialic acid in your samples by comparing their peak areas to the standard curve.

Data Table: Recommended HPLC-FLD Parameters

The following are typical starting parameters for an HPLC-FLD method for separating DABA-labeled sialic acids. Optimization will be required for your specific column and system.

ParameterSuggested Setting
Column Reverse-Phase C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 75 mm, 2.7 µm)[20]
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol mixture
Gradient A linear gradient from ~8-15% B over 10-20 minutes
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30°C
Fluorescence Detector Excitation: 410 nm, Emission: 510 nm[7]

References

Technical Support Center: Light Sensitivity of Fluorescently Labeled Sialic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorescently labeled sialic acids. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and best practices to ensure the success of your experiments while navigating the challenges posed by the light sensitivity of these powerful molecular probes.

Introduction: The Double-Edged Sword of Fluorescence in Glycobiology

Fluorescently labeled sialic acids are invaluable tools for visualizing and quantifying sialoglycans on the cell surface and within living organisms.[1][2][3] These probes have revolutionized our ability to study the intricate roles of sialic acids in health and disease.[2][3] However, the very property that makes them so useful—their ability to fluoresce upon excitation with light—is also their primary vulnerability. The interaction of light with fluorophores can lead to irreversible photochemical degradation, a phenomenon known as photobleaching, and can also generate reactive oxygen species (ROS) that are toxic to living cells, a process termed phototoxicity.[4][5][6]

This guide will provide you with the expertise and field-proven insights to mitigate these issues, ensuring the integrity and reproducibility of your data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the properties and handling of fluorescently labeled sialic acids.

Q1: What is the difference between photobleaching and phototoxicity?

A1: Photobleaching is the irreversible loss of fluorescence due to light-induced chemical damage to the fluorophore.[5] This results in a diminishing signal over time. Phototoxicity, on the other hand, refers to the damaging effects of light on the biological sample itself, which is often mediated by the production of reactive oxygen species (ROS) by the excited fluorophore.[4][6] While photobleaching and phototoxicity are related, a highly photostable dye can still be phototoxic.[5]

Q2: Which fluorophores are most commonly used for labeling sialic acids, and how do they compare in terms of photostability?

A2: Common fluorophores for sialic acid labeling include the Cyanine dyes (e.g., Cy3, Cy5) and the Alexa Fluor family (e.g., Alexa Fluor 488, 555, 647).[7] Generally, the Alexa Fluor dyes are known to be significantly more photostable than their conventional counterparts like fluorescein and even the Cyanine dyes.[7][8] For example, Alexa Fluor 488 is much more resistant to photobleaching than FITC.[7] Similarly, Alexa Fluor 555 is more photostable and produces brighter conjugates than Cy3.[7][9] Another common method for sialic acid analysis involves derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), which forms a highly fluorescent product.[10] However, DMB-labeled samples are also light-sensitive and should be analyzed promptly.[10]

Q3: How should I store my fluorescently labeled sialic acid reagents?

A3: Fluorescently labeled reagents should be stored at -20°C or lower, protected from light.[10] Use amber vials or wrap tubes in aluminum foil. Once reconstituted, aliquot the reagent to minimize freeze-thaw cycles.

Q4: What are antifade reagents, and should I use them?

A4: Antifade reagents are compounds added to mounting media or live-cell imaging media to reduce photobleaching.[11][12] They work by scavenging reactive oxygen species that are a primary cause of fluorophore degradation.[11] For fixed-cell imaging, mounting media containing antifade reagents like n-propyl gallate (NPG) or 1,4-diazobicyclo[2.2.2]octane (DABCO) are highly recommended.[13] For live-cell imaging, reagents like Trolox (a water-soluble vitamin E analog) can be added to the imaging medium to reduce phototoxicity and photobleaching.[14] It is important to note that some antifade reagents, like p-phenylenediamine (PPD), can be incompatible with certain dyes, particularly cyanine dyes.[13][15]

Part 2: Data Presentation

Quantitative Comparison of Common Fluorophores for Sialic Acid Labeling

The choice of fluorophore is a critical decision that will impact the quality of your data. The "brightness" of a fluorophore is a product of its molar extinction coefficient (how well it absorbs light) and its quantum yield (how efficiently it emits light). The photostability, often measured as a half-life, determines how long you can image before the signal is lost.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Relative Photostability
Alexa Fluor 488 495519>65,000[8]0.92[16]>59,800Very High[7]
Cy3 550570152,000[9]~0.3 (conjugated)[9]~45,600Moderate
Alexa Fluor 555 555565139,000[9]0.10[16]13,900High[7]
Cy5 650670250,000~0.2 (conjugated)~50,000Moderate to Low
Alexa Fluor 647 650665239,0000.33[16][17]78,870Very High[7][18]
DMB-Sialic Acid 373448Not readily availableNot readily availableHighLow[10]

Note: Quantum yields and photostability can be highly dependent on the local environment and conjugation state. The values presented here are for comparative purposes and are synthesized from multiple sources.[7][8][9][10][16][17][18]

Part 3: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Weak or No Fluorescent Signal

Possible Cause Recommended Solution & Explanation
Low Labeling Efficiency (Metabolic Labeling) Solution: Increase the concentration of the azido-sugar precursor and/or the incubation time. Explanation: The efficiency of metabolic incorporation can vary between cell types.[19][20] Optimizing the concentration and incubation period is crucial. Consider using newer, more efficient precursors if available.[3]
Inefficient Click Chemistry Reaction Solution: Ensure the freshness of your copper catalyst (for CuAAC) and use a copper-chelating ligand. For copper-free click chemistry, ensure your DBCO-fluorophore is not degraded. Explanation: The click chemistry reaction is vital for attaching the fluorophore to the metabolically incorporated sugar.[1] Degraded reagents will lead to poor labeling.
Antibody Concentration Too Low (Immunofluorescence) Solution: Perform a titration of your primary and secondary antibodies to find the optimal concentration. Explanation: Insufficient antibody concentration is a common cause of weak signals.[21]
Photobleaching During Image Acquisition Solution: Reduce the excitation light intensity and/or the exposure time. Use an antifade reagent. Explanation: Excessive light exposure can rapidly destroy your fluorophore before you can capture a good image.[14]
Incorrect Microscope Settings Solution: Ensure you are using the correct filter sets for your chosen fluorophore. Check that the laser lines and emission filters match the excitation and emission spectra of your dye. Explanation: A mismatch between your microscope's optical components and your fluorophore's spectral properties will result in poor signal detection.

Issue 2: High Background or Non-Specific Staining

Possible Cause Recommended Solution & Explanation
Non-specific Antibody Binding Solution: Use a blocking buffer (e.g., BSA or serum from the same species as the secondary antibody) before adding your primary antibody.[22] Increase the number and duration of wash steps.[22] Explanation: Blocking prevents antibodies from binding to non-target sites. Thorough washing removes unbound antibodies.[22]
High Autofluorescence Solution: Image in a spectral range where autofluorescence is lower (e.g., the far-red).[23][24][25] Use a medium with low autofluorescence, such as one without phenol red.[23] Include an unstained control to determine the level of autofluorescence.[24][26] Explanation: Many cellular components, like NADH and flavins, fluoresce naturally, particularly in the blue-green spectrum.[23]
Excess Fluorophore Reagent Solution: Ensure thorough washing after the labeling step to remove any unbound fluorescent dye. Explanation: Residual, unbound dye will contribute to a high background signal.
Fc Receptor Binding Solution: Use an Fc receptor blocking reagent, especially when working with immune cells. Explanation: Antibodies can bind non-specifically to Fc receptors on the surface of some cells, leading to high background.[27]

Part 4: Experimental Protocols & Workflows

Protocol: Live-Cell Imaging of Metabolically Labeled Sialoglycans

This protocol describes the metabolic labeling of cell surface sialoglycans with an azido-sugar followed by visualization using a DBCO-functionalized fluorophore.

Causality First: The principle of this method is to hijack the cell's own metabolic machinery to incorporate a "clickable" chemical handle (an azide group) into sialoglycans.[1][28] This is followed by a highly specific and bioorthogonal "click" reaction with a fluorescent probe, allowing for targeted visualization.[29]

Workflow Diagram

LiveCellImagingWorkflow cluster_prep Step 1: Cell Preparation cluster_label Step 2: Metabolic Labeling cluster_click Step 3: Bioorthogonal Ligation (Click Chemistry) cluster_image Step 4: Imaging A Seed cells on glass-bottom dishes B Incubate cells with peracetylated azido-sugar (e.g., Ac₄ManNAz) for 24-72h A->B C Wash cells to remove unincorporated sugar B->C D Incubate cells with DBCO-fluorophore (e.g., DBCO-Alexa Fluor 647) for 30-60 min C->D E Wash cells to remove unbound fluorophore D->E F Image cells using fluorescence microscopy E->F

Caption: Workflow for live-cell imaging of sialoglycans.

Step-by-Step Methodology
  • Cell Seeding:

    • Action: Seed your cells of interest onto glass-bottom imaging dishes.

    • Causality: Glass-bottom dishes are essential for high-resolution microscopy. Ensure a cell confluency of 50-70% at the time of imaging to allow for clear visualization of individual cells.

  • Metabolic Labeling:

    • Action: Prepare a stock solution of peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) in DMSO. Dilute the stock in your complete cell culture medium to a final concentration of 25-50 µM. Replace the existing medium with the Ac₄ManNAz-containing medium and incubate for 24-72 hours.

    • Causality: The peracetylated form of the azido-sugar enhances its cell permeability. Inside the cell, esterases remove the acetyl groups, and the azido-sugar is metabolized and incorporated into sialoglycans.[2] The incubation time is critical for achieving sufficient labeling density.

  • Fluorophore Labeling (Copper-Free Click Chemistry):

    • Action: Wash the cells twice with warm PBS or live-cell imaging buffer. Prepare a solution of a DBCO-functionalized fluorophore (e.g., DBCO-Alexa Fluor 647) in live-cell imaging buffer at a final concentration of 5-20 µM. Incubate the cells with this solution for 30-60 minutes at 37°C, protected from light.

    • Causality: The DBCO group reacts specifically with the azide group on the sialic acids in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[29] This reaction is bioorthogonal, meaning it does not interfere with native biological processes, and it does not require a cytotoxic copper catalyst. Protecting from light during this step is crucial to prevent premature photobleaching of the fluorophore.

  • Washing and Imaging:

    • Action: Wash the cells three times with warm live-cell imaging buffer to remove any unbound DBCO-fluorophore. You are now ready to image.

    • Causality: Thorough washing is essential to minimize background fluorescence from unbound dye.

  • Microscopy and Image Acquisition (Minimizing Photodamage):

    • Action:

      • Use the lowest possible excitation light intensity that still provides a sufficient signal-to-noise ratio.

      • Use the shortest possible exposure time.

      • If available, use a spinning disk confocal or light-sheet microscope to reduce out-of-focus illumination and phototoxicity.[4]

      • Consider adding an antifade reagent like Trolox to your imaging medium.[14]

      • Only illuminate the sample when you are actively acquiring an image.

    • Causality: Minimizing the total light dose on your sample is the single most important factor in reducing both photobleaching and phototoxicity.[4][6][14]

Part 5: Mechanistic Insights

The Mechanism of Photobleaching

Understanding the mechanism of photobleaching can help in designing experiments that minimize its impact. The process is often mediated by reactive oxygen species (ROS).

Photobleaching Pathway Diagram

PhotobleachingMechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) Bleached Bleached Fluorophore (Non-fluorescent) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Slow) O1_excited ¹O₂ (Singlet Oxygen) T1->O1_excited Energy Transfer O1_excited->Bleached Oxidative Damage

Caption: The Jablonski diagram illustrating photobleaching.

Explanation:

  • Excitation: A fluorophore in its ground state (S₀) absorbs a photon of light, promoting it to an excited singlet state (S₁).

  • Fluorescence: The fluorophore can relax back to the ground state by emitting a photon, which is the process of fluorescence.

  • Intersystem Crossing: Alternatively, the fluorophore can transition to a long-lived excited triplet state (T₁). This is a key step in the photobleaching pathway.[30]

  • Reaction with Oxygen: In the triplet state, the fluorophore can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[30][31]

  • Oxidative Damage: Singlet oxygen can then react with and irreversibly damage the fluorophore, rendering it non-fluorescent.[31] This is the primary mechanism of photobleaching for many dyes, including cyanine dyes.[30][31]

By understanding this process, it becomes clear why removing oxygen (in in vitro experiments) or using ROS scavengers (antifade reagents) can significantly improve fluorophore stability.[31]

Conclusion

Working with fluorescently labeled sialic acids requires a careful balance between achieving a strong signal and preserving the integrity of both the fluorophore and the biological sample. By understanding the principles of photophysics, selecting the appropriate reagents, and optimizing your experimental protocols, you can successfully navigate the challenges of light sensitivity and generate high-quality, reproducible data. We hope this guide serves as a valuable resource for your research endeavors.

References

Technical Support Center: 3,5-Diamino-2-hydroxybenzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3,5-Diamino-2-hydroxybenzoic acid (also known as 3,5-Diaminosalicylic acid). This document provides in-depth guidance on the proper storage, handling, and troubleshooting of solutions containing this versatile compound. As a multifunctional aromatic compound with amino, hydroxyl, and carboxylic acid groups, its stability in solution is critical for reproducible experimental outcomes.[1][2] This guide is designed to provide you with the expertise and practical insights needed to ensure the integrity of your solutions.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of this compound and its solutions.

Q1: What is the recommended way to store the solid (powder) form of this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place.[3][4][5] Several suppliers recommend refrigeration at 2-8°C.[6][7] To maximize shelf life, store it under an inert atmosphere (e.g., argon or nitrogen) as the amino groups are susceptible to oxidation.[4] It is also noted to be potentially hygroscopic and light-sensitive.[6]

Q2: What is the general stability of this compound in an aqueous solution?

A2: The compound is soluble in water and is generally stable in water or dilute acidic and alkaline solutions.[1] However, its stability is compromised by strong bases, which can cause hydrolysis.[1] The primary concern for long-term storage is oxidation, which is accelerated by exposure to air (oxygen), light, and heat. This degradation often manifests as a color change in the solution.

Q3: My freshly prepared solution is colorless, but it turned yellow/brown after a day on the bench. What happened?

A3: This color change is a classic indicator of oxidation. The phenol and amino functional groups on the aromatic ring are susceptible to oxidation, forming colored quinone-like species. This process is accelerated by exposure to atmospheric oxygen and light.

Q4: Can I store my stock solution at room temperature?

A4: While short-term storage (a few hours) on the benchtop for immediate use is generally acceptable if protected from direct light, long-term storage at room temperature is not recommended. For storage longer than a single workday, refrigeration (2-8°C) is advised to slow down potential degradation pathways.[6][7]

Q5: What solvents are compatible with this compound?

A5: Due to its polar functional groups, it is soluble in water.[1] It also shows slight solubility in methanol, particularly when heated.[6] For most applications, high-purity, deionized water is the recommended solvent. The use of degassed (deoxygenated) water can significantly improve the stability of the solution.

Experimental Protocol: Preparation and Storage of a Stock Solution

This protocol is designed to produce a stable stock solution and includes best practices to minimize degradation.

Objective: To prepare a 10 mM aqueous stock solution of this compound and store it under conditions that maintain its integrity.
Materials:
  • This compound (solid)

  • High-purity, deionized water (18 MΩ·cm)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials or clear vials wrapped in aluminum foil

  • Sterile filtration unit (0.22 µm pore size)

Procedure:
  • Solvent Preparation (Critical Step): To minimize oxidation, prepare a deoxygenated solvent. Sparge the deionized water with inert gas (argon or nitrogen) for at least 30 minutes. This removes dissolved oxygen, a key contributor to degradation.

  • Weighing: Weigh out the required amount of this compound powder in a clean weighing boat. Perform this step promptly to minimize exposure to air and moisture.

  • Dissolution: Add the powder to the calculated volume of deoxygenated water in a suitable container. Stir gently with a magnetic stir bar until fully dissolved. The solid should dissolve to form a colorless to white solution.[1]

  • Sterile Filtration: Pass the solution through a 0.22 µm sterile filter. This removes any particulate matter and potential microbial contamination that could contribute to degradation.

  • Aliquoting and Storage:

    • Dispense the solution into small, single-use aliquots in amber glass vials. If using clear vials, wrap them securely in aluminum foil to protect from light.

    • Before sealing each vial, flush the headspace with inert gas for 10-15 seconds.

    • Seal the vials tightly.

    • Label clearly with the compound name, concentration, preparation date, and your initials.

    • Store the aliquots at 2-8°C. For long-term storage (>1 week), consider storing at -20°C.

Workflow for Solution Preparation and Storage

cluster_prep Preparation cluster_storage Storage Solvent Degas Solvent (Sparge with N2/Ar) Weigh Weigh Solid Compound Solvent->Weigh Dissolve Dissolve in Degassed Solvent Weigh->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into Amber Vials Filter->Aliquot Inert Flush Headspace with N2/Ar Aliquot->Inert Seal Seal Tightly Inert->Seal Store Store at 2-8°C (Protect from Light) Seal->Store

Caption: Workflow for preparing stable solutions.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered with this compound solutions.

Observed Problem Probable Cause(s) Recommended Solution & Rationale
Solution is yellow, brown, or pink upon preparation. 1. Oxidation during preparation. 2. Contaminated starting material or solvent. 1. Prepare a fresh solution using deoxygenated solvent. The amino and hydroxyl groups are highly susceptible to oxidation. Removing dissolved oxygen is the most effective preventative measure.2. Use high-purity water and fresh solid. Ensure the solid has been stored correctly.
Stored solution has changed color. Oxidation due to improper storage. Exposure to oxygen in the headspace and/or light has occurred.Discard the solution. The presence of colored oxidation products indicates degradation and will compromise your experiment. Prepare fresh aliquots following the protocol, paying close attention to flushing with inert gas and protecting from light.
Precipitate has formed in a refrigerated solution. 1. Decreased solubility at low temperature. 2. pH shift. 1. Gently warm the solution to room temperature. The compound may re-dissolve.[1] If it does, it can be used. Avoid repeated freeze-thaw cycles.2. Check the pH of your solution. Ensure it is within the expected range for your experimental buffer. Adjust if necessary, but be aware that pH changes can affect stability.
Inconsistent or non-reproducible experimental results. Use of a degraded solution. The active concentration of this compound is lower than expected, and degradation products may interfere with your assay.Always use a freshly prepared or properly stored solution. For critical applications, solution purity can be verified by methods like HPLC to ensure the integrity of the main compound peak.[1]

Troubleshooting Decision Pathway

Start Problem with Solution? Discoloration Discoloration? Start->Discoloration Precipitate Precipitate? Start->Precipitate no Inconsistent Inconsistent Results? Start->Inconsistent no Discoloration->Precipitate no Cause_Oxidation Probable Cause: Oxidation Discoloration->Cause_Oxidation yes Precipitate->Inconsistent no Cause_Temp Probable Cause: Low Temperature Solubility Precipitate->Cause_Temp yes Cause_Degradation Probable Cause: Solution Degradation Inconsistent->Cause_Degradation yes Action_Discard Action: Discard & Prepare Fresh (Use Degassed Solvent, Protect from Light) Cause_Oxidation->Action_Discard Action_Warm Action: Gently warm to RT. If precipitate remains, discard. Cause_Temp->Action_Warm Action_Fresh Action: Use Freshly Prepared Solution. Verify Purity (e.g., HPLC). Cause_Degradation->Action_Fresh

Caption: Troubleshooting workflow for common solution issues.

Key Factors in Solution Degradation

The chemical structure of this compound is prone to two primary degradation pathways in solution: oxidation and hydrolysis.

cluster_main This compound Solution cluster_degraded Degradation Products Compound Stable Solution (Colorless) Degraded Degraded Solution (Colored, Precipitated, Inactive) Compound->Degraded Oxidation Compound->Degraded Hydrolysis Oxygen Oxygen (Air) Oxygen->Compound Light Light (UV) Light->Compound StrongBase Strong Base StrongBase->Compound

Caption: Factors leading to solution degradation.

References

Validation & Comparative

A Senior Scientist's Guide to Fluorescent Labels for Quantitative Glycan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of glycans is a critical aspect of understanding protein function, ensuring the efficacy and safety of biotherapeutics, and identifying disease biomarkers.[1] A cornerstone of modern glycan analysis is the derivatization of released glycans with a fluorescent label. This process enhances detection sensitivity, particularly for methods like high-performance liquid chromatography with fluorescence detection (HPLC-FLD) and liquid chromatography-mass spectrometry (LC-MS).[1][2]

The choice of fluorescent label is a pivotal decision in the analytical workflow, profoundly impacting the sensitivity, accuracy, and throughput of glycan profiling.[3] This guide provides an in-depth, objective comparison of the most prevalent fluorescent labels used in the field, supported by experimental data and detailed protocols to empower you to make the most informed decision for your research.

The Foundational Chemistry: Reductive Amination

The most common method for attaching fluorescent labels to glycans is reductive amination.[2][4] This robust, two-step chemical reaction targets the reducing end of a glycan. In solution, the glycan exists in equilibrium between its cyclic and open-ring forms. The open-ring structure possesses a reactive aldehyde group.

In the first step, the primary amine of the fluorescent label performs a nucleophilic attack on the aldehyde, forming an unstable Schiff base. In the second step, a reducing agent, typically sodium cyanoborohydride, reduces the imine group to a stable secondary amine, creating a durable covalent bond between the label and the glycan.[4][5] This process ensures a 1:1 stoichiometric attachment of the label to the glycan, which is fundamental for accurate relative quantification based on fluorescence intensity.[2][6]

Reductive_Amination cluster_glycan Glycan Reducing End cluster_labeling Labeling Reaction Cyclic_Form Cyclic Form (Hemiacetal) Open_Chain_Form Open-Chain Form (Aldehyde) Cyclic_Form->Open_Chain_Form Equilibrium Schiff_Base Schiff Base (Imine) Open_Chain_Form->Schiff_Base + Fluorescent Label Fluorescent_Label Fluorescent Label (Primary Amine) Labeled_Glycan Stable Labeled Glycan (Secondary Amine) Schiff_Base->Labeled_Glycan + Reducing Agent (e.g., NaCNBH3) Glycan_Workflow cluster_workflow General Glycan Analysis Workflow Start Glycoprotein Sample Release 1. Glycan Release (e.g., PNGase F) Start->Release Labeling 2. Fluorescent Labeling (2-AB, ProA, or RF-MS) Release->Labeling Purification 3. Purification (HILIC SPE) Labeling->Purification Analysis 4. Analysis (HILIC-UPLC-FLR-MS) Purification->Analysis End Glycan Profile Data Analysis->End

References

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Sialic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Sialylation in Biotherapeutics

In the realm of biopharmaceutical development, particularly for therapeutic glycoproteins like monoclonal antibodies, the characterization of post-translational modifications is not merely an academic exercise—it is a critical quality attribute (CQA) with direct implications for product safety and efficacy.[1] Among these, sialylation, the enzymatic addition of sialic acids to the termini of glycan chains, stands out for its profound influence on the stability, serum half-life, immunogenicity, and overall biological activity of a therapeutic protein.[1][2][3]

The two most prevalent forms of sialic acid in biotherapeutics are N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc). While Neu5Ac is common in humans, Neu5Gc is not synthesized by human cells and its presence on a therapeutic can trigger an immune response.[1][3][4] Consequently, regulatory bodies mandate the precise quantification of total sialic acid content and the relative abundance of different species as part of product characterization and release testing.[1][5]

This guide provides an in-depth, experience-driven comparison and validation protocol for the most widely adopted analytical technique for this purpose: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) following derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) and fluorescence detection (FLD).[2][6][7] We will dissect the validation process through the lens of the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering not just the "what" and "how," but the critical "why" behind each experimental choice.[8][9][10][11]

The Analytical Workflow: From Glycoprotein to Quantifiable Signal

The quantification of sialic acid via HPLC is a multi-step process. Sialic acids themselves lack a native chromophore or fluorophore, necessitating chemical derivatization to enable sensitive detection. The DMB labeling workflow is the industry standard for its specificity and the high quantum yield of the resulting fluorescent derivative.

The overall process can be visualized as follows:

G cluster_prep Sample Preparation cluster_label Derivatization cluster_analysis Analysis s1 Glycoprotein Sample s2 Mild Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C) s1->s2 s3 Release of Free Sialic Acids s2->s3 l1 DMB Labeling Reagent Addition s3->l1 l2 Incubation (e.g., 50°C, 2-3 hours, dark) l1->l2 l3 DMB-Labeled Sialic Acids l2->l3 a1 RP-HPLC Injection l3->a1 a2 Separation on C18 Column a1->a2 a3 Fluorescence Detection (Ex: 373 nm, Em: 448 nm) a2->a3 a4 Chromatogram & Data Integration a3->a4 b1 Quantification vs. Standard Curve a4->b1 b2 Peak Identification vs. Reference Panel a4->b2

Caption: High-level workflow for sialic acid quantification by DMB-HPLC.

Pillars of Validation: A Guide to ICH Q2(R1) Implementation

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[11] For sialic acid quantification, this means the method must be reliable, accurate, and precise for measuring the amount of Neu5Ac and Neu5Gc in a given biopharmaceutical product. The validation process is a holistic system where each parameter informs the others.

G cluster_core Core Performance Characteristics cluster_range Definitive Range cluster_limits Sensitivity cluster_reliability Reliability & Transfer Validation Validated Method Specificity Specificity Distinguishes analyte from interferences Specificity->Validation Linearity Linearity Proportional response to concentration Range Range Interval of reliable quantification Linearity->Range LOD LOD Limit of Detection Linearity->LOD LOQ LOQ Limit of Quantification Linearity->LOQ Accuracy Accuracy Closeness to true value Accuracy->Range Precision Precision Agreement between measurements Precision->Range Range->Validation Robustness Robustness Insensitive to small variations Robustness->Validation SystemSuitability {System Suitability | Ensures system performance} SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision

Caption: Interrelationship of HPLC method validation parameters.

The following sections detail the experimental approach for each of these critical validation characteristics.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Scientist's Notebook: For sialic acid analysis, specificity is crucial. We need to prove that the peaks we identify as Neu5Ac and Neu5Gc are not co-eluting with other fluorescent species. The primary source of interference comes from the DMB labeling reagent itself and potential degradation products of the sialic acids or the glycoprotein.

Experimental Protocol:

  • Analyze Blanks: Inject a process blank (hydrolysis and labeling reagents without protein) and a sample blank (un-hydrolyzed, labeled glycoprotein) to identify any interfering peaks from the reagents or matrix.

  • Peak Purity (if available): Use a diode-array detector (DAD) or mass spectrometer (MS) in parallel with the fluorescence detector to assess peak purity and confirm the identity of the Neu5Ac and Neu5Gc peaks.

  • Forced Degradation: Subject the glycoprotein sample to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

    • Acid/Base Stress: Incubate with 0.1 M HCl or 0.1 M NaOH.

    • Oxidative Stress: Incubate with 3% H₂O₂.

    • Thermal Stress: Incubate at elevated temperature (e.g., 70°C).

  • Analysis of Stressed Samples: Analyze the stressed samples by the HPLC method. The goal is to demonstrate that the Neu5Ac and Neu5Gc peaks remain resolved from any new peaks that appear due to degradation.

Acceptance Criteria:

  • No significant interfering peaks should be observed at the retention times of Neu5Ac and Neu5Gc in blank and placebo chromatograms.

  • The method must demonstrate resolution (Rs > 2) between the analyte peaks and any adjacent peaks from degradation products.

  • Peak purity analysis should pass (e.g., purity angle < purity threshold).

Linearity and Range

Objective: To demonstrate a direct, proportional relationship between the concentration of the analyte and the analytical response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

Scientist's Notebook: Linearity is the foundation of quantification. We establish a calibration curve using certified standards, which then allows us to determine the concentration of sialic acid in our unknown samples. The range should be chosen to bracket the expected concentration of sialic acids in the actual drug product samples, typically from 50% to 150% of the target concentration.

Experimental Protocol:

  • Prepare Standards: Prepare a stock solution of Neu5Ac and Neu5Gc standards of known concentration. Perform a serial dilution to create at least five concentration levels spanning the expected range (e.g., 80% to 120% or wider).

  • Derivatize and Analyze: Derivatize each standard concentration in triplicate using the DMB labeling procedure.

  • Construct Calibration Curve: Plot the mean peak area (y-axis) against the concentration (x-axis).

  • Statistical Analysis: Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Acceptance Criteria:

  • Correlation Coefficient (R²): ≥ 0.995. Some organizations may require ≥ 0.998.[12]

  • Y-intercept: Should be insignificant relative to the response at 100% of the target concentration.

  • Visual Inspection: The data points should not show any significant deviation from the fitted line.

Table 1: Example Linearity Data for Neu5Ac

Concentration (pmol/injection)Peak Area (n=3)Mean Peak Area%RSD
1.045100, 46200, 45800457001.2%
2.5115200, 114500, 1161001152670.7%
5.0230500, 232000, 2298002307670.5%
7.5348000, 345500, 3491003475330.5%
10.0461000, 458900, 4635004611330.5%
Regression Results R² = 0.9998 Slope = 45980 Y-int = -150
Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value. It is often assessed using a spike-recovery study.

Scientist's Notebook: Accuracy tells us how close our measured value is to the real amount of sialic acid present. By adding a known amount of sialic acid standard (spiking) into our sample matrix and measuring the recovery, we can assess if the matrix is interfering with quantification.

Experimental Protocol:

  • Spike Preparation: Prepare samples by spiking the drug product with known amounts of Neu5Ac and Neu5Gc standards at a minimum of three concentration levels (e.g., low, medium, and high) within the method's range.

  • Analysis: Analyze these spiked samples in triplicate.

  • Calculation: Calculate the percent recovery for each sample.

    • % Recovery = [(Measured Amount in Spiked Sample - Measured Amount in Unspiked Sample) / Amount Spiked] * 100

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 90-110% for drug products.[13]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Precision is evaluated at two levels: repeatability and intermediate precision.

Scientist's Notebook: Precision is about the reproducibility of the method. Repeatability shows the method's performance over a short interval under the same conditions. Intermediate precision challenges the method by introducing typical variations that occur in a QC lab over time, such as different analysts, different days, and different instruments.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare one homogeneous sample of the drug product.

    • Perform at least six replicate analyses of this sample on the same day, by the same analyst, on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Have two different analysts, on two different days, using two different HPLC systems (if available), analyze the same homogeneous sample in triplicate.

    • Perform a statistical analysis (e.g., ANOVA) to evaluate the RSD across all conditions.

Acceptance Criteria:

  • Repeatability: %RSD should be ≤ 2.0%.

  • Intermediate Precision: %RSD should be ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Scientist's Notebook: LOD and LOQ are critical for impurity analysis, and for sialic acids, they are particularly important for quantifying the non-human Neu5Gc, which should be present at very low levels, if at all.

Experimental Protocol: There are several methods, but the most common is based on the standard deviation of the response and the slope of the calibration curve.

  • Method: Use the calibration curve established during the linearity study.

  • Calculation:

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

    • Where σ = the standard deviation of the y-intercepts of the regression line (or the standard deviation of the response of blank injections) and S = the slope of the calibration curve.

  • Verification: Prepare standards at the calculated LOQ concentration and analyze them to confirm that the precision and accuracy at this level meet the pre-defined criteria (e.g., %RSD ≤ 10% and recovery 80-120%).

Acceptance Criteria:

  • The LOQ must be sufficiently low to accurately measure trace levels of sialic acids, especially Neu5Gc. For example, an LOQ of ~0.02 nmol may be suitable.[3]

Robustness

Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Scientist's Notebook: Robustness testing is a simulation of real-world variability. A robust method will not fail if the column temperature is off by a degree or the mobile phase composition is slightly different. This is a key indicator of a method's suitability for transfer to other labs.

Experimental Protocol:

  • Identify Parameters: Identify critical method parameters to vary. For a DMB-HPLC method, these typically include:

    • Mobile phase composition (e.g., ±2% organic content)

    • Column temperature (e.g., ± 5°C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Wavelengths (Ex/Em ± 2 nm)

  • Systematic Variation: Vary one parameter at a time while keeping others constant and analyze a standard sample.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., resolution, retention time, peak area).

Acceptance Criteria:

  • System suitability criteria (see below) must be met under all varied conditions.

  • The quantitative results should not deviate significantly from the results obtained under the normal method conditions.

System Suitability

Objective: To ensure that the complete analytical system (instrument, reagents, column) is operating correctly at the time of analysis.

Scientist's Notebook: This is our daily check. Before running any samples, we run a system suitability test to prove the system is fit for purpose on that specific day. It's a non-negotiable part of any validated method.

Experimental Protocol:

  • Prepare SST Standard: Prepare a standard mixture containing Neu5Ac and Neu5Gc at a concentration that gives a good response. A sialic acid reference panel containing other species can also be used.[6]

  • Define Tests: Establish a set of tests and acceptance criteria to be run before each analytical batch.

  • Perform Injections: Make replicate injections (e.g., n=5) of the SST standard.

Acceptance Criteria (Typical):

  • Tailing Factor (Asymmetry): ≤ 2.0 for both Neu5Ac and Neu5Gc peaks.

  • Resolution (Rs): ≥ 2.0 between Neu5Ac and Neu5Gc peaks.

  • Precision of Peak Area: %RSD ≤ 2.0% for replicate injections.

  • Theoretical Plates (N): > 2000.

Comparison with Alternative Methodologies

While DMB-HPLC-FLD is the workhorse for sialic acid quantification, it is essential to understand its performance in the context of other available techniques.

Table 2: Comparison of Sialic Acid Quantification Methods

FeatureRP-HPLC-FLD (DMB Labeling) HPAEC-PAD CE-LIF Enzymatic Assay
Principle RP separation of fluorescently labeled sialic acids.Anion-exchange separation of native sialic acids with electrochemical detection.Electrophoretic separation of fluorescently labeled sialic acids.Enzyme-catalyzed reaction producing a colorimetric or fluorometric signal.
Sensitivity High (low pmol).[6]Moderate (mid-pmol).Very High (fmol to amol).Moderate.
Specificity High; relies on chromatographic resolution.High; separates based on charge.Very High; separates based on size-to-charge ratio.Can be prone to interference from other sugars.
Throughput Moderate to High (can be automated in 96-well format).[6]Low to Moderate.High.Very High (microplate format).
Quantitative Excellent linearity and precision.Good.Good, but can have injection variability.Good, but can have a narrower linear range.
Pros Robust, widely used, good for QC environments.[14][15]No derivatization required.Extremely high sensitivity.Fast, simple, high-throughput screening.
Cons Requires derivatization; DMB reagent can interfere.[2]Requires specialized (metal-free) system; sensitive to matrix.Requires specialized equipment; precision can be lower.Indirect measurement; lower specificity.
Best For Routine QC, release testing, method validation.Orthogonal method, analysis of native species.Very low abundance samples, research applications.Rapid screening, process development.

Conclusion

The validation of an HPLC method for sialic acid quantification is a rigorous, multi-faceted process that underpins the quality control of modern biotherapeutics. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness according to ICH Q2(R1) principles, a laboratory can establish a self-validating system that is trustworthy and fit for purpose.[10][11] The DMB-HPLC-FLD method, when properly validated, provides a robust, sensitive, and reliable platform that balances performance with the practical demands of a regulated QC environment. While other methods like HPAEC-PAD and CE-LIF offer unique advantages, the HPLC method remains the gold standard for its proven track record and extensive regulatory acceptance.

References

Navigating Sialic Acid Quantification: A Comparative Guide to Inter-Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sialic acid is a critical aspect of glycoprotein analysis, impacting everything from batch release of biotherapeutics to fundamental glycobiology research. The choice of analytical method can significantly influence the reliability and reproducibility of these measurements. This guide provides an in-depth comparison of common methods for sialic acid quantification, with a special focus on the inter-assay variability associated with the 3,5-Diamino-2-hydroxybenzoic acid (DABA) fluorometric assay and its modern alternatives.

The Challenge of Inter-Assay Variability in Sialic Acid Quantification

Inter-assay variability, the measure of precision between different runs of the same assay, is a crucial parameter in method validation. High inter-assay variability can obscure true biological differences, lead to inconsistent product quality assessment, and ultimately compromise research findings. In the context of sialic acid quantification, various factors can contribute to this variability, including reagent stability, susceptibility to interfering substances, and the complexity of the assay protocol.

The this compound (DABA) Method: A Closer Look

The use of this compound (often referred to as 3,5-diaminobenzoic acid or DABA) represents an early approach to the fluorometric quantification of sialic acids. The principle of the assay involves the condensation of DABA with the α-keto acid group of sialic acid under acidic conditions to form a fluorescent derivative.

Factors Contributing to High Inter-Assay Variability with DABA:

While historically significant, the DABA method is prone to considerable inter-assay variability. One study reported a relative standard deviation (RSD) of 18.90% for a fluorometric method, highlighting a significant potential for inconsistency between assay runs[1]. The primary sources of this variability include:

  • Lack of Specificity: DABA is not entirely specific to sialic acids. It can react with other α-keto acids and is susceptible to interference from hexoses and aldehydes that may be present in biological samples[2]. This cross-reactivity can lead to artificially inflated and variable results.

  • Harsh Reaction Conditions: The assay requires acidic conditions and heat, which can lead to the degradation of sialic acid and the formation of interfering compounds from other sugars in the sample[2]. The precise control of temperature and incubation times is critical, and minor deviations between runs can introduce significant variability.

  • Reagent Instability: The DABA reagent itself can be unstable, and its preparation and storage can impact its reactivity, leading to inconsistencies between batches.

Modern Alternatives for Robust Sialic Acid Quantification

To address the limitations of methods like the DABA assay, more specific, sensitive, and reproducible techniques have been developed. The two most prominent alternatives are High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB), and enzymatic assays.

HPLC with DMB Labeling: The Gold Standard for Specificity

The DMB-HPLC method has become a widely accepted and robust technique for sialic acid analysis[3]. This method involves the release of sialic acids from the glycoprotein, derivatization with DMB to form a stable fluorescent product, followed by separation and quantification using reverse-phase HPLC.

Key Advantages over DABA:

  • High Specificity: The chromatographic separation resolves the DMB-labeled sialic acids from other potentially interfering substances, leading to highly specific quantification[3].

  • Excellent Precision: The well-controlled nature of the HPLC separation and detection leads to significantly lower inter-assay variability. Studies have reported inter-assay coefficients of variation (CV) of less than 6% to 7.3% for HPLC-based methods[4][5].

  • Multiplexing Capability: This method can simultaneously quantify different types of sialic acids, such as N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc), in a single run[3].

Enzymatic Assays: A Simplified and High-Throughput Approach

Enzymatic assays offer a more streamlined workflow for total sialic acid quantification. These assays typically employ a series of coupled enzymatic reactions. First, neuraminidase releases sialic acid from the glycoprotein. Then, sialic acid aldolase converts it to pyruvate, which is subsequently measured, often through a reaction that consumes NADH, allowing for spectrophotometric quantification at 340 nm.

Performance and Considerations:

  • Ease of Use: Enzymatic assays are generally simpler and faster to perform than HPLC-based methods, making them suitable for high-throughput screening[6].

  • Variable Precision: The inter-assay variability of enzymatic assays can be inconsistent. While some studies report acceptable inter-assay CVs (e.g., 2.69%), others have shown much higher variability (up to 23.09%)[1][7]. This can be influenced by enzyme activity, the presence of inhibitors in the sample, and the completeness of the enzymatic release of sialic acid.

Performance Comparison: DABA vs. Modern Alternatives

ParameterThis compound (DABA) AssayHPLC with DMB LabelingEnzymatic Assay
Principle Direct fluorometric measurement after chemical derivatizationChromatographic separation of fluorescently labeled sialic acidsCoupled enzymatic reactions leading to a spectrophotometric or fluorometric readout
Inter-Assay Variability (RSD/CV%) High (e.g., 18.90%)[1]Low (< 6% - 7.3%)[4][5]Variable (2.69% - 23.09%)[1][7]
Specificity Low (interference from hexoses, aldehydes)[2]High (chromatographic separation)[3]High (enzyme-specific)
Throughput ModerateLow to ModerateHigh[6]
Expertise Required ModerateHighLow to Moderate

Experimental Protocols

Representative Protocol for Sialic Acid Quantification using this compound (DABA)

This protocol is a generalized representation based on the principles of the DABA assay.

1. Sialic Acid Release (Hydrolysis): a. To a sample containing the glycoprotein, add a mild acid (e.g., 0.1 M HCl). b. Incubate at 80°C for 1-2 hours to release sialic acids. c. Cool the sample to room temperature.

2. DABA Derivatization: a. Prepare a fresh solution of this compound in dilute HCl. b. Add an equal volume of the DABA reagent to the hydrolyzed sample. c. Incubate at 60°C for 30 minutes in the dark.

3. Fluorescence Measurement: a. Cool the reaction mixture to room temperature. b. Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the DABA-sialic acid adduct (typically around 375 nm excitation and 448 nm emission).

4. Quantification: a. Generate a standard curve using known concentrations of N-acetylneuraminic acid. b. Determine the sialic acid concentration in the samples by comparing their fluorescence readings to the standard curve.

Detailed Protocol for Sialic Acid Quantification using DMB Labeling and HPLC

This protocol is based on established methods for DMB derivatization followed by HPLC analysis.

1. Reagent Preparation: a. DMB Labeling Solution: In a glass vial, mix water, glacial acetic acid, and 2-mercaptoethanol. Add sodium hydrosulfite and mix. Finally, add 1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB) and mix until dissolved. Prepare this solution fresh daily and protect it from light[2].

2. Sialic Acid Release: a. To your glycoprotein sample, add 2 M acetic acid. b. Incubate at 80°C for 2 hours[8].

3. DMB Labeling: a. To the cooled, hydrolyzed sample, add the DMB labeling solution. b. Incubate in the dark at 50°C for 3 hours[9]. c. Stop the reaction by adding water[9].

4. HPLC Analysis: a. Inject the DMB-labeled sample onto a C18 reverse-phase HPLC column[10]. b. Use a mobile phase gradient of acetonitrile and water to separate the labeled sialic acids[10]. c. Detect the fluorescently labeled sialic acids using a fluorescence detector (e.g., excitation at 373 nm and emission at 448 nm)[3].

5. Quantification: a. Prepare a standard curve by labeling known concentrations of sialic acid standards (Neu5Ac, Neu5Gc). b. Integrate the peak areas of the labeled sialic acids in your samples and quantify using the standard curve.

Protocol for Enzymatic Sialic Acid Quantification

This protocol is based on a typical commercially available enzymatic sialic acid quantification kit.

1. Sialic Acid Release: a. To your glycoprotein sample in a microplate well, add a reaction buffer containing Sialidase A[11]. b. Incubate at 37°C for 30-60 minutes to release the sialic acids[11].

2. Enzymatic Conversion and Detection: a. Prepare a conversion and developer mix containing N-Acetylneuraminic acid aldolase, pyruvate oxidase, horseradish peroxidase (HRP), and a suitable dye[6][11]. b. Add the conversion and developer mix to each well[11]. c. Incubate at 37°C for 60 minutes[11].

3. Measurement: a. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen dye[6].

4. Quantification: a. Generate a standard curve using known concentrations of sialic acid. b. Determine the total sialic acid concentration in your samples from the standard curve.

Visualizing the Workflow

experimental_workflows cluster_daba This compound (DABA) Assay cluster_dmb HPLC with DMB Labeling cluster_enzymatic Enzymatic Assay daba_start Glycoprotein Sample daba_hydrolysis Acid Hydrolysis (80°C, 1-2h) daba_start->daba_hydrolysis daba_derivatization DABA Derivatization (60°C, 30 min) daba_hydrolysis->daba_derivatization daba_measurement Fluorescence Measurement daba_derivatization->daba_measurement dmb_start Glycoprotein Sample dmb_hydrolysis Acid Hydrolysis (80°C, 2h) dmb_start->dmb_hydrolysis dmb_labeling DMB Labeling (50°C, 3h) dmb_hydrolysis->dmb_labeling dmb_hplc HPLC Separation dmb_labeling->dmb_hplc dmb_detection Fluorescence Detection dmb_hplc->dmb_detection enz_start Glycoprotein Sample enz_release Sialidase A Release (37°C, 30-60 min) enz_start->enz_release enz_conversion Enzymatic Conversion & Color Development (37°C, 60 min) enz_release->enz_conversion enz_measurement Absorbance/Fluorescence Measurement enz_conversion->enz_measurement

References

A Senior Application Scientist's Guide to MALDI Matrices for Glycan Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of glycomics, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) stands out as a powerful analytical technique. Its high-throughput capability and sensitivity make it indispensable for characterizing the complex landscape of glycans. However, the success of any MALDI-MS analysis hinges on the critical choice of a matrix—a crystalline substance that co-crystallizes with the analyte and facilitates its gentle ionization.

This guide provides an in-depth comparison of commonly used MALDI matrices for glycan analysis, drawing from established experimental data and field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to empower you in selecting the optimal matrix for your specific glycan analysis needs.

The Crucial Role of the MALDI Matrix in Glycan Analysis

Glycans, with their inherent polarity and susceptibility to fragmentation, present unique challenges for mass spectrometry analysis. The MALDI matrix serves several key functions to overcome these hurdles. It absorbs the energy from the laser, leading to a soft ionization process that minimizes the fragmentation of labile glycan structures. The matrix also isolates analyte molecules within its crystalline lattice, preventing aggregation and promoting the formation of singly charged ions, which simplifies spectral interpretation.

The choice of matrix can significantly impact the quality of your data, influencing signal intensity, resolution, and the ability to detect specific types of glycans, particularly the fragile sialylated structures.

A Comparative Analysis of Key MALDI Matrices

The selection of an appropriate matrix is contingent on the nature of the glycans being analyzed—neutral, acidic (sialylated), or derivatized. Here, we compare the performance of the most widely used matrices in glycan analysis.

2,5-Dihydroxybenzoic Acid (DHB): The Versatile Workhorse

DHB is arguably the most common and versatile matrix for the analysis of a wide array of biomolecules, including neutral glycans.[1][2] Its robust performance and good solubility in various solvent systems make it a reliable starting point for many glycan profiling experiments.[3]

  • Mechanism of Action: DHB effectively absorbs UV light from the nitrogen laser (337 nm) commonly used in MALDI instruments. It co-crystallizes with neutral glycans, facilitating their desorption and ionization, typically as sodium adducts ([M+Na]⁺).[4]

  • Advantages:

    • Excellent performance for neutral N- and O-glycans.[4][5]

    • Produces less background noise in the lower mass range compared to some other matrices.[1]

    • Well-established protocols and extensive literature support.

  • Disadvantages:

    • Poor performance for acidic (sialylated) glycans, often leading to significant in-source decay (loss of sialic acid) and poor sensitivity.[4][5]

    • Signal intensity can be weaker compared to other matrices for certain applications.[2]

Super-DHB: Enhancing Sensitivity and Resolution

Super-DHB is a refined version of DHB, typically a 9:1 (w/w) mixture of DHB and 2-hydroxy-5-methoxybenzoic acid.[4] This combination is designed to provide a "softer" ionization, which is particularly beneficial for delicate analytes like glycans.

  • Mechanism of Action: The addition of 2-hydroxy-5-methoxybenzoic acid is thought to disrupt the crystal lattice of DHB, leading to a more efficient energy transfer and reduced internal energy of the analyte ions. This results in decreased metastable fragmentation.

  • Advantages:

    • Reported to increase sensitivity by 2- to 3-fold for some glycans compared to standard DHB.[4]

    • Reduces matrix background ions, leading to better signal-to-noise ratios and higher resolution.

    • Enhanced signals for tryptic glycopeptides.

  • Disadvantages:

    • While improved, it may still not be the optimal choice for highly labile sialylated glycans without derivatization.

α-Cyano-4-hydroxycinnamic Acid (CHCA): A High-Performer for Peptides and Beyond

CHCA is another widely used matrix, particularly favored for peptide analysis due to its high ionization efficiency.[1][2] While not always the first choice for underivatized glycans, it has its place, especially in glycoproteomic studies and for derivatized glycans.

  • Mechanism of Action: CHCA exhibits strong absorbance at 337 nm and promotes efficient protonation of analytes.

  • Advantages:

    • High ionization efficiency, which can be beneficial for low-abundance analytes.[2]

    • Often used in MALDI imaging of N-linked glycans.[6]

  • Disadvantages:

    • Generally not recommended for the analysis of sialylated glycans in negative ion mode, as it can promote desialylation.

    • Can produce more matrix-related background signals in the low mass range compared to DHB.[1]

Matrices for Sialylated Glycans: Taming the Instability

The analysis of sialylated glycans is notoriously challenging due to the lability of the sialic acid moiety. Specialized matrices and techniques are often required to preserve these critical structures.

  • 4-Chloro-α-cyanocinnamic acid (Cl-CCA): This rationally designed matrix has shown significant potential for the analysis of sialylated N-glycans and glycopeptides. Unlike CHCA, Cl-CCA allows for the analysis of sialylated glycans in negative ion mode with reduced in-source decay.[7] It also provides a homogeneous crystal structure, which improves shot-to-shot reproducibility.[7]

  • 2,4,6-Trihydroxyacetophenone (THAP): THAP is another matrix that has been successfully used for the analysis of acidic glycans in negative ion mode.[8] It can offer high sensitivity with minimal fragmentation.

  • Derivatization Strategies: Chemical derivatization, such as permethylation, is a popular method to stabilize sialic acids and enhance ionization efficiency for both neutral and acidic glycans.[9][10] Permethylated glycans can be readily analyzed in positive ion mode using standard matrices like DHB.

Quantitative Performance Summary

The following table summarizes the key performance characteristics of the discussed matrices for different types of glycan analysis.

MatrixAnalyte TypeIon ModeSensitivityResolutionKey AdvantagesKey Disadvantages
2,5-DHB Neutral N- and O-glycansPositiveGoodGoodVersatile, low background, well-established.[1][2]Poor for sialylated glycans, potential for weaker signals.[2][4][5]
Super-DHB Neutral glycans, GlycopeptidesPositiveVery GoodVery GoodEnhanced sensitivity and resolution, "softer" ionization.[4]May not be optimal for highly sialylated glycans.
α-Cyano-4-hydroxycinnamic acid (CHCA) Peptides, Derivatized glycans, Glycan imagingPositiveHighGoodHigh ionization efficiency, good for low-abundance analytes.[2][6]Can cause desialylation of acidic glycans, higher background.[1]
4-Chloro-α-cyanocinnamic acid (Cl-CCA) Sialylated N- and O-glycans, GlycopeptidesNegativeHighVery GoodMinimizes desialylation, homogeneous crystals.More specialized, less literature than DHB.
2,4,6-Trihydroxyacetophenone (THAP) Acidic glycansNegativeHighGoodGood for sensitive analysis of acidic glycans.[8]Less commonly used than other matrices.

Experimental Protocols

A robust and reproducible experimental protocol is the foundation of reliable glycan analysis. The following section provides a detailed, step-by-step methodology for the preparation of glycan samples with a MALDI matrix using the widely adopted dried-droplet method.

Workflow for MALDI-TOF MS Analysis of N-Glycans

The overall workflow for N-glycan analysis involves enzymatic release of the glycans from the glycoprotein, followed by purification and co-crystallization with the chosen MALDI matrix.

MALDI Glycan Analysis Workflow cluster_0 Sample Preparation cluster_1 MALDI Plate Spotting cluster_2 Data Acquisition & Analysis Glycoprotein Glycoprotein Enzymatic Release (PNGase F) Enzymatic Release (PNGase F) Glycoprotein->Enzymatic Release (PNGase F) Incubation Released N-Glycans Released N-Glycans Enzymatic Release (PNGase F)->Released N-Glycans Purification (e.g., HILIC) Purification (e.g., HILIC) Released N-Glycans->Purification (e.g., HILIC) Mix & Spot Mix & Spot Purification (e.g., HILIC)->Mix & Spot Matrix Solution Matrix Solution Matrix Solution->Mix & Spot Co-crystallization Co-crystallization Mix & Spot->Co-crystallization Air Dry MALDI-TOF MS MALDI-TOF MS Co-crystallization->MALDI-TOF MS Laser Desorption/Ionization Data Analysis Data Analysis MALDI-TOF MS->Data Analysis

Caption: General workflow for N-glycan analysis by MALDI-TOF MS.

Step-by-Step Dried-Droplet Method

This protocol is a general guideline and may require optimization for specific applications and instruments.

  • Matrix Solution Preparation:

    • Prepare a 10 mg/mL solution of the chosen matrix (e.g., DHB or Super-DHB) in a suitable solvent. A common solvent is 50% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[11] For neutral glycan analysis in positive ion mode, it is often beneficial to supplement the matrix solution with 1 mM NaCl to promote the formation of sodium adducts.[12]

    • Vortex the solution vigorously to ensure the matrix is fully dissolved. If saturation is desired, centrifuge the solution and use the supernatant.[11]

  • Sample-Matrix Mixture Preparation:

    • In a microcentrifuge tube, mix the purified glycan sample solution with the matrix solution. A typical ratio is 1:1 (v/v). For example, mix 1 µL of your glycan sample with 1 µL of the matrix solution.

  • Spotting on the MALDI Target Plate:

    • Carefully pipette 0.5 - 1 µL of the sample-matrix mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air dry at room temperature. This will result in the co-crystallization of the sample and the matrix.

  • MALDI-TOF MS Analysis:

    • Once the spot is completely dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.

Causality in Experimental Choices: Why These Steps Matter

  • Solvent Choice: The solvent system must be volatile to allow for rapid and uniform crystal formation. The inclusion of an organic solvent like acetonitrile helps in dissolving the matrix, while the aqueous component is necessary for dissolving the hydrophilic glycans. TFA is added to acidify the solution, which can aid in the ionization process.

  • Matrix Concentration: The concentration of the matrix is crucial. Too low a concentration may result in poor signal, while too high a concentration can lead to suppression of the analyte signal and increased background noise.

  • Salt Addition: For neutral glycans, ionization is often more efficient as alkali metal adducts rather than protonated molecules.[4] Adding a small amount of NaCl to the matrix solution ensures a ready source of sodium ions, leading to a more homogenous population of [M+Na]⁺ ions and simplifying the resulting mass spectrum.

  • Dried-Droplet Technique: This is the most common and straightforward method for sample preparation.[4] It relies on the principle that as the solvent evaporates, the analyte molecules become incorporated into the growing matrix crystals. The quality of the crystals can significantly affect the quality of the mass spectrum.

Selecting the Right Matrix: A Decision-Making Framework

Choosing the optimal MALDI matrix is a critical step that can significantly impact the success of your glycan analysis. The following diagram illustrates a logical decision-making process to guide your selection based on the type of glycan you are analyzing.

MALDI Matrix Selection start Start: Glycan Sample glycan_type What is the primary glycan type? start->glycan_type sialylated Are sialylated glycans of primary interest? glycan_type->sialylated Neutral/Mixed chca Consider CHCA for glycopeptides or imaging glycan_type->chca Glycopeptide derivatization Is derivatization (e.g., permethylation) an option? sialylated->derivatization Yes dhb Use 2,5-DHB or Super-DHB (Positive Ion Mode) sialylated->dhb No cl_cca Use Cl-CCA or THAP (Negative Ion Mode) derivatization->cl_cca No permethylate_dhb Permethylate and use DHB (Positive Ion Mode) derivatization->permethylate_dhb Yes

Caption: Decision tree for selecting a MALDI matrix for glycan analysis.

Conclusion

The selection of an appropriate MALDI matrix is a cornerstone of successful glycan analysis. While 2,5-DHB remains a robust and versatile choice for neutral glycans, and Super-DHB offers enhanced performance, the analysis of sialylated glycans necessitates a more nuanced approach. Matrices such as Cl-CCA and THAP, used in negative ion mode, provide excellent alternatives for preserving these labile structures. Furthermore, derivatization techniques like permethylation can significantly improve the analysis of all glycan types.

By understanding the underlying principles of matrix function and following systematic protocols, researchers can optimize their MALDI-TOF MS experiments to unravel the complexities of the glycome, paving the way for new discoveries in biology and medicine.

References

A Researcher's Guide to Sialic Acid Analysis: A Comparative Look at Enzymatic and Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biopharmaceutical development and disease biomarker research, the accurate quantification of sialic acid is paramount. These terminal monosaccharides on glycans play critical roles in everything from protein stability and serum half-life to cell-cell interactions and immune responses.[1][2] For researchers and drug development professionals, choosing the right analytical method is a critical decision that impacts data reliability and project outcomes. This guide provides an in-depth comparison of enzymatic and traditional chemical methods for sialic acid analysis, offering the technical insights and experimental data needed to make an informed choice.

The Central Role of Sialic Acid Analysis

Sialic acids, a family of nine-carbon sugar structures, are key players in the biological function of glycoproteins.[3][4] In biotherapeutics, the type and amount of sialylation are considered Critical Quality Attributes (CQAs).[5] For instance, the presence of N-acetylneuraminic acid (Neu5Ac) is crucial for the efficacy and circulatory half-life of many protein drugs.[2] Conversely, the presence of N-glycolylneuraminic acid (Neu5Gc), which is not typically synthesized by humans, can trigger an immune response, potentially compromising the safety and efficacy of a biopharmaceutical.[6][7] Consequently, regulatory bodies like the ICH mandate the characterization of sialylation in biopharmaceutical products.[6]

The importance of sialic acid extends to its role as a biomarker in various diseases, including cancer, cardiovascular disease, and diabetes.[8][9] Altered sialylation patterns on cell surfaces can indicate disease states, making accurate measurement a valuable diagnostic and prognostic tool.[10]

A Tale of Two Methods: Enzymatic vs. Chemical Assays

Historically, the quantification of sialic acid has been dominated by colorimetric chemical methods, most notably the thiobarbituric acid (TBA) assay, also known as the Warren method.[11][12] While foundational, these methods are not without their drawbacks. The emergence of enzymatic assays has provided a highly specific and often more streamlined alternative.

The Classic Approach: The Thiobarbituric Acid (TBA) Assay

The TBA method relies on the chemical oxidation of sialic acid to formylpyruvic acid, which then reacts with thiobarbituric acid to produce a pink-colored product that can be measured spectrophotometrically.

Scientific Principle: The core of the TBA assay is a chemical reaction sequence. First, sialic acids are released from the glycoconjugate, typically through mild acid hydrolysis.[13] Then, periodate oxidation cleaves the polyhydroxyl side chain of the free sialic acid, generating a β-formyl pyruvic acid intermediate. This intermediate then reacts with thiobarbituric acid under acidic conditions to form a characteristic chromophore with an absorbance maximum around 549 nm.[14]

Experimental Workflow: Thiobarbituric Acid (TBA) Assay

TBA_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_detection Detection Sample Glycoprotein Sample Hydrolysis Mild Acid Hydrolysis (e.g., 0.1 N H₂SO₄, 80°C, 1 hr) Sample->Hydrolysis Release of Sialic Acids Oxidation Periodate Oxidation Hydrolysis->Oxidation Reduction Arsenite Addition (Quenches excess periodate) Oxidation->Reduction TBA_Reaction Thiobarbituric Acid Reaction (Heating) Reduction->TBA_Reaction Extraction Chromophore Extraction (e.g., Cyclohexanone) TBA_Reaction->Extraction Measurement Spectrophotometry (Absorbance at 549 nm) Extraction->Measurement

Caption: Workflow of the Thiobarbituric Acid (TBA) Assay.

Advantages of the TBA Method:

  • Cost-effective: The reagents are relatively inexpensive.

  • Well-established: The method has been in use for decades and is extensively documented.[12]

Disadvantages and Scientific Causality:

  • Lack of Specificity: The TBA assay is prone to interference from other molecules present in biological samples, such as certain sugars and α-keto acids, which can also form chromophores, leading to overestimated sialic acid concentrations.[8][15]

  • Harsh Chemical Conditions: The use of strong acids and heating can lead to the degradation of sialic acids, resulting in underestimation.[16] The efficiency of the initial hydrolysis step is also critical and can be incomplete, further impacting accuracy.[13]

  • Labor-intensive and Time-consuming: The multiple steps, including extraction, make the assay cumbersome and less suitable for high-throughput applications.[15]

The Modern Approach: Enzymatic Assays

Enzymatic assays offer a more specific and often simpler alternative to chemical methods. These assays typically employ a cascade of enzymes to ultimately produce a detectable signal, either colorimetric or fluorometric, that is directly proportional to the amount of sialic acid.

Scientific Principle: A common enzymatic approach involves a two-step reaction. First, the enzyme neuraminidase (also known as sialidase) specifically cleaves the glycosidic linkages to release sialic acid residues from the glycoconjugate.[17][18] In the second step, N-acetylneuraminic acid (NANA) aldolase catalyzes the cleavage of sialic acid into pyruvate and N-acetylmannosamine.[16][17] The pyruvate generated is then quantified in a subsequent reaction, often involving pyruvate oxidase, which produces hydrogen peroxide. The hydrogen peroxide can then be measured using a colorimetric or fluorometric probe.[17]

Experimental Workflow: Enzymatic Sialic Acid Assay

Enzymatic_Workflow cluster_release Enzymatic Release cluster_cascade Enzymatic Cascade cluster_detect Detection Sample Glycoprotein Sample Neuraminidase Neuraminidase Incubation Sample->Neuraminidase Specific cleavage NANA_Aldolase NANA Aldolase Neuraminidase->NANA_Aldolase Sialic Acid Pyruvate_Oxidase Pyruvate Oxidase NANA_Aldolase->Pyruvate_Oxidase Pyruvate Detection_Reaction Probe Reaction Pyruvate_Oxidase->Detection_Reaction H₂O₂ Measurement Colorimetric/Fluorometric Measurement Detection_Reaction->Measurement

Caption: Workflow of a typical enzymatic sialic acid assay.

Advantages of Enzymatic Methods:

  • High Specificity: Enzymes provide a high degree of specificity for sialic acid, minimizing interference from other molecules in the sample.[15][16]

  • Mild Reaction Conditions: Enzymatic assays are performed under physiological pH and temperature, which preserves the integrity of the sialic acid molecule.

  • Amenable to Automation: The simpler workflow makes enzymatic assays well-suited for high-throughput screening in 96-well plate formats.[19]

  • Improved Precision: Automation and fewer manual steps generally lead to better reproducibility.[15][20]

Disadvantages and Scientific Causality:

  • Enzyme Activity and Inhibition: The accuracy of the assay is dependent on the activity and stability of the enzymes, which can be affected by factors such as pH, temperature, and the presence of inhibitors in the sample.

  • Potential for Incomplete Release: The efficiency of the initial neuraminidase step can be influenced by the linkage of the sialic acid and the presence of modifications like O-acetylation, potentially leading to incomplete release and underestimation.[16]

  • Cost: Enzymatic assay kits are typically more expensive than the reagents for the TBA method.[19]

Performance Comparison: A Data-Driven Perspective

To provide a clear comparison, the following table summarizes key performance metrics based on published data.

ParameterThiobarbituric Acid (TBA) AssayEnzymatic AssayRationale and Causality
Specificity Low to ModerateHighEnzymatic reactions are highly specific to their substrates, whereas the TBA method is susceptible to cross-reactivity with other aldehydes and sugars.[8][15]
Sensitivity ModerateHighFluorometric detection in many enzymatic kits offers significantly higher sensitivity than colorimetric detection in the TBA assay.[1][8]
Precision (CV%) 3.5% - 5.6%0.83% - 1.9%The manual and multi-step nature of the TBA assay introduces more variability compared to the more streamlined and automatable enzymatic method.[15][20]
Accuracy (Recovery) 50% - 61%89% - 98.8%Harsh acid hydrolysis in the TBA method can degrade sialic acid, while mild enzymatic release preserves the molecule, leading to higher recovery.[15][17]
Throughput LowHighEnzymatic assays are readily adapted to 96-well plate formats, making them suitable for analyzing large numbers of samples.[21][22]
Cost LowHighThe cost of producing and purifying enzymes contributes to the higher price of enzymatic assay kits.[19]

Choosing the Right Method for Your Research

The choice between an enzymatic and a chemical method for sialic acid analysis ultimately depends on the specific requirements of your research.

  • For high-throughput screening, biopharmaceutical QC, and applications requiring high accuracy and precision, enzymatic assays are the superior choice. Their specificity, mild reaction conditions, and amenability to automation provide more reliable and reproducible data.

  • For preliminary studies, laboratories with limited budgets, or when only a relative estimate of total sialic acid is needed, the TBA method may be a viable option. However, researchers must be aware of its limitations and the potential for interference and variability.

In the context of modern drug development and clinical research, where data integrity and reliability are non-negotiable, the trend is clearly moving towards the adoption of enzymatic methods for sialic acid analysis. Their superior performance characteristics provide the confidence needed to make critical decisions in the development of safe and effective biotherapeutics and the identification of robust disease biomarkers.

References

A Senior Application Scientist's Guide to 3,5-Diamino-2-hydroxybenzoic Acid: A Comparative Review of Its Versatile Applications

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical analysis of 3,5-Diamino-2-hydroxybenzoic acid, a multifaceted compound with significant potential across various scientific disciplines. This document moves beyond a simple literature review to offer a comparative perspective on its performance against established alternatives, supported by available experimental data and field-proven insights.

Introduction: Unveiling the Potential of a Multifunctional Building Block

This compound, also known as 3,5-Diaminosalicylic acid, is an aromatic compound distinguished by its unique arrangement of functional groups: two amino groups, a hydroxyl group, and a carboxylic acid moiety attached to a benzene ring.[1] This strategic combination of electron-donating and withdrawing groups on a rigid scaffold makes it a highly versatile precursor for the synthesis of a wide array of complex molecules and materials. Its structural features suggest a broad spectrum of applications, from the development of high-performance polymers to the synthesis of novel therapeutic agents. This guide will explore its key applications, critically comparing its potential performance with existing alternatives in each domain.

Molecular Structure and Key Properties:

  • IUPAC Name: this compound[2]

  • CAS Number: 112725-89-0[2]

  • Molecular Formula: C₇H₈N₂O₃[2]

  • Molecular Weight: 168.15 g/mol [2]

  • Key Features: The presence of ortho-positioned hydroxyl and carboxylic acid groups provides strong metal-chelating capabilities, while the two amino groups offer sites for polymerization and derivatization.

Section 1: High-Performance Polyamides - A Comparative Outlook

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[3][4] The incorporation of monomers with specific structural features can further enhance these properties or introduce desirable characteristics like improved solubility for easier processing. This compound, with its two amino groups, is a prime candidate for the synthesis of novel polyamides.

Expected Performance vs. Conventional Monomers

While direct synthesis and characterization of polyamides from this compound are not extensively reported in the reviewed literature, we can infer their potential properties by comparing them to polymers derived from structurally similar monomers. The meta-position of the amino groups and the presence of a hydroxyl side group are expected to influence the polymer's properties significantly.

  • Thermal Stability: The introduction of a hydroxyl group may slightly decrease the thermal stability compared to unsubstituted aromatic polyamides due to potential side reactions at elevated temperatures. However, the overall aromatic backbone should still impart high thermal resistance, with decomposition temperatures likely exceeding 400°C.[4]

  • Solubility and Processability: The meta-catenation of the amino groups is known to disturb chain packing and improve the solubility of polyamides in organic solvents. The hydroxyl group can further enhance solubility through hydrogen bonding with polar solvents. This is a significant advantage over many rigid, poorly soluble aromatic polyamides.

  • Mechanical Properties: Polyamides derived from this monomer are expected to form tough and flexible films. While the meta-linkages might lead to slightly lower tensile strength and modulus compared to their para-isomers, they would still exhibit excellent mechanical properties suitable for various demanding applications.

PropertyExpected Performance of Polyamide from this compoundComparison with Conventional Aromatic Polyamides (e.g., from p-phenylenediamine)Rationale for Expected Performance
Thermal Stability (TGA) High (Decomposition > 400°C)Comparable or slightly lowerThe aromatic backbone provides inherent thermal stability. The hydroxyl group might be a point of thermal degradation.
Solubility Good in polar aprotic solvents (e.g., DMAc, NMP)Generally poorMeta-catenation and the polar hydroxyl group disrupt chain packing and improve solvent interactions.
Glass Transition Temperature (Tg) Moderate to High (230-250°C)Typically higher for all-para polymersMeta-linkages and the side group increase free volume, lowering Tg compared to rigid-rod polymers.
Mechanical Strength Good (Tough and flexible films)Para-polyamides generally exhibit higher tensile strength and modulusThe less linear polymer backbone from meta-linkages results in lower but still robust mechanical properties.
Experimental Protocol: Synthesis of Aromatic Polyamides via Phosphorylation Polycondensation

The following is a generalized protocol for the synthesis of aromatic polyamides, which can be adapted for this compound. This method, known as the Yamazaki-Higashi reaction, is effective for producing high molecular weight polyamides under mild conditions.

Materials:

  • This compound (or other aromatic diamine)

  • Aromatic dicarboxylic acid (e.g., isophthalic acid, terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Methanol

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the aromatic diamine (1 equivalent), aromatic dicarboxylic acid (1 equivalent), NMP, pyridine, and LiCl.

  • Stir the mixture at room temperature under a nitrogen atmosphere until all solids are dissolved.

  • Add triphenyl phosphite (TPP) to the solution.

  • Heat the reaction mixture to 100-110°C and maintain for 3-12 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol to remove residual solvents and salts.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Workflow Diagram:

G cluster_reactants Reactants cluster_reaction Polycondensation cluster_purification Purification Diamine Aromatic Diamine (this compound) Reactor Reaction Flask (NMP, Pyridine, TPP, LiCl) 100-110°C, N2 atmosphere Diamine->Reactor Diacid Aromatic Dicarboxylic Acid Diacid->Reactor Precipitation Precipitation in Methanol Reactor->Precipitation Polymer Solution Washing Washing with Water and Methanol Precipitation->Washing Drying Vacuum Drying Washing->Drying Product Aromatic Polyamide Drying->Product G cluster_synthesis Compound Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis Compound This compound Solution Titration Titration with Metal Ion Solution (e.g., Fe³⁺, Cu²⁺, Zn²⁺) Compound->Titration Modeling Computational Modeling of Titration Data Titration->Modeling Titration Curve Result Determination of Stability Constants (log K) Modeling->Result

References

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Derivatized Sialic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of sialic acids are critical. These terminal monosaccharides on glycoproteins and glycolipids play a pivotal role in various biological processes and are a critical quality attribute (CQA) for many biopharmaceutical products.[1] This guide provides an in-depth comparison of the performance of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of derivatized sialic acids, offering field-proven insights and experimental data to inform your selection process.

Sialylation can significantly impact the serum half-life, biological activity, and immunogenicity of therapeutic glycoproteins.[1] For instance, the presence of N-glycolylneuraminic acid (Neu5Gc), a non-human sialic acid, can trigger an immune response in patients.[1] Consequently, regulatory agencies like the ICH mandate the determination of sialic acid content for glycoprotein biopharmaceuticals.[1]

While methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) allow for the direct analysis of underivatized sialic acids, pre-column derivatization followed by fluorescence detection remains a widely adopted, sensitive, and specific approach.[1][2] The most common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid functionality of sialic acids to form a highly fluorescent derivative.[1][3] This guide will focus on the chromatographic separation of these DMB-derivatized sialic acids.

The Crucial Role of the HPLC Column

The choice of HPLC column is paramount for achieving the desired resolution, sensitivity, and throughput in your sialic acid analysis. The primary column chemistries employed for this application are Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Anion-Exchange (AEX). Each operates on a different separation principle, offering distinct advantages and disadvantages.

Experimental Workflow Overview

A typical workflow for the analysis of derivatized sialic acids involves several key steps, from sample preparation to data analysis. Understanding this process is essential for contextualizing the role of the HPLC column.

Experimental Workflow for Derivatized Sialic Acid Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing release Sialic Acid Release (Acid Hydrolysis or Enzymatic Digestion) derivatization Derivatization with DMB release->derivatization Liberated Sialic Acids hplc HPLC Separation (RP, HILIC, or AEX Column) derivatization->hplc Derivatized Sample detection Fluorescence Detection (Ex: 373 nm, Em: 448 nm) hplc->detection Separated Analytes quantification Quantification (Comparison to Standards) detection->quantification characterization Characterization (Identification of Sialic Acid Species) detection->characterization

Caption: Overview of the experimental workflow for sialic acid analysis.

In-Depth Comparison of HPLC Column Chemistries

Reversed-Phase (RP) Chromatography

Reversed-phase chromatography is the most widely used technique for the analysis of DMB-derivatized sialic acids. The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.

Mechanism of Separation: DMB-derivatized sialic acids are separated based on their hydrophobicity. The non-polar DMB label significantly increases the hydrophobicity of the otherwise polar sialic acids, allowing for their retention on RP columns. Elution is typically achieved using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Common Column Chemistries:

  • C18 (Octadecylsilane): The most common and versatile RP stationary phase. It provides excellent retention and resolution for a wide range of DMB-derivatized sialic acids.[1][4]

  • RP-Amide: Offers alternative selectivity compared to C18 columns and can provide improved peak shapes and resolution for certain sialic acid species, particularly in the presence of interfering peaks from the derivatization reagent.

Advantages:

  • Robust and Reproducible: RP methods are generally robust, reliable, and highly reproducible.

  • High Resolution: Can provide baseline resolution of various sialic acid species.[1]

  • Versatility: A wide range of C18 and other RP columns are commercially available with different particle sizes (for HPLC, UHPLC, and UPLC) and hardware configurations.[1]

  • Simple Mobile Phases: Typically employs simple mobile phases of water, acetonitrile, and/or methanol.[1][4]

Disadvantages:

  • Interference from Reagent Peaks: Excess DMB reagent and its byproducts can sometimes interfere with the peaks of interest, potentially compromising sensitivity and accuracy.

  • Light Sensitivity of Derivatives: DMB-labeled sialic acids are light-sensitive, and samples should be analyzed within 24 hours of labeling to prevent degradation.[1]

Performance Data Summary: Reversed-Phase Columns

Column TypeParticle Size (µm)Dimensions (mm)Analysis Time (min)Key FindingsReference
Waters XBridge BEH C183.54.6 x 100~23Baseline resolution of six DMB-labeled sialic acid standards with an isocratic mobile phase.[1][5]
Waters ACQUITY UPLC BEH C181.72.1 x 50~5.7Significant reduction in analysis time and solvent consumption while maintaining resolution through geometric scaling.[1][5]
Ascentis Express RP-Amide2.72.1 x 10~15Improved resolution of DMB-NGNA and DMB-NANA from interferences compared to a C18 column, with a simpler mobile phase.
LudgerSep-R134.6 x 150~30Suitable for routine HPLC analysis of DMB-labeled sialic acids.[6]
LudgerSep-uR21.92.1 x 100~15Faster analysis times for UHPLC systems.[6]
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a valuable alternative for the separation of polar compounds that are poorly retained on reversed-phase columns. While DMB derivatization increases hydrophobicity, the underlying sialic acid structure remains polar, making HILIC a viable separation mode.

Mechanism of Separation: In HILIC, a polar stationary phase (e.g., amide, diol, or bare silica) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-rich layer is formed on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.

Common Column Chemistries:

  • Amide-based columns (e.g., Waters ACQUITY UPLC Glycoprotein BEH Amide): These are particularly effective for glycan analysis and can provide excellent resolution for sialylated glycans.[7]

  • Mixed-mode columns (e.g., Thermo Scientific Acclaim Trinity P2): These columns combine HILIC with ion-exchange mechanisms, offering unique selectivity for charged and polar analytes like sialic acids.[8]

Advantages:

  • Alternative Selectivity: Provides a different separation profile compared to RP, which can be beneficial for resolving co-eluting peaks.

  • Good for Polar Analytes: Well-suited for the analysis of highly polar sialic acid species or for methods where derivatization is not employed.

Disadvantages:

  • Longer Equilibration Times: HILIC columns often require longer equilibration times to ensure reproducible retention times.[9]

  • Sensitivity to Mobile Phase Composition: Small changes in the water content of the mobile phase can significantly impact retention and reproducibility.

Performance Data Summary: HILIC Columns

Column TypeParticle Size (µm)Dimensions (mm)Key FindingsReference
Waters ACQUITY UPLC Glycoprotein BEH Amide1.72.1 x 150Improved chromatographic resolution of sialylated N-glycans with higher ionic strength mobile phases.[7]
Thermo Scientific Acclaim Trinity P232.1 x 100Provided the best peak shape and lowest column bleed for the separation of Neu5Ac and Neu5Gc without derivatization, using charged aerosol detection.[8]
Anion-Exchange (AEX) Chromatography

Anion-exchange chromatography separates molecules based on their net negative charge. Sialic acids are acidic sugars with a carboxyl group, making them ideal candidates for AEX. This technique is often used for the analysis of underivatized sialic acids.

Mechanism of Separation: A positively charged stationary phase is used to retain the negatively charged sialic acids. Elution is achieved by increasing the ionic strength or decreasing the pH of the mobile phase.

Common Column Chemistries:

  • Pellicular resin-based columns (e.g., CarboPac PA1, PA10): These are strong anion-exchange columns specifically designed for carbohydrate analysis and provide high-resolution separations.[4][10]

Advantages:

  • Direct Analysis: Allows for the analysis of sialic acids without the need for derivatization, saving time and avoiding potential side reactions.[2]

  • High Specificity: Separation is based on charge, which can be highly specific for different sialic acid species.

Disadvantages:

  • Requires Specialized Detection: Often coupled with Pulsed Amperometric Detection (PAD), which is not as common as fluorescence or UV detectors.[2]

  • Mobile Phase Complexity: May require high pH eluents or gradients of salts, which can be more complex to prepare and may not be compatible with mass spectrometry.[2]

Performance Data Summary: Anion-Exchange Columns

Column TypeSeparation ModeKey FindingsReference
CarboPac PA-1High-Performance Anion-ExchangeSeparation of a variety of sialic acids at neutral pH with sensitive detection in the picomole range using PAD.[4]
CarboPac PA10High-Performance Anion-ExchangeGood resolution of Neu5Ac, Neu5Gc, and KDN (internal standard) with a relatively fast analysis time of 27 minutes.[10]

Column Selection Guide: A Logic-Based Approach

The optimal column choice depends on your specific analytical needs, including the sample matrix, the required sensitivity, desired throughput, and available instrumentation.

Column Selection Logic start Analytical Goal derivatization Using DMB Derivatization? start->derivatization rp_column Reversed-Phase (C18) derivatization->rp_column Yes aex_column Anion-Exchange (e.g., CarboPac) derivatization->aex_column No (Direct Analysis) throughput High Throughput Needed? throughput->rp_column No (Standard HPLC) uplc_rp UPLC/UHPLC RP Column throughput->uplc_rp Yes interference Interference from Reagent? interference->rp_column No rp_amide RP-Amide Column interference->rp_amide Yes rp_column->throughput rp_column->interference orthogonal Orthogonal Method Needed? rp_column->orthogonal hilic_column HILIC Column orthogonal->hilic_column Yes

Caption: Decision tree for selecting the appropriate HPLC column.

Detailed Experimental Protocols

Protocol 1: DMB Derivatization of Sialic Acids

This protocol is a representative method for the derivatization of sialic acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB).

Rationale: This procedure involves the acid-catalyzed condensation of the α-keto acid group of the sialic acid with the diamine of DMB to form a stable, fluorescent quinoxalinone derivative. The reaction is performed in the dark to prevent photodegradation of the DMB label.

Materials:

  • DMB Labeling Solution: 7 mM DMB, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite in 1.4 M acetic acid.[4]

  • Sialic acid standards (e.g., Neu5Ac, Neu5Gc)

  • Released sialic acid samples

  • Heating block or incubator set to 50°C

  • Foil or light-blocking tubes

Procedure:

  • To your dried sialic acid sample or standard, add 200 µL of the DMB labeling solution.

  • Vortex briefly to ensure complete dissolution.

  • Incubate the mixture at 50°C for 2.5 to 3 hours in the dark.[4][11]

  • After incubation, cool the reaction mixture on ice to stop the reaction.[12]

  • The sample is now ready for HPLC analysis. If not analyzed immediately, store at 4°C in the dark for up to 72 hours.[4]

Protocol 2: HPLC Analysis of DMB-Derivatized Sialic Acids using a Reversed-Phase C18 Column

This protocol provides a general method for the separation of DMB-labeled sialic acids on a C18 column with fluorescence detection.

Rationale: The isocratic mobile phase provides a balance of organic and aqueous components to achieve optimal hydrophobic retention and separation of the DMB-sialic acid derivatives. The fluorescence detector is set to the specific excitation and emission wavelengths of the DMB fluorophore for sensitive and selective detection.

Instrumentation and Columns:

  • HPLC, UHPLC, or UPLC system with a fluorescence detector.

  • Reversed-phase C18 column (e.g., Waters BEH C18, 130Å, with particle size and dimensions appropriate for your system).[1]

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:Water (9:7:84 v/v/v).[1][4]

  • Flow Rate: Dependent on column dimensions (e.g., 0.9 mL/min for a 4.6 mm ID column).[4]

  • Column Temperature: 30°C

  • Injection Volume: 5-25 µL, depending on the column and sample concentration.

  • Fluorescence Detection: Excitation at 373 nm, Emission at 448 nm.[4]

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the DMB-derivatized sample or standard.

  • Run the analysis under isocratic conditions.

  • Identify and quantify the sialic acid peaks by comparing their retention times and peak areas to those of the standards.

Conclusion

The choice of HPLC column is a critical decision in the analysis of derivatized sialic acids. For routine, high-throughput analysis of DMB-derivatized sialic acids, reversed-phase chromatography, particularly with C18 columns, offers a robust, reproducible, and high-resolution solution. The ability to scale these methods from HPLC to UPLC and UHPLC systems provides significant advantages in terms of analysis time and solvent consumption.[1] For challenging separations with interfering peaks, an RP-Amide column may provide superior selectivity.

When orthogonal methods are required for confirmation or for the analysis of underivatized sialic acids, HILIC and anion-exchange chromatography are excellent alternatives. HILIC provides a different selectivity based on polarity, while anion-exchange offers highly specific separation based on charge, often without the need for derivatization.

By understanding the principles of each separation mode and considering your specific analytical requirements, you can confidently select the optimal HPLC column to achieve accurate and reliable sialic acid analysis, ensuring the quality and safety of your biopharmaceutical products.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,5-Diamino-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I understand that rigorous science extends beyond the bench to include the safe and responsible management of all laboratory materials. Proper chemical disposal is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a direct, procedural framework for the proper disposal of 3,5-Diamino-2-hydroxybenzoic acid, designed for the professionals in research and drug development who handle such compounds.

Disclaimer: Specific safety data for this compound is limited. The guidance provided here is synthesized from the safety profiles of structurally similar compounds—specifically aromatic amines and hydroxybenzoic acids—and established best practices for hazardous chemical waste management. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for protocols specific to your location and comply with all local, state, and federal regulations.[1]

Hazard Profile & Core Disposal Principles

Understanding the "why" is critical to ensuring compliance and safety. This compound and related compounds are classified as hazardous for several key reasons.

  • Serious Eye Damage: The most consistent hazard noted for this class of chemicals is the risk of causing serious, irreversible eye damage upon contact.[2]

  • Skin and Respiratory Irritation: The compound is an irritant to the skin and respiratory system.[3][4][5] Prolonged contact may lead to skin sensitization.[6]

  • Acute Toxicity: It is considered harmful if swallowed.[2][6][7]

  • Combustibility: As a solid, it is combustible and can form explosive dust clouds in the air.[6] Burning produces toxic nitrogen oxides (NOx) and carbon oxides.[6][8]

Given this profile, the cardinal rule of disposal is absolute:

Do not dispose of this compound, or its rinsate, down the sink or in the regular trash. [9][10] Such actions can lead to environmental contamination, damage to plumbing infrastructure, and pose a risk to public health. All waste containing this chemical must be collected and managed as hazardous chemical waste.[9][11]

Personal Protective Equipment (PPE) for Waste Handling

When handling waste containers of this compound, the following PPE is mandatory to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3][7]Protects against dust particles and potential splashes, preventing serious eye damage.[2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact, irritation, and potential sensitization.[3][6]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination during transfer and handling.[7][8]

Step-by-Step Waste Collection & Storage Protocol

This protocol ensures that waste is accumulated safely, in compliance with standard laboratory regulations.

Step 1: Select an Appropriate Waste Container

Choose a container that is in good condition and compatible with the chemical waste.[12][13]

  • Material: A high-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, screw-top cap is preferred.[12]

  • Integrity: Ensure the container is free of cracks or leaks.[13]

  • Liquid Waste: For solutions, the container must be designed for liquids and stored in secondary containment to prevent spills.[9][11]

Step 2: Properly Label the Waste Container

As soon as the first drop of waste is added, the container must be labeled.[10] The label must include:

  • The words "Hazardous Waste" .[1][13]

  • The full chemical name : "this compound". Do not use abbreviations or formulas.[1][9]

  • A list of all constituents in the container by percentage, including solvents.[9][13]

  • The date when waste was first added to the container.[9]

Step 3: Accumulate Waste Safely
  • Keep Containers Closed: The waste container must be tightly sealed at all times, except when you are actively adding waste.[9][10][12] This prevents the release of vapors and protects against spills.

  • Avoid Overfilling: Fill containers to no more than 75-80% capacity to allow for expansion and prevent splashing during transport.[14]

Step 4: Store in a Designated Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab for storing hazardous waste.

  • Location: The SAA must be at or near the point of waste generation.[11][12]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[3][14]

  • Secondary Containment: All liquid hazardous waste containers must be kept in a secondary containment bin or tray.[9][11]

Spill Management Protocol

Accidents happen. A swift and correct response is crucial.

  • Minor Spills (Small amount of solid):

    • Ensure you are wearing appropriate PPE.[15]

    • Carefully sweep up the solid material, avoiding the generation of dust.[3][4] You can use an inert absorbent material like sand or vermiculite to help collect the powder.[1]

    • Place all contaminated materials (spilled chemical, absorbent, used wipes) into a new, properly labeled hazardous waste container.[1][4]

    • Clean the affected area thoroughly.[2]

  • Major Spills:

    • Evacuate the immediate area.[1]

    • Alert nearby personnel and notify your institution's emergency response team or EHS department immediately.[1]

Disposal Workflow & Decision Process

The following diagram outlines the logical flow from generating waste to its final collection.

G start Waste Generation (Unused chemical, reaction byproduct, or contaminated material) container Select & Label Hazardous Waste Container start->container accumulate Accumulate Waste in SAA (Keep container closed) container->accumulate spill Spill Occurs? accumulate->spill minor_spill Minor Spill Protocol: Clean up & collect as waste spill->minor_spill Yes, Minor major_spill Major Spill Protocol: Evacuate & Call EHS spill->major_spill Yes, Major full Container Full (or >12 months old)? spill->full No minor_spill->accumulate request Submit Waste Pickup Request to EHS major_spill->request full->accumulate No full->request Yes collection EHS Collects Waste for Final Disposal request->collection end Disposal Complete collection->end

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Diamino-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides a detailed operational framework for handling 3,5-Diamino-2-hydroxybenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). While comprehensive toxicological data for this specific compound is not widely published, we can establish a robust safety protocol by analyzing its chemical structure and referencing data from analogous compounds. The core principle is to mitigate risk through a combination of engineering controls, meticulous work practices, and correctly implemented PPE.

Hazard Analysis: A Proactive Assessment

Given its structure—a benzoic acid with amino and hydroxyl functional groups—we must anticipate several potential hazards based on similar molecules. Safety Data Sheets (SDS) for compounds like 3,5-Diaminobenzoic acid and other substituted benzoic acids consistently highlight the following risks:

  • Serious Eye Irritation: A primary concern for many acidic and amine-containing organic compounds. Direct contact with the eye can cause significant damage.[1][2][3]

  • Skin Irritation and Potential Sensitization: Aromatic amines and acids can cause skin irritation upon contact.[1][3][4] Repeated exposure carries a risk of inducing allergic skin reactions (sensitization).[4]

  • Respiratory Tract Irritation: As a solid, the compound's dust presents an inhalation hazard that can irritate the respiratory system.[1][2][3]

  • Harmful if Swallowed: Acute oral toxicity is a common hazard for this class of chemicals.[4][5][6][7]

Therefore, all handling procedures must be designed to prevent eye contact, skin contact, and inhalation of dust.

Core Protective Measures: Engineering Controls and PPE

A multi-layered approach to safety is essential, beginning with engineering controls as the first line of defense, supplemented by appropriate PPE.

Engineering Controls: Your Primary Barrier

Always handle this compound within a certified chemical fume hood.[8] This is non-negotiable. A fume hood provides critical exhaust ventilation to capture and remove dusts, protecting you from inhaling the compound.[9][10] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1][8][11]

Personal Protective Equipment (PPE) Selection

The following table summarizes the required PPE for handling this compound. The rationale behind each selection is grounded in mitigating the specific hazards identified above.

Protection Type Specification Causality and Rationale
Eye & Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant splash risk.Standard safety glasses are insufficient. Chemical safety goggles provide a 360-degree seal around the eyes to protect against dust particles and splashes.[1][8] The compound is classified as a serious eye irritant, making this level of protection mandatory.[1][3]
Hand Protection Nitrile gloves (minimum thickness of 4 mil / 0.1 mm).Nitrile provides good resistance against a broad range of organic chemicals. Always check for visible signs of degradation. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as chemical waste.[2]
Body Protection A buttoned, long-sleeved laboratory coat.A lab coat protects your personal clothing from contamination and your skin from incidental contact with chemical dust or splashes.[9]
Respiratory Protection Generally not required if handled exclusively within a fume hood. For large quantity handling or potential dust generation outside a fume hood, a NIOSH-approved respirator (e.g., N95) is necessary.The primary engineering control (fume hood) is designed to prevent inhalation.[9] However, in situations where dust generation is unavoidable (e.g., cleaning up a large spill), respiratory protection is a critical secondary measure to prevent irritation.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, repeatable workflow is key to minimizing exposure and ensuring safety. The following diagram and protocol outline the critical steps from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep 1. Verify Fume Hood Functionality don_ppe 2. Don Required PPE (Goggles, Gloves, Lab Coat) prep->don_ppe gather 3. Gather Materials (Spatula, Weigh Paper, Containers) don_ppe->gather weigh 4. Carefully Weigh Solid (Minimize Dust) gather->weigh dissolve 5. Add to Solvent (Slowly, Avoid Splashing) weigh->dissolve clean 6. Clean Equipment (In Fume Hood) dissolve->clean dispose 7. Dispose of Waste (Solid & Liquid Waste Streams) clean->dispose doff_ppe 8. Doff PPE & Wash Hands dispose->doff_ppe

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol
  • Preparation:

    • Confirm that the chemical fume hood's certification is current and the airflow is functioning correctly.

    • Don all required PPE: a lab coat, nitrile gloves, and chemical safety goggles.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood to minimize movement in and out of the containment area.

  • Aliquotting and Weighing:

    • Perform all manipulations of the solid compound deep within the fume hood.

    • Open the container slowly to avoid creating airborne dust.

    • Use a spatula to carefully transfer the desired amount of solid to a weigh boat or directly into a tared vessel. Avoid tapping or dropping the material, which can generate dust.

  • Experimental Use:

    • When adding the solid to a solvent, do so slowly to prevent splashing.

    • Keep all containers with the chemical tightly closed when not in immediate use.

  • Post-Handling and Cleanup:

    • Clean all contaminated glassware and equipment within the fume hood.

    • Wipe down the work surface of the fume hood with an appropriate solvent and then soapy water to decontaminate it.

Emergency and Disposal Procedures

Spill Response
  • Minor Spill (inside fume hood):

    • Carefully sweep up the solid material using a brush and dustpan. Avoid creating dust.

    • Place the collected material into a sealed, labeled container for chemical waste.

    • Wipe the area with a damp cloth, then decontaminate with an appropriate solvent.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If significant dust is airborne, do not re-enter without appropriate respiratory protection (e.g., N95 respirator).

    • Follow your institution's specific emergency procedures for chemical spills.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention from an ophthalmologist.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.[1] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[1][8] If they feel unwell, seek medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Call a poison control center or doctor for treatment advice.[5][7]

Waste Disposal Plan
  • All solid waste, including contaminated gloves, weigh paper, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.

  • Unused or excess this compound must be disposed of as chemical waste. Do not pour it down the drain.[2][5]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[1] When in doubt, consult your institution's Environmental Health and Safety (EHS) department.

By integrating these expert-level protocols and understanding the rationale behind them, you can handle this compound with the confidence that comes from a thorough, science-based approach to safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.